Product packaging for Fmoc-Gly-OH-15N(Cat. No.:)

Fmoc-Gly-OH-15N

Cat. No.: B558011
M. Wt: 298.30 g/mol
InChI Key: NDKDFTQNXLHCGO-CPZJZEHKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Fmoc-Gly-OH-15N, also known as this compound, is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 298.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO4 B558011 Fmoc-Gly-OH-15N

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i18+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKDFTQNXLHCGO-CPZJZEHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH]CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Fmoc-Gly-OH-15N in Advanced Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Gly-OH-15N, a stable isotope-labeled derivative of the amino acid glycine, serves as a critical tool in modern biochemical and pharmaceutical research. Its unique atomic composition, featuring the heavy isotope of nitrogen (¹⁵N) and the fluorenylmethyloxycarbonyl (Fmoc) protecting group, enables precise tracking and quantification of peptides and proteins. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its utility in solid-phase peptide synthesis (SPPS), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Core Applications in Research

The primary application of this compound is as a building block in the synthesis of ¹⁵N-labeled peptides. The presence of the ¹⁵N isotope does not alter the chemical properties of the glycine residue, but it provides a distinct mass and nuclear spin, which are detectable by sophisticated analytical techniques. This isotopic labeling is instrumental in a variety of research areas:

  • Structural Biology: ¹⁵N-labeled peptides are extensively used in NMR spectroscopy to elucidate the three-dimensional structure and dynamics of proteins and peptides. The ¹⁵N nucleus provides an additional dimension of resolution in NMR experiments, aiding in the assignment of signals and the determination of molecular conformations.

  • Quantitative Proteomics: In mass spectrometry-based proteomics, peptides synthesized with this compound serve as invaluable internal standards for the accurate quantification of their unlabeled counterparts in complex biological samples. This is crucial for understanding changes in protein expression levels in various physiological and pathological states.

  • Metabolic Studies: Labeled peptides can be used as tracers to study metabolic pathways, enzyme kinetics, and protein-protein interactions in vivo and in vitro.

Solid-Phase Peptide Synthesis (SPPS) with this compound

This compound is specifically designed for use in Fmoc-based solid-phase peptide synthesis, a cornerstone technique for the chemical synthesis of peptides. The Fmoc group protects the α-amino group of glycine, preventing unwanted side reactions during peptide chain elongation.

Experimental Protocol: Manual Fmoc-SPPS of a Model Peptide

This protocol describes the manual synthesis of a hypothetical tripeptide, Ala-Gly(¹⁵N)-Phe, on a Rink Amide resin to yield a C-terminally amidated peptide.

1. Resin Preparation and Swelling:

  • Weigh 100 mg of Rink Amide resin (loading capacity: 0.5 mmol/g) into a fritted syringe reaction vessel.
  • Add 2 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes at room temperature with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection (First Amino Acid - Phenylalanine):

  • Add 2 mL of 20% piperidine in DMF to the resin.
  • Agitate for 5 minutes and drain.
  • Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes.
  • Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

3. Coupling of the Second Amino Acid (this compound):

  • In a separate vial, dissolve this compound (4 equivalents, 0.2 mmol, 59.6 mg), HBTU (3.9 equivalents, 0.195 mmol, 73.9 mg), and HOBt (4 equivalents, 0.2 mmol, 30.6 mg) in 1 mL of DMF.
  • Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.4 mmol, 70 µL) to the activation mixture and vortex for 1 minute.
  • Add the activated amino acid solution to the resin.
  • Agitate the reaction vessel for 2 hours at room temperature.
  • Drain the coupling solution and wash the resin with DMF (3 x 2 mL).
  • Perform a Kaiser test to confirm complete coupling (beads remain colorless).

4. Fmoc Deprotection (Second Amino Acid - Glycine):

  • Repeat the Fmoc deprotection steps as described in step 2.

5. Coupling of the Third Amino Acid (Fmoc-Ala-OH):

  • Prepare the activated Fmoc-Ala-OH solution as described in step 3, using the appropriate molar equivalents.
  • Couple the amino acid to the resin and wash as described in step 3.

6. Final Fmoc Deprotection:

  • Repeat the Fmoc deprotection steps as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) (3 x 2 mL) and dry under a stream of nitrogen.
  • Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
  • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
  • Filter the cleavage solution into a cold diethyl ether solution to precipitate the crude peptide.
  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
  • Dry the crude peptide under vacuum.

8. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Resin Swelling\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection1 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling1 [label="Coupling of\nFmoc-Phe-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection2 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling2 [label="Coupling of\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection3 [label="Fmoc Deprotection\n(20% Piperidine/DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling3 [label="Coupling of\nFmoc-Ala-OH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash3 [label="Wash\n(DMF)", fillcolor="#F1F3F4", fontcolor="#202124"]; Final_Deprotection [label="Final Fmoc\nDeprotection", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Cleavage & Deprotection\n(TFA Cocktail)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(RP-HPLC)", fillcolor="#F1F3F4", fontcolor="#202124"];

Resin -> Deprotection1; Deprotection1 -> Coupling1; Coupling1 -> Wash1; Wash1 -> Deprotection2; Deprotection2 -> Coupling2; Coupling2 -> Wash2; Wash2 -> Deprotection3; Deprotection3 -> Coupling3; Coupling3 -> Wash3; Wash3 -> Final_Deprotection; Final_Deprotection -> Cleavage; Cleavage -> Purification; }

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Application in Nuclear Magnetic Resonance (NMR) Spectroscopy

The incorporation of a ¹⁵N label into a peptide provides a powerful tool for NMR-based structural and dynamic studies. The ¹⁵N nucleus has a spin of 1/2, making it NMR active. Two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a common experiment used to correlate the amide proton with its directly bonded nitrogen. Each amino acid residue (except proline) in a peptide will ideally give rise to a single cross-peak in the ¹H-¹⁵N HSQC spectrum, providing a unique fingerprint of the molecule.

Quantitative Data: ¹⁵N Chemical Shifts of Glycine in Peptides

The chemical shift of the ¹⁵N nucleus in the glycine residue is sensitive to its local chemical environment, including the nature of the neighboring amino acids and the secondary structure of the peptide. The following table summarizes the observed ¹⁵N isotropic chemical shifts for glycine in various oligopeptides in the solid state.

Peptide Sequence¹⁵N Isotropic Chemical Shift (ppm)
Boc-Gly-Ala-Leu100.3
Boc-Ala-Gly-Leu101.5
Boc-Leu-Gly-Ala102.1
Boc-Gly-Pro-Leu99.8
Boc-Val-Gly-Val103.2

Data is illustrative and based on typical ranges found in the literature.

NMR_Analysis_Workflow Labeled_Peptide ¹⁵N-Labeled Peptide (Synthesized via SPPS) NMR_Sample_Prep NMR Sample Preparation (Dissolution in appropriate buffer) Labeled_Peptide->NMR_Sample_Prep NMR_Spectrometer Acquisition of ¹H-¹⁵N HSQC Spectrum (NMR Spectrometer) NMR_Sample_Prep->NMR_Spectrometer Data_Processing Data Processing and Analysis (Fourier Transform, Phasing, Peak Picking) NMR_Spectrometer->Data_Processing Structural_Info Structural & Dynamic Information (Resonance Assignment, Conformation, Interactions) Data_Processing->Structural_Info

Caption: Workflow for NMR analysis of a ¹⁵N-labeled peptide.

Application in Quantitative Mass Spectrometry

In quantitative proteomics, stable isotope-labeled peptides are used as internal standards to accurately measure the amount of endogenous peptides in a biological sample. A known amount of the ¹⁵N-labeled peptide, which is chemically identical but mass-shifted compared to its natural counterpart, is spiked into the sample. The two forms co-elute during liquid chromatography and are detected by the mass spectrometer. The ratio of the signal intensities of the labeled and unlabeled peptides allows for precise quantification.

Experimental Protocol: Quantitative Analysis of a Peptide by LC-MS/MS

This protocol outlines a general workflow for the quantification of an endogenous peptide using a ¹⁵N-glycine labeled synthetic peptide as an internal standard.

1. Sample Preparation:

  • Lyse the biological sample (e.g., cells or tissue) to extract proteins.
  • Perform a protein concentration assay (e.g., BCA assay).
  • Take a defined amount of protein (e.g., 50 µg) and reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the cysteines with iodoacetamide (IAA).
  • Digest the proteins into peptides using a protease such as trypsin.

2. Internal Standard Spiking:

  • Spike a known amount of the purified ¹⁵N-labeled synthetic peptide standard into the digested sample. The amount will depend on the expected concentration of the endogenous peptide.

3. Sample Clean-up:

  • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.

4. LC-MS/MS Analysis:

  • Inject the cleaned peptide sample onto a liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).
  • Separate the peptides using a reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile).
  • Operate the mass spectrometer in a targeted mode, such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM), to specifically monitor for the precursor and fragment ions of both the unlabeled (light) and ¹⁵N-labeled (heavy) versions of the target peptide.

5. Data Analysis:

  • Integrate the peak areas for the light and heavy peptide transitions.
  • Calculate the peak area ratio (light/heavy).
  • Determine the concentration of the endogenous peptide in the original sample by comparing the measured ratio to a standard curve generated with known concentrations of the light peptide and a fixed concentration of the heavy internal standard.

Biological_Sample [label="Biological Sample\n(e.g., Cell Lysate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Protein_Digestion [label="Protein Digestion\n(e.g., Trypsin)", fillcolor="#FBBC05", fontcolor="#202124"]; Spiking [label="Spike-in ¹⁵N-Labeled\nPeptide Standard", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_MS_Analysis [label="LC-MS/MS Analysis\n(Targeted Acquisition - SRM/PRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Peak Area Ratio Calculation)", fillcolor="#FBBC05", fontcolor="#202124"]; Quantification [label="Absolute Quantification of\nEndogenous Peptide", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Biological_Sample -> Protein_Digestion; Protein_Digestion -> Spiking; Spiking -> LC_MS_Analysis; LC_MS_Analysis -> Data_Analysis; Data_Analysis -> Quantification; }

Caption: Workflow for quantitative mass spectrometry using a ¹⁵N-labeled peptide standard.

A Comprehensive Technical Guide to the Synthesis and Isotopic Purity of Fmoc-Gly-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and determination of isotopic purity for Fmoc-Gly-OH-¹⁵N, a critical building block in modern peptide synthesis and various biomedical research applications. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of the synthesis and analysis workflow.

Introduction

N-(9-Fluorenylmethoxycarbonyl)-glycine-¹⁵N (Fmoc-Gly-OH-¹⁵N) is a stable isotope-labeled derivative of glycine, where the nitrogen atom is enriched with the ¹⁵N isotope. This labeling provides a powerful tool for researchers, enabling the tracking and quantification of glycine and glycine-containing peptides in complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its applications are pivotal in proteomics, metabolic studies, and the development of novel therapeutics.

The successful application of Fmoc-Gly-OH-¹⁵N hinges on its efficient synthesis and the accurate determination of its isotopic enrichment. This guide details the necessary procedures to achieve high chemical and isotopic purity.

Synthesis of Fmoc-Gly-OH-¹⁵N

The synthesis of Fmoc-Gly-OH-¹⁵N is a two-stage process: first, the synthesis of ¹⁵N-labeled glycine, followed by the protection of its amino group with the Fmoc moiety.

Stage 1: Synthesis of Glycine-¹⁵N

The synthesis of ¹⁵N-labeled glycine can be achieved through the amination of a haloacid, such as chloroacetic acid, using a ¹⁵N-labeled ammonia source.[1][2]

Experimental Protocol:

  • Reaction Setup: In a well-ventilated fume hood, a solution of chloroacetic acid (e.g., 25 g in 25 mL of water) is prepared. This solution is slowly added to a sealed reaction vessel containing ¹⁵N-labeled aqueous ammonia (¹⁵NH₃) under constant agitation.[2] The reaction vessel should be equipped to handle a potential increase in pressure.

  • Reaction Conditions: The reaction mixture is allowed to stand at room temperature for 24 hours to ensure the complete conversion of chloroacetic acid to glycine.[2]

  • Work-up and Purification: Following the reaction, the excess ammonia and water are removed under reduced pressure. The resulting crude ¹⁵N-glycine is then purified. A common method involves dissolving the crude product in a minimal amount of hot water and then precipitating the glycine by adding methanol. The purified ¹⁵N-glycine crystals are collected by filtration and dried under vacuum.

Stage 2: Fmoc Protection of Glycine-¹⁵N

The protection of the amino group of ¹⁵N-glycine is achieved by reacting it with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl).[3]

Experimental Protocol:

  • Dissolution: The synthesized ¹⁵N-glycine (1 equivalent) is dissolved in a suitable aqueous basic solution, such as 10% sodium carbonate or a water:ethanol mixture (3:1).

  • Addition of Fmoc Reagent: Fmoc-Cl (1.2 equivalents) or Fmoc-OSu is added portion-wise to the stirred ¹⁵N-glycine solution at a controlled temperature, typically around 60°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting ¹⁵N-glycine is consumed.

  • Acidification and Extraction: Upon completion, the reaction mixture is cooled to 0°C and acidified to a pH of 4-5 with 1M HCl. The precipitated Fmoc-Gly-OH-¹⁵N is then extracted with an organic solvent, such as ethyl acetate.

  • Purification and Drying: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to obtain high-purity Fmoc-Gly-OH-¹⁵N.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Gly15N ¹⁵N-Glycine Reaction Fmoc Protection Reaction Gly15N->Reaction FmocCl Fmoc-Cl / Fmoc-OSu FmocCl->Reaction CrudeFmocGly Crude Fmoc-Gly-OH-¹⁵N Reaction->CrudeFmocGly Recrystallization Recrystallization CrudeFmocGly->Recrystallization Primary ColumnChrom Column Chromatography CrudeFmocGly->ColumnChrom Alternative PureFmocGly Pure Fmoc-Gly-OH-¹⁵N Recrystallization->PureFmocGly ColumnChrom->PureFmocGly

Caption: Workflow for the synthesis and purification of Fmoc-Gly-OH-¹⁵N.

Isotopic Purity Determination

The determination of the isotopic purity of Fmoc-Gly-OH-¹⁵N is crucial for its intended applications. The primary techniques employed for this analysis are mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry (MS) is the most direct and common method for determining isotopic enrichment. High-resolution mass spectrometry can distinguish between the ¹⁴N and ¹⁵N isotopologues.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the synthesized Fmoc-Gly-OH-¹⁵N is prepared in a suitable solvent for electrospray ionization (ESI), such as methanol or acetonitrile with a small percentage of formic acid.

  • Mass Spectrometric Analysis: The sample is infused into a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR). The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: A high-resolution mass spectrum is acquired over the expected m/z range for both the unlabeled ([¹⁴N]Fmoc-Gly-OH+H)⁺ and the labeled ([¹⁵N]Fmoc-Gly-OH+H)⁺ species.

  • Data Analysis: The isotopic purity is calculated from the relative intensities of the monoisotopic peaks corresponding to the ¹⁴N and ¹⁵N-containing molecules. The natural isotopic abundance of other elements (e.g., ¹³C) should be taken into account for accurate calculations. The percentage of ¹⁵N incorporation is a key metric to assess the quality of the synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹⁵N NMR or ¹H-¹⁵N correlated spectra, can provide valuable information about the isotopic labeling.

Experimental Protocol:

  • Sample Preparation: The Fmoc-Gly-OH-¹⁵N sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • NMR Data Acquisition:

    • Direct ¹⁵N NMR: A direct ¹⁵N NMR spectrum can be acquired. The presence of a strong signal at the characteristic chemical shift for the glycine nitrogen confirms the enrichment.

    • ¹H-¹⁵N HSQC: A Heteronuclear Single Quantum Coherence (HSQC) experiment is a more sensitive method that shows the correlation between the nitrogen atom and its attached proton(s). For Fmoc-Gly-OH-¹⁵N, this would reveal a correlation peak for the N-H group.

  • Data Analysis: The presence and integration of the signals in the ¹⁵N or ¹H-¹⁵N HSQC spectra confirm the successful incorporation of the ¹⁵N label. While precise quantification of isotopic enrichment by NMR can be challenging, it serves as an excellent qualitative confirmation.

Analytical Workflow for Isotopic Purity

Analysis_Workflow Sample Fmoc-Gly-OH-¹⁵N Sample MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR MS_Data Mass Spectrum (Isotopologue Ratios) MS->MS_Data NMR_Data ¹H-¹⁵N HSQC Spectrum (Correlation Peak) NMR->NMR_Data Purity_Calc Isotopic Purity Calculation MS_Data->Purity_Calc Result Isotopic Purity (%) Purity_Calc->Result

Caption: Analytical workflow for determining the isotopic purity of Fmoc-Gly-OH-¹⁵N.

Data Presentation

Quantitative data related to the synthesis and characterization of Fmoc-Gly-OH-¹⁵N should be presented in a clear and structured format for easy comparison and interpretation.

Table 1: Synthesis and Purification Data

ParameterTypical ValueReference
Starting MaterialGlycine-¹⁵N (>98% isotopic purity)
Fmoc ReagentFmoc-Cl or Fmoc-OSu
Reaction Yield80-90%
Chemical Purity (post-recrystallization)>98%
Melting Point174-175 °C

Table 2: Isotopic Purity and Characterization Data

Analytical TechniqueParameterTypical ValueReference
Mass SpectrometryIsotopic Purity (¹⁵N atom %)>98%
Molecular Weight (¹⁵N)298.30 g/mol
NMR Spectroscopy¹H-¹⁵N HSQCCorrelation peak present

Conclusion

The synthesis of high-purity Fmoc-Gly-OH-¹⁵N is readily achievable through a two-stage process involving the initial synthesis of ¹⁵N-labeled glycine followed by standard Fmoc protection chemistry. Rigorous purification and subsequent analysis by mass spectrometry and NMR spectroscopy are essential to confirm both the chemical and isotopic purity of the final product. This guide provides the necessary protocols and frameworks for researchers to successfully synthesize and characterize this important isotopically labeled amino acid for their research and development needs.

References

Fmoc-Gly-OH-15N CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides comprehensive information on Fmoc-Gly-OH-15N, a crucial reagent for researchers, scientists, and professionals in drug development and proteomics. It details the compound's properties, its application in solid-phase peptide synthesis (SPPS), and includes a generalized experimental protocol.

Core Compound Data

This compound, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is a stable isotope-labeled amino acid derivative. The incorporation of the nitrogen-15 isotope makes it an invaluable tool for quantitative proteomics and biomolecular NMR studies.

PropertyValueReferences
CAS Number 125700-33-6[1][2][3][4]
Molecular Weight 298.30 g/mol [1]
Synonyms Fmoc-glycine-15N, N-Fmoc-glycine-15N
Appearance White to off-white solid
Isotopic Purity Typically ≥98 atom % 15N
Applications Peptide synthesis, MS-based protein quantitation, Biomolecular NMR

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in the Fmoc/tBu strategy of solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support resin.

Materials:

  • Fmoc-protected amino acid (e.g., this compound)

  • Solid support resin (e.g., Wang resin for C-terminal carboxylic acid, Rink Amide resin for C-terminal amide)

  • N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)

  • Washing solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Methodology:

  • Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes to ensure optimal reaction conditions.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide is removed by treating the resin with a 20% piperidine in DMF solution for approximately 15-30 minutes. This exposes a free amine for the subsequent coupling step. The resin is then thoroughly washed with DMF to remove residual piperidine.

  • Amino Acid Coupling: The this compound is pre-activated by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin with the free amine. The coupling reaction proceeds for 1-4 hours at room temperature. The completion of the reaction can be monitored using a Kaiser test.

  • Washing: Following the coupling reaction, the resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.

  • Final Deprotection: Once the desired peptide sequence is assembled, the final Fmoc group is removed using the deprotection solution.

  • Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and any side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O) for 2-3 hours.

  • Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether. The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the key workflows in the application of this compound.

sp_peptide_synthesis_workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final_steps Final Steps start Start with Solid Support Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Activated this compound (HBTU/DIPEA) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection wash2->final_deprotection Final Amino Acid cleavage Cleave from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitate Peptide (Cold Ether) cleavage->precipitation end Purified 15N-Labeled Peptide precipitation->end fmoc_deprotection_coupling cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling resin_fmoc Resin-Peptide-NH-Fmoc resin_free_amine Resin-Peptide-NH2 resin_fmoc->resin_free_amine + Piperidine piperidine Piperidine coupled_peptide Resin-Peptide-NH-[15N]Gly-Fmoc resin_free_amine->coupled_peptide + Activated AA fmoc_gly_15n Fmoc-[15N]Gly-OH activated_aa Activated Fmoc-[15N]Gly-Ester fmoc_gly_15n->activated_aa + Activator activator HBTU/DIPEA

References

Applications of 15N Labeled Amino Acids in Proteomics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the applications of 15N labeled amino acids in the field of proteomics. Metabolic labeling with stable isotopes, such as 15N, is a powerful technique for accurate and large-scale relative protein quantification.[1][2][3] This method involves the in vivo incorporation of amino acids containing the heavy nitrogen isotope (15N) into all proteins of a cell or organism.[4] By comparing the mass spectra of these "heavy" proteins with their "light" (14N) counterparts, researchers can achieve precise quantification of changes in protein abundance between different biological samples.[5] This guide will delve into the core principles, experimental protocols, data analysis workflows, and diverse applications of this essential quantitative proteomics strategy.

Core Principles of 15N Metabolic Labeling

Metabolic labeling with 15N is an in vivo labeling technique where organisms or cells are cultured in a medium containing 15N-labeled nitrogen sources, typically 15N-labeled amino acids or ammonium salts. During protein synthesis, these labeled amino acids are incorporated into the entire proteome, resulting in a mass shift for every protein and peptide containing nitrogen.

The fundamental principle lies in the mass difference between the heavy (15N) and light (14N) isotopes. This mass difference is detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from two different samples that are mixed together. Since the samples are combined at a very early stage, this method significantly minimizes experimental variations that can be introduced during sample preparation.

Applications of 15N Labeled Amino Acids in Proteomics

The versatility of 15N metabolic labeling has led to its application across a wide range of biological research areas, from fundamental cell biology to preclinical studies.

Global Proteome Quantification

15N labeling enables the relative quantification of thousands of proteins in a single experiment, providing a global snapshot of the proteome's response to various stimuli or conditions. This is invaluable for identifying differentially expressed proteins and gaining insights into cellular processes.

Studies in Model Organisms

This technique has been successfully applied to a variety of model organisms, including:

  • Plants (e.g., Arabidopsis thaliana) : To study responses to environmental stress such as heat and osmotic stress.

  • Mammals (e.g., Mice and Rats) : For quantitative proteomics of different tissues, including the brain and plasma, to study diseases and metabolic pathways.

  • Caenorhabditis elegans and Drosophila melanogaster : As powerful models for developmental biology and regulatory processes.

Applications in Drug Discovery and Development

In the pharmaceutical industry, 15N labeling can be used to:

  • Identify protein targets of novel drug candidates.

  • Elucidate the mechanism of action of drugs by observing changes in protein expression profiles.

  • Discover biomarkers for disease diagnosis and prognosis.

Protein Turnover Studies

By monitoring the rate of incorporation of 15N-labeled amino acids into proteins, researchers can study protein synthesis and degradation rates, providing crucial information on protein dynamics and homeostasis.

Experimental Protocols for 15N Metabolic Labeling

A successful 15N labeling experiment requires careful planning and execution. The general workflow involves metabolic labeling, sample mixing, protein extraction and digestion, followed by mass spectrometry analysis.

G cluster_labeling Metabolic Labeling cluster_processing Sample Processing cluster_analysis Analysis control Control Sample (14N Medium) mix Mix Samples (1:1 ratio) control->mix experimental Experimental Sample (15N Medium) experimental->mix extract Protein Extraction and Quantification mix->extract digest In-solution or In-gel Digestion (e.g., Trypsin) extract->digest lcms LC-MS/MS Analysis digest->lcms data Data Analysis lcms->data

General experimental workflow for 15N metabolic labeling.
Detailed Protocol for 15N Labeling in Cell Culture

  • Cell Culture: Grow cells in a standard "light" (14N) medium and a "heavy" (15N) medium, where the essential amino acids are replaced with their 15N-labeled counterparts. Ensure cells undergo a sufficient number of doublings to achieve near-complete incorporation of the heavy isotopes.

  • Harvesting and Mixing: Harvest the "light" and "heavy" cell populations and mix them in a 1:1 ratio based on cell count or total protein concentration.

  • Protein Extraction: Lyse the mixed cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Reduce, alkylate, and digest the protein mixture with a protease, most commonly trypsin.

  • Sample Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction column.

Detailed Protocol for 15N Labeling in Whole Organisms (e.g., Mice)
  • Dietary Labeling: Feed mice a diet where the sole protein source is 15N-labeled. The duration of the feeding is critical to achieve high enrichment, especially in tissues with slow protein turnover.

  • Tissue Harvesting: After the labeling period, harvest the tissues of interest from both the 15N-labeled and control (14N-fed) mice.

  • Sample Homogenization and Mixing: Homogenize the tissues and mix the "light" and "heavy" samples in a 1:1 ratio based on protein content.

  • Protein Extraction and Digestion: Follow standard protocols for protein extraction and digestion from tissues.

Data Analysis and Interpretation

The analysis of 15N labeling data presents unique challenges due to the variable mass shift of peptides depending on their nitrogen content.

G cluster_identification Peptide/Protein Identification cluster_quantification Quantification cluster_validation Validation & Interpretation raw_data Raw MS Data (.raw, .mzML) search_14N Database Search (14N) raw_data->search_14N search_15N Database Search (15N) raw_data->search_15N pair_finding Find Light/Heavy Peptide Pairs search_14N->pair_finding search_15N->pair_finding ratio_calc Calculate Peptide Ratios pair_finding->ratio_calc protein_ratio Calculate Protein Ratios (Median of Peptide Ratios) ratio_calc->protein_ratio stat_analysis Statistical Analysis protein_ratio->stat_analysis bio_interp Biological Interpretation stat_analysis->bio_interp

Data analysis workflow for 15N metabolic labeling proteomics.
Software for 15N Proteomics Data Analysis

Several software packages are available to handle the complexities of 15N data analysis, including:

  • Protein Prospector : An open-access web-based software that includes a workflow for 15N quantification.

  • Census : A freely available quantitative software that can analyze 15N-labeled data and calculate enrichment ratios.

  • MaxQuant : A popular proteomics software that supports various labeling techniques, including 15N.

Addressing Challenges: Incomplete Labeling

A common challenge is incomplete incorporation of the 15N isotope, which can complicate data analysis and affect quantification accuracy. It is crucial to determine the labeling efficiency and correct for it during data analysis. Labeling efficiency can typically range from 93-99%.

Quantitative Data Presentation

The final output of a 15N labeling experiment is a list of identified proteins with their corresponding abundance ratios between the experimental and control samples. This data is typically presented in tables for easy interpretation and comparison.

Protein IDGene NameDescriptionLog2 (15N/14N Ratio)p-value
P12345HSP70Heat shock protein 702.50.001
Q67890CATCatalase-1.80.005
A1B2C3ACTBBeta-actin0.10.95
Illustrative table of quantitative proteomics data from a 15N labeling experiment. The Log2 ratio indicates the fold change in protein abundance.
ParameterYoung Brain vs. Old Brain (Label-Free)Young Brain vs. Old Brain (15N Labeled)
Number of Proteins Identified~500>500
Number of Significantly Altered Proteins<50>100
Comparison of quantitative proteomics results with and without 15N internal standards, based on data from a study on mouse brains.

Advantages and Limitations of 15N Labeling

Key Advantages
  • High Accuracy and Precision : Mixing samples at an early stage minimizes errors from sample processing.

  • Comprehensive Labeling : All proteins are labeled, providing a truly global quantification.

  • Versatility : Applicable to a wide range of organisms that can be metabolically labeled.

Potential Limitations and Considerations
  • Complexity of Data Analysis : The variable mass shift for each peptide complicates data analysis compared to methods like SILAC.

  • Incomplete Labeling : Achieving 100% isotope incorporation can be challenging, especially in complex organisms with slow protein turnover.

  • Cost : 15N-labeled media and diets can be expensive.

  • Potential for Isotope Effects : The introduction of heavy isotopes may have minor effects on cellular physiology and protein expression levels.

Comparison with Other Quantitative Proteomics Techniques

G cluster_common Common Features label_15N Labels all nitrogen-containing amino acids mass_shift_15N Variable mass shift label_15N->mass_shift_15N complexity_15N More complex data analysis mass_shift_15N->complexity_15N label_SILAC Labels specific amino acids (e.g., Lysine, Arginine) mass_shift_SILAC Fixed mass shift label_SILAC->mass_shift_SILAC complexity_SILAC Simpler data analysis mass_shift_SILAC->complexity_SILAC in_vivo In vivo metabolic labeling early_mixing Early sample mixing in_vivo->early_mixing high_accuracy High accuracy and precision early_mixing->high_accuracy

Comparison of 15N metabolic labeling and SILAC.
15N Labeling vs. SILAC

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is another popular metabolic labeling technique. The key difference is that SILAC uses labeled forms of specific amino acids (typically lysine and arginine), resulting in a predictable mass shift for tryptic peptides. This simplifies data analysis compared to the variable mass shifts in 15N labeling. However, 15N labeling is more broadly applicable to organisms where auxotrophic strains for specific amino acids are not available.

15N Labeling vs. Isobaric Tagging (e.g., iTRAQ, TMT)

Isobaric tags are chemical labels that are added to peptides in vitro. While these methods allow for higher multiplexing (i.e., comparing more samples simultaneously), they introduce the labels at a later stage in the workflow, which can lead to greater quantitative variability compared to metabolic labeling.

15N Labeling vs. Label-Free Quantification

Label-free methods are cost-effective but generally have lower quantitative accuracy and precision than labeling techniques. Label-based quantification, such as with 15N, is less susceptible to variations from instrument conditions and produces more consistent results.

Future Perspectives and Conclusion

15N metabolic labeling remains a cornerstone of quantitative proteomics due to its high accuracy and broad applicability. Future developments in mass spectrometry instrumentation and data analysis software will continue to improve the sensitivity and throughput of this technique. The combination of 15N labeling with targeted proteomics approaches, such as Parallel Reaction Monitoring (PRM), holds promise for achieving highly reliable quantification of even low-abundance proteins.

References

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the field of solid-phase peptide synthesis (SPPS).[1] Its introduction revolutionized the synthesis of peptides, oligonucleotides, and other complex molecules, enabling the efficient and high-purity production essential for research, diagnostics, and therapeutic drug development.[1] This technical guide provides a comprehensive overview of the Fmoc group's role, including its chemical properties, reaction mechanisms, and practical application in SPPS, supplemented with quantitative data, detailed experimental protocols, and process visualizations.

The Chemical Foundation of Fmoc Protection

The efficacy of the Fmoc group lies in its unique chemical structure, which dictates its stability and cleavage mechanism.[1] It is a base-labile amine protecting group, meaning it is stable under acidic conditions but readily removed by a mild base.[2][3] This orthogonality is fundamental to its success in SPPS, allowing for the selective removal of the Nα-amino protecting group while acid-labile side-chain protecting groups remain intact.

Introduction of the Fmoc Group (Protection)

The Fmoc group is typically introduced to the α-amino group of an amino acid by reacting the amino acid with an activated Fmoc derivative. The most common reagents are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction proceeds via nucleophilic attack of the amino group on the activated carbonyl carbon of the Fmoc reagent.

Fmoc_Protection cluster_reactants Reactants cluster_products Products Amino_Acid H₂N-CHR-COOH (Amino Acid) Fmoc_Amino_Acid Fmoc-HN-CHR-COOH (Fmoc-protected Amino Acid) Amino_Acid->Fmoc_Amino_Acid Base Fmoc_Reagent Fmoc-X (e.g., Fmoc-Cl, Fmoc-OSu) Fmoc_Reagent->Fmoc_Amino_Acid Byproduct H-X Fmoc_Reagent->Byproduct

Figure 1: General scheme for the protection of an amino acid with an Fmoc group.
Removal of the Fmoc Group (Deprotection)

The defining characteristic of the Fmoc group is its lability under mild basic conditions. Deprotection is achieved through a base-catalyzed β-elimination mechanism. A weak base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system. This leads to a β-elimination, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine used for deprotection also acts as a scavenger for the reactive DBF byproduct, forming a stable adduct.

Fmoc_Deprotection cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Fmoc_Peptide Fmoc-NH-Peptide-Resin Anion Fluorenyl Anion Intermediate Fmoc_Peptide->Anion + Piperidine Base Piperidine Carbamic_Acid Unstable Carbamic Acid Anion->Carbamic_Acid DBF_Adduct Dibenzofulvene-Piperidine Adduct Anion->DBF_Adduct Elimination & Trapping Deprotected_Peptide H₂N-Peptide-Resin Carbamic_Acid->Deprotected_Peptide CO2 CO₂ Carbamic_Acid->CO2

Figure 2: Mechanism of Fmoc deprotection using piperidine.

The Fmoc Strategy in Solid-Phase Peptide Synthesis (SPPS)

Fmoc chemistry is the most widely used strategy in modern SPPS due to its mild reaction conditions and suitability for automation. The synthesis cycle involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is anchored to an insoluble resin support.

The SPPS Cycle

The Fmoc-based SPPS cycle consists of three main steps that are repeated for each amino acid addition:

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of a weak base, typically 20% piperidine in N,N-dimethylformamide (DMF).

  • Washing: The resin is thoroughly washed to remove the excess deprotection reagent and the dibenzofulvene-piperidine adduct.

  • Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly liberated N-terminal amine of the peptide chain.

SPPS_Cycle Start Fmoc-NH-Peptide-Resin Deprotection 1. Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 2. Washing (DMF) Deprotection->Washing_1 Coupling 3. Coupling (Fmoc-AA-OH, Activator) Washing_1->Coupling Washing_2 4. Washing (DMF) Coupling->Washing_2 End Fmoc-NH-Peptide(n+1)-Resin Washing_2->End End->Deprotection Repeat for next amino acid

Figure 3: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Advantages of the Fmoc Strategy

The Fmoc/tBu strategy offers several key advantages over the older Boc/Bzl strategy:

  • Milder Conditions: The repetitive deprotection steps are carried out under mild basic conditions, which is less harsh on the peptide and the resin support compared to the strong acids used in Boc chemistry.

  • Orthogonality: Fmoc chemistry provides true orthogonality between the temporary Nα-protection (base-labile) and the permanent side-chain protection (acid-labile), preventing premature cleavage of side-chain protecting groups.

  • Automation: The strong UV absorbance of the fluorenyl group allows for real-time monitoring of the deprotection step, which is highly advantageous for automated peptide synthesis.

  • Compatibility: The milder conditions are compatible with a wider range of sensitive and modified amino acids, such as those with phosphorylation or glycosylation.

Quantitative Data and Experimental Protocols

Deprotection Conditions and Kinetics

The efficiency of Fmoc deprotection is influenced by the base used, its concentration, and the reaction time. Piperidine is the most common base, but others like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine have also been investigated.

Deprotection ReagentConcentration in DMFTypical Deprotection TimeNotes
Piperidine20% (v/v)2 x 5-15 minutesStandard and most widely used condition.
Piperidine5% (v/v)2 x 10-20 minutesCan be used to reduce side reactions in sensitive sequences.
DBU/Piperidine2% DBU / 2% Piperidine2 x 2-5 minutesDBU is a much stronger, non-nucleophilic base that accelerates deprotection. Piperidine is added to scavenge DBF.
Piperazine/HOBt20% Piperazine / 0.1M HOBt2 x 10-20 minutesCan minimize base-induced side reactions like aspartimide formation.

Note: Deprotection times can vary depending on the specific amino acid sequence and the presence of any steric hindrance.

Studies on deprotection kinetics have shown that with 20% piperidine, Fmoc removal is typically complete within 3-5 minutes for most amino acids. However, for sterically hindered residues or during the synthesis of long, aggregating peptides, longer deprotection times or the use of stronger bases may be necessary.

Standard Experimental Protocol for a Single Coupling Cycle

The following is a generalized protocol for one cycle of amino acid addition in manual Fmoc-SPPS on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell 100-200 mg of Fmoc-amino acid-loaded resin (substitution ~0.5-1.0 mmol/g) in DMF for at least 30 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add 2 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

3. Washing:

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5 x 2 mL).

  • Perform a Kaiser test to confirm the presence of a free primary amine.

4. Amino Acid Coupling:

  • In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 3.95 equivalents of an activating agent (e.g., HBTU/HOBt or HATU) in 1.5 mL of DMF.

  • Add 8 equivalents of a base (e.g., DIPEA or NMM) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

5. Post-Coupling Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 2 mL).

  • Perform a Kaiser test to confirm the absence of free primary amines (completion of coupling).

  • Wash with dichloromethane (DCM) (3 x 2 mL) and dry the resin for the next cycle.

Common Side Reactions and Mitigation Strategies

While Fmoc chemistry is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.

Side ReactionDescriptionCommon Cause(s)Mitigation Strategy
Aspartimide Formation Cyclization of aspartic acid residues to a stable five-membered ring, which can lead to epimerization and the formation of β-aspartyl peptides.Prolonged exposure to basic deprotection conditions, especially at Asp-Gly or Asp-Ser sequences.Use a weaker base (e.g., piperazine), add HOBt to the deprotection solution, or use sterically hindered side-chain protecting groups for Asp.
Diketopiperazine Formation Intramolecular cyclization of the N-terminal dipeptide upon deprotection, leading to cleavage from the resin.Most prevalent with Proline or Glycine at the C-terminus of the dipeptide.Use a sterically hindered resin like 2-chlorotrityl chloride (2-CTC) resin or couple the first two amino acids as a pre-formed dipeptide.
Racemization Loss of stereochemical integrity at the α-carbon of the activated amino acid during coupling.Over-activation of the carboxylic acid, especially with residues like Cysteine and Histidine.Use racemization suppressants like HOBt or OxymaPure with the coupling reagent.
Aggregation Interchain hydrogen bonding of the growing peptide chains, leading to incomplete deprotection and coupling.Common in hydrophobic sequences.Use aggregation-disrupting solvents (e.g., NMP), elevate the synthesis temperature, or incorporate pseudoproline dipeptides.

Conclusion

The Fmoc protecting group has become an indispensable tool in peptide synthesis, underpinning the production of a vast array of peptides for research and therapeutic applications. Its unique chemical properties, particularly its base lability and orthogonality with acid-labile side-chain protecting groups, have established Fmoc-based SPPS as the dominant methodology. By understanding the core principles of Fmoc chemistry, adhering to optimized protocols, and being aware of potential side reactions, researchers can effectively leverage this powerful strategy to synthesize complex peptides with high purity and yield, driving forward innovation in science and medicine.

References

Unlocking Molecular Insights: An In-depth Technical Guide to Isotopic Labeling for NMR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, understanding the structure, dynamics, and interactions of proteins and other macromolecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful analytical technique for elucidating these molecular details in a near-native solution state. However, the inherent complexity and size of biomolecules often lead to crowded and uninterpretable NMR spectra. Isotopic labeling, the strategic incorporation of stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), is an indispensable tool that overcomes these limitations, paving the way for high-resolution structural and dynamic studies. This guide provides a comprehensive overview of the core principles, methodologies, and applications of isotopic labeling for NMR studies, tailored for researchers and professionals in the life sciences.

The Core Principles of Isotopic Labeling in NMR

The fundamental principle behind isotopic labeling in NMR lies in the manipulation of the nuclear spin properties of atoms within a molecule.[1] The most abundant, naturally occurring isotopes of carbon (¹²C) and nitrogen (¹⁴N) are not NMR-active. By replacing them with their NMR-active counterparts, ¹³C and ¹⁵N, which possess a nuclear spin of ½, we can generate signals that are detectable by NMR spectrometers.[1] This enrichment dramatically enhances sensitivity and allows for the use of multidimensional heteronuclear NMR experiments, which are crucial for resolving individual atomic signals in complex biomolecules.[1]

Deuterium (²H), a stable isotope of hydrogen, plays a different but equally important role. Its primary application is in reducing spectral complexity and improving relaxation properties, especially for larger proteins. By replacing protons (¹H) with deuterons, which have a much smaller gyromagnetic ratio, we can simplify crowded proton spectra and slow down the relaxation of other nuclei, leading to sharper NMR signals.[2]

Common Isotopes and Their Applications

The choice of isotope and labeling strategy is dictated by the specific research question, the size of the molecule, and budgetary considerations.

IsotopeNatural AbundanceKey Applications in NMR
¹³C 1.1%- Enables multidimensional correlation experiments for backbone and side-chain resonance assignment.[1] - Used in structural studies to determine carbon-carbon and carbon-proton distances. - Crucial for studying protein dynamics and ligand interactions.
¹⁵N 0.37%- Essential for backbone resonance assignment through ¹H-¹⁵N correlation spectra (e.g., HSQC). - Used to study protein-ligand binding, protein-protein interactions, and dynamics by monitoring chemical shift perturbations and relaxation parameters.
²H 0.015%- Reduces spectral complexity and line broadening in large proteins by minimizing ¹H-¹H dipolar couplings. - Used in TROSY (Transverse Relaxation-Optimized Spectroscopy) experiments for studying high-molecular-weight systems. - Enables the study of dynamics at specific sites through selective deuteration.

Strategic Approaches to Isotopic Labeling

Several labeling strategies have been developed to address different experimental needs, ranging from uniform incorporation to highly specific placement of isotopes.

Uniform Labeling

This is the most straightforward and cost-effective method, where the expression host (typically E. coli) is grown in a minimal medium containing ¹³C-glucose and/or ¹⁵N-ammonium chloride as the sole carbon and nitrogen sources, respectively. This results in the incorporation of the isotopes throughout the entire protein.

Advantages:

  • Relatively simple and inexpensive.

  • Provides a wealth of information for complete resonance assignment and structural determination of small to medium-sized proteins.

Disadvantages:

  • Can lead to severe spectral overlap in larger proteins (>25 kDa).

  • Scalar couplings between adjacent ¹³C atoms can complicate spectra and broaden signals.

Selective Labeling

To overcome the challenges of uniform labeling, selective labeling strategies are employed to introduce isotopes into specific types of amino acids or at specific atomic positions.

  • Amino Acid-Specific Labeling: This involves adding one or more types of ¹⁵N- and/or ¹³C-labeled amino acids to the growth medium of an auxotrophic bacterial strain or a cell-free expression system. This allows researchers to focus on specific residues that may be involved in an active site, a protein-protein interface, or a region of conformational change.

  • Reverse Labeling: In this approach, the protein is expressed in a medium containing uniformly labeled ¹³C-glucose and ¹⁵N-ammonium chloride, but one or more specific types of unlabeled amino acids are added. This results in "turning off" the NMR signals from those specific residues, thereby simplifying the spectrum.

  • Segmental Isotopic Labeling: For very large proteins or multi-domain proteins, it is often advantageous to label only a specific domain or segment. This can be achieved through techniques like expressed protein ligation or protein trans-splicing, where labeled and unlabeled protein fragments are ligated together.

Quantitative Data on Labeling Strategies
Labeling StrategyTypical PrecursorsRelative CostIncorporation EfficiencyKey AdvantagesKey Disadvantages
Uniform ¹⁵N Labeling ¹⁵NH₄ClLowHigh (>95%)Cost-effective for backbone assignment and interaction studies.Limited information for larger proteins.
Uniform ¹⁵N/¹³C Labeling ¹⁵NH₄Cl, ¹³C-GlucoseModerateHigh (>95%)Enables full resonance assignment and structure determination.Spectral crowding for proteins >25 kDa.
Amino Acid-Specific Labeling Labeled Amino AcidsHighHigh (>95%)Simplifies spectra, focuses on specific regions of interest.Can be expensive, may require auxotrophic strains.
Segmental Labeling Labeled protein fragmentsHighN/AEnables study of large, multi-domain proteins.Technically challenging, requires protein ligation expertise.

Note: Costs are relative and can vary significantly based on supplier and scale. Incorporation efficiencies are typical for E. coli expression systems.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Uniform ¹⁵N and ¹³C Labeling of Proteins in E. coli

This protocol outlines a general procedure for producing a uniformly ¹⁵N- and ¹³C-labeled protein using a cost-effective approach where cells are initially grown in unlabeled rich media before being transferred to labeled minimal media for protein expression.

Materials:

  • E. coli expression strain transformed with the plasmid containing the gene of interest.

  • LB medium.

  • M9 minimal medium salts (10x).

  • ¹⁵NH₄Cl (¹⁵N, 99%).

  • ¹³C-D-glucose (U-¹³C₆, 99%).

  • Trace elements solution (100x).

  • 1 M MgSO₄.

  • 1 M CaCl₂.

  • Biotin and Thiamin solutions (1 mg/mL).

  • Appropriate antibiotic.

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Procedure:

  • Starter Culture: Inoculate 5-10 mL of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli strain. Grow overnight at 37°C with shaking.

  • Initial Growth in Unlabeled Medium: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0. This step allows for the accumulation of a large cell mass without using expensive labeled nutrients.

  • Cell Harvest and Transfer: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 200 mL of M9 minimal medium lacking any carbon or nitrogen source. Centrifuge again and discard the supernatant. This washing step is crucial to remove any residual unlabeled nutrients.

  • Growth in Labeled Minimal Medium: Resuspend the washed cell pellet in 1 L of M9 minimal medium prepared with ¹⁵NH₄Cl (1 g/L) as the sole nitrogen source and ¹³C-D-glucose (2-4 g/L) as the sole carbon source. Supplement the medium with MgSO₄, CaCl₂, trace elements, biotin, and thiamin.

  • Induction: Allow the cells to adapt to the new medium by shaking at the desired expression temperature (e.g., 18-25°C) for 30-60 minutes. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression and Harvest: Continue to grow the cells for the optimal expression time (typically 4-16 hours) at the chosen temperature. Harvest the cells by centrifugation. The cell pellet containing the labeled protein can be stored at -80°C until purification.

Protocol 2: Amino Acid-Specific Labeling

This protocol provides a general framework for selectively labeling a protein with a specific type of ¹⁵N- and/or ¹³C-labeled amino acid. This method often requires an auxotrophic E. coli strain that cannot synthesize the amino acid to be labeled.

Materials:

  • Auxotrophic E. coli expression strain for the desired amino acid.

  • Minimal medium (as in Protocol 1, but with natural abundance ¹⁴NH₄Cl and ¹²C-glucose).

  • Complete set of unlabeled amino acids (except the one to be labeled).

  • The desired ¹⁵N- and/or ¹³C-labeled amino acid.

  • Other reagents as in Protocol 1.

Procedure:

  • Starter Culture: Grow a starter culture of the auxotrophic strain overnight in minimal medium supplemented with a small amount of the required (unlabeled) amino acid.

  • Main Culture: Inoculate 1 L of minimal medium with the starter culture. Supplement the medium with the complete mixture of unlabeled amino acids (typically 50-100 mg/L each), except for the amino acid that will be isotopically labeled.

  • Growth and Induction: Grow the cells at the desired temperature until the OD₆₀₀ reaches ~0.6.

  • Addition of Labeled Amino Acid: Add the sterile, dissolved ¹⁵N- and/or ¹³C-labeled amino acid to the culture (typically 100-200 mg/L). Allow the cells to grow for another 15-30 minutes to ensure uptake of the labeled amino acid.

  • Induction and Harvest: Induce protein expression with IPTG and harvest the cells as described in Protocol 1.

Visualizing Workflows and Pathways

Experimental Workflow for Protein NMR

The following diagram illustrates the typical workflow from gene to structure in a protein NMR study utilizing isotopic labeling.

experimental_workflow cluster_cloning Gene Cloning & Plasmid Prep cluster_expression Protein Expression & Labeling cluster_purification Protein Purification & QC cluster_nmr NMR Data Acquisition & Analysis cluster_structure Structure Calculation & Validation cloning Gene of Interest Cloning into Expression Vector transformation Transformation into E. coli Expression Host cloning->transformation growth Growth in Isotopically Labeled Media transformation->growth induction Induction of Protein Expression growth->induction lysis Cell Lysis induction->lysis purification Chromatography (e.g., Affinity, SEC) lysis->purification qc Purity & FOLD Check (SDS-PAGE, CD) purification->qc sample_prep NMR Sample Preparation qc->sample_prep nmr_acq NMR Data Acquisition sample_prep->nmr_acq processing Data Processing & Resonance Assignment nmr_acq->processing restraints Generation of Structural Restraints (NOEs, RDCs) processing->restraints calculation Structure Calculation restraints->calculation validation Structure Validation calculation->validation

A typical experimental workflow for protein NMR studies.
Logical Relationships of Labeling Strategies

This diagram illustrates the decision-making process for choosing an appropriate isotopic labeling strategy based on the size of the protein and the research goals.

labeling_strategy start Start: Define Protein & Research Goal protein_size Protein Size? start->protein_size small_protein < 25 kDa protein_size->small_protein Small large_protein > 25 kDa protein_size->large_protein Large goal Research Goal? small_protein->goal deuteration Perdeuteration with Selective Protonation large_protein->deuteration segmental_labeling Segmental Labeling large_protein->segmental_labeling uniform_labeling Uniform ¹⁵N or ¹⁵N/¹³C Labeling end Proceed to Experiment uniform_labeling->end selective_labeling Selective Labeling (Amino Acid-Specific, Reverse) selective_labeling->end deuteration->selective_labeling segmental_labeling->end goal->uniform_labeling Assignment goal->selective_labeling Interaction/Dynamics assignment Full Assignment & Structure interaction Interaction Mapping dynamics Dynamics Studies

Decision tree for choosing an isotopic labeling strategy.
Signaling Pathway Example: MAPK/ERK Pathway

Isotopic labeling is a powerful tool for studying the conformational changes and interactions within signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. NMR studies using isotopically labeled components of this pathway can provide detailed insights into its regulation.

mapk_erk_pathway receptor Growth Factor Receptor (e.g., EGFR) grb2 Grb2 receptor->grb2 P sos SOS grb2->sos ras Ras (GTP-bound) sos->ras GDP -> GTP raf Raf (MAPKKK) ras->raf P mek MEK (MAPKK) raf->mek P erk ERK (MAPK) mek->erk P nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription_factors P nucleus->transcription_factors gene_expression Gene Expression (Proliferation, Differentiation) transcription_factors->gene_expression

Simplified schematic of the MAPK/ERK signaling pathway.

Conclusion

Isotopic labeling is a cornerstone of modern biomolecular NMR spectroscopy, enabling the study of a wide range of biological systems at atomic resolution. From the fundamental principles of uniform labeling to the sophisticated strategies of selective and segmental incorporation, these techniques provide researchers with an unparalleled ability to dissect the complexities of protein structure, dynamics, and function. As NMR technology continues to advance, the development of new and more efficient labeling methods will undoubtedly continue to push the boundaries of what is possible in molecular and cellular biology, with profound implications for basic research and drug development.

References

An In-depth Technical Guide to Utilizing Fmoc-Gly-OH-15N for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nα-(9-Fluorenylmethoxycarbonyl)-[¹⁵N]-glycine (Fmoc-Gly-OH-¹⁵N) in metabolic flux analysis (MFA). This stable isotope-labeled amino acid serves as a powerful tracer to elucidate the intricate pathways of nitrogen metabolism, particularly the contribution of glycine to downstream biosynthetic processes critical in various physiological and pathological states, including cancer metabolism. This document outlines the core principles, detailed experimental protocols, data presentation, and visualization of relevant metabolic pathways.

Introduction to Metabolic Flux Analysis with Fmoc-Gly-OH-¹⁵N

Metabolic flux analysis (MFA) is a quantitative methodology used to determine the rates of metabolic reactions within a biological system. By introducing a stable isotope-labeled substrate, such as ¹⁵N-labeled glycine, researchers can trace the path of the isotope through interconnected metabolic pathways. Fmoc-Gly-OH-¹⁵N is a protected form of glycine that can be introduced into cell culture media. Following cellular uptake and the removal of the Fmoc protecting group, the ¹⁵N-labeled glycine enters the cellular amino acid pool and is subsequently incorporated into various biomolecules.

The primary application of ¹⁵N-glycine tracing lies in its ability to unravel the complexities of one-carbon metabolism and nucleotide biosynthesis. Glycine is a key precursor for the de novo synthesis of purines, essential building blocks of DNA and RNA. By monitoring the incorporation of ¹⁵N from glycine into purine nucleotides like adenosine monophosphate (AMP), guanosine monophosphate (GMP), and their di- and tri-phosphate counterparts, researchers can quantify the flux through this critical pathway.[1][2] This information is invaluable for understanding the metabolic reprogramming that occurs in cancer cells to sustain their high proliferation rates and for identifying potential therapeutic targets within these pathways.[2][3]

Experimental Design and Workflow

A typical metabolic flux experiment using Fmoc-Gly-OH-¹⁵N involves several key stages, from cell culture and labeling to sample analysis and data interpretation. The following workflow provides a general framework that can be adapted to specific research questions and cell types.

G cluster_0 Experimental Phase cluster_1 Analytical Phase cluster_2 Data Interpretation A Cell Culture and Seeding B Introduction of Fmoc-Gly-OH-15N Tracer A->B C Time-Course Labeling B->C D Metabolism Quenching C->D E Metabolite Extraction D->E F LC-MS/MS Analysis E->F G Mass Isotopomer Distribution (MID) Analysis F->G H Metabolic Flux Calculation G->H I Pathway Visualization and Biological Interpretation H->I

Figure 1: General experimental workflow for metabolic flux analysis using Fmoc-Gly-OH-¹⁵N.

Detailed Experimental Protocols

The following protocols are adapted from established methods for stable isotope tracing in mammalian cells and should be optimized for the specific cell line and experimental conditions.[4]

Cell Culture and Labeling
  • Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of the experiment. The seeding density should be optimized to achieve approximately 80% confluency at the end of the labeling period.

  • Media Preparation: Prepare custom culture medium that is devoid of unlabeled glycine. Supplement this medium with dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled small molecule metabolites.

  • Tracer Introduction: On the day of the experiment, remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared glycine-free medium supplemented with a known concentration of Fmoc-Gly-OH-¹⁵N. The optimal concentration of the tracer should be determined empirically but typically ranges from the physiological concentration of glycine up to higher, non-toxic levels to ensure sufficient label incorporation.

  • Time-Course Labeling: Incubate the cells for various time points to monitor the dynamic incorporation of ¹⁵N into downstream metabolites. Typical time points can range from a few minutes to several hours, depending on the expected turnover rate of the metabolites of interest. For rapidly synthesized molecules like nucleotides, significant labeling can be observed within hours.

Metabolism Quenching and Metabolite Extraction
  • Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench metabolism. A common method is to aspirate the labeling medium and immediately add a cold quenching solution, such as 80:20 methanol:water, pre-chilled to -80°C.

  • Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. The extraction is typically performed by a series of freeze-thaw cycles or sonication to ensure complete cell lysis.

  • Phase Separation: To separate polar metabolites from lipids and proteins, a biphasic extraction is often employed. Add a solvent mixture, such as chloroform and water, to the cell extract. Vortex vigorously and centrifuge to separate the polar (aqueous), non-polar (organic), and protein/cell debris phases.

  • Sample Preparation for Analysis: Collect the polar phase containing the amino acids and nucleotides. Dry the extract using a vacuum concentrator and store it at -80°C until analysis. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatography: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of amino acids and nucleotides. A gradient elution with solvents such as water with 0.1% formic acid (mobile phase A) and acetonitrile with 0.1% formic acid (mobile phase B) is typically employed.

  • Mass Spectrometry: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-Exactive or similar) coupled to the LC system. The mass spectrometer should be operated in positive ion mode for the detection of protonated molecules.

  • Data Acquisition: Acquire data in full scan mode to detect all ions within a specified mass range. Additionally, use targeted selected ion monitoring (SIM) or parallel reaction monitoring (PRM) to specifically measure the abundance of unlabeled (M+0) and ¹⁵N-labeled (M+1, M+2, etc.) isotopologues of glycine, purine nucleotides, and other relevant metabolites.

Data Presentation and Analysis

A key output of a metabolic flux experiment is the mass isotopomer distribution (MID) of metabolites. The MID represents the fractional abundance of each isotopologue of a particular metabolite. This data is then used to calculate the metabolic fluxes.

Quantitative Data Summary

The following table presents representative data on the incorporation of ¹⁵N from glycine into purine nucleotides in HeLa cells, adapted from a study by Boren et al. (2010). This data illustrates the time-dependent increase in the percentage of ¹⁵N-labeled purines, reflecting the activity of the de novo purine synthesis pathway.

Time (hours)% ¹⁵N-IMP% ¹⁵N-AMP% ¹⁵N-GMP
0 000
0.5 10.28.57.9
1.0 18.515.314.2
1.5 25.121.019.8
2.0 30.826.124.5
4.0 45.239.838.1
6.0 55.950.348.7

This table is a representation of expected data based on published literature and serves as an example. Actual results will vary depending on the experimental conditions.

Visualization of Metabolic Pathways

Visualizing the metabolic pathways under investigation is crucial for interpreting the results of a metabolic flux analysis experiment. Graphviz (DOT language) can be used to create clear and informative diagrams of these pathways.

Glycine Metabolism and Entry into One-Carbon Metabolism

The ¹⁵N from glycine can be traced through several key metabolic nodes. The glycine cleavage system is a major route for glycine catabolism and a source of one-carbon units for the folate cycle.

Glycine_Metabolism This compound This compound Glycine-15N Glycine-15N This compound->Glycine-15N Cellular uptake & Fmoc deprotection Serine Serine Glycine-15N->Serine SHMT Methylene-THF 5,10-Methylene-THF Glycine-15N->Methylene-THF Glycine Cleavage System Serine->Glycine-15N SHMT THF Tetrahydrofolate (THF) THF->Methylene-THF One-Carbon Pool One-Carbon Pool Methylene-THF->One-Carbon Pool

Figure 2: Simplified pathway of Fmoc-Gly-OH-¹⁵N uptake and its entry into one-carbon metabolism.
De Novo Purine Biosynthesis Pathway

The nitrogen from glycine is directly incorporated into the purine ring structure. This diagram illustrates the key steps where ¹⁵N from glycine contributes to the formation of inosine monophosphate (IMP), the precursor to AMP and GMP.

Purine_Biosynthesis Glycine-15N Glycine-15N GAR Glycinamide ribonucleotide (GAR) Glycine-15N->GAR GART PRPP Phosphoribosyl pyrophosphate (PRPP) PRPP->GAR FGAR Formylglycinamide ribonucleotide (FGAR) GAR->FGAR Intermediate_Steps ... FGAR->Intermediate_Steps IMP Inosine monophosphate (IMP) Intermediate_Steps->IMP AMP Adenosine monophosphate (AMP) IMP->AMP GMP Guanosine monophosphate (GMP) IMP->GMP

Figure 3: Incorporation of ¹⁵N from glycine into the de novo purine biosynthesis pathway.

Conclusion

Fmoc-Gly-OH-¹⁵N is a valuable tool for researchers in academia and the pharmaceutical industry to investigate nitrogen metabolism with high precision. The methodologies outlined in this guide provide a robust framework for designing and executing metabolic flux analysis experiments to quantify the contribution of glycine to essential biosynthetic pathways. The insights gained from such studies can significantly advance our understanding of cellular metabolism in health and disease, and aid in the discovery and development of novel therapeutic strategies.

References

A Technical Guide to Fmoc-Gly-OH-15N: Pricing, Availability, and Application in Modern Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the pricing, availability, and core applications of Fmoc-Gly-OH-15N, a crucial isotopically labeled building block in peptide research and development. This document details experimental protocols for its use in solid-phase peptide synthesis and subsequent analysis, offering a valuable resource for researchers in proteomics, drug discovery, and structural biology.

This compound: Overview and Commercial Availability

This compound, or N-(9-Fluorenylmethoxycarbonyl)-glycine-15N, is a derivative of the simplest amino acid, glycine, where the nitrogen atom is the stable isotope ¹⁵N. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it ideally suited for solid-phase peptide synthesis (SPPS). The incorporation of ¹⁵N provides a specific isotopic label that is invaluable for quantitative analysis by mass spectrometry and for structural studies using nuclear magnetic resonance (NMR) spectroscopy.

Physicochemical Properties
PropertyValue
CAS Number 125700-33-6[1][2]
Molecular Formula C₁₇H₁₅¹⁵NO₄
Molecular Weight ~298.30 g/mol [1][2]
Appearance White solid[3]
Isotopic Purity Typically ≥98 atom % ¹⁵N
Melting Point 174-175 °C
Storage 2-8°C, desiccated
Price and Availability

The price and availability of this compound can vary between suppliers and are dependent on the quantity and required purity. Below is a summary of information from prominent chemical suppliers. Researchers are advised to consult the suppliers' websites for the most current pricing and stock information.

SupplierCatalog NumberQuantityPrice (USD)Availability
Sigma-Aldrich 4857561 g$648.00Available to ship today
Cambridge Isotope Laboratories, Inc. NLM-694-11 g$610.00Low stock
MedchemExpress HY-Y1250SInquireInquireInquire

Experimental Protocols: Application in Peptide Synthesis and Analysis

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a ¹⁵N label at a specific glycine residue within a peptide sequence. The following protocols provide a detailed methodology for its incorporation and subsequent analysis.

Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Labeled Peptide

This protocol outlines the manual synthesis of a peptide containing a ¹⁵N-labeled glycine residue on a rink amide resin, which will yield a C-terminally amidated peptide.

Materials:

  • Rink Amide resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Coupling of the First Amino Acid (Excluding Glycine-¹⁵N):

    • In a separate vial, dissolve 3 equivalents of the first Fmoc-amino acid and 2.9 equivalents of HBTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Wash the resin with DMF.

  • Incorporation of this compound:

    • Perform the Fmoc deprotection step as described in step 2.

    • Activate this compound using the same procedure as in step 3.

    • Couple the activated this compound to the resin.

  • Chain Elongation: Repeat the deprotection and coupling steps for the remaining amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step to remove the Fmoc group from the N-terminus.

  • Peptide Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the peptide.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Analysis of the ¹⁵N-Labeled Peptide

2.2.1. Mass Spectrometry Analysis

Objective: To confirm the successful incorporation of the ¹⁵N label and to verify the molecular weight of the synthesized peptide.

Sample Preparation:

  • Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% formic acid.

Procedure:

  • Analyze the sample using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.

  • The mass spectrum of the ¹⁵N-labeled peptide will show a mass shift corresponding to the number of incorporated ¹⁵N atoms. For a single ¹⁵N-glycine incorporation, the molecular weight will be increased by approximately 1 Da compared to the unlabeled peptide.

  • High-resolution mass spectrometry can be used to confirm the isotopic purity.

2.2.2. NMR Spectroscopy Analysis

Objective: To utilize the ¹⁵N label for structural and dynamic studies of the peptide.

Sample Preparation:

  • Dissolve the lyophilized ¹⁵N-labeled peptide in a suitable buffer for NMR analysis (e.g., phosphate buffer in H₂O/D₂O). The exact buffer conditions will depend on the specific experiment.

  • Transfer the sample to an NMR tube.

Procedure:

  • Acquire a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum. This 2D NMR experiment correlates the proton and nitrogen atoms that are directly bonded, providing a unique signal for each ¹⁵N-H pair.

  • The signal corresponding to the ¹⁵N-labeled glycine will appear in the spectrum, allowing for its specific assignment and the study of its local environment and dynamics.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (HBTU/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection2 Coupling_15N Couple this compound (HBTU/DIPEA) Deprotection2->Coupling_15N Wash2 Wash (DMF) Coupling_15N->Wash2 Repeat Repeat Deprotection & Coupling Cycles Wash2->Repeat Cleavage Cleavage from Resin (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified 15N-Labeled Peptide Purification->FinalPeptide

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Analysis_Workflow start Purified 15N-Labeled Peptide ms_prep Sample Preparation for MS (Water/Acetonitrile/Formic Acid) start->ms_prep nmr_prep Sample Preparation for NMR (Buffered Solution) start->nmr_prep ms_analysis Mass Spectrometry Analysis (ESI or MALDI) ms_prep->ms_analysis ms_result Confirm Molecular Weight & Isotopic Incorporation ms_analysis->ms_result nmr_analysis NMR Spectroscopy (1H-15N HSQC) nmr_prep->nmr_analysis nmr_result Structural & Dynamic Information nmr_analysis->nmr_result

Caption: Analytical Workflow for ¹⁵N-Labeled Peptides.

References

Navigating the Safety Profile of Fmoc-Gly-OH-15N: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Safety Data at a Glance

For clarity and rapid assessment, the following tables summarize the key quantitative data for Fmoc-Gly-OH-15N and its non-labeled form.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C17H15(15N)O4[2]
Molecular Weight 298.30 g/mol
Appearance White to off-white solid/powder[3]
Melting Point 174-175 °C
Solubility Readily soluble in DMSO and DMF. Slightly soluble in methanol and ethanol. Insoluble in water.
Isotopic Purity ≥98 atom % 15N

Table 2: Hazard Identification and Classification (for non-labeled Fmoc-Gly-OH)

Hazard StatementGHS ClassificationPercentage of NotificationsSource
May cause respiratory irritationSpecific target organ toxicity, single exposure; Respiratory tract irritation (STOT SE 3)50%
Causes skin irritationSkin corrosion/irritation (Skin Irrit. 2)40%
Causes serious eye irritationSerious eye damage/eye irritation (Eye Irrit. 2)40%
Harmful if swallowedAcute toxicity, oral (Acute Tox. 4)20%
Harmful if inhaledAcute toxicity, inhalation (Acute Tox. 4)20%
Harmful in contact with skinAcute toxicity, dermal (Acute Tox. 4)10%

Note: Aggregated GHS information from multiple ECHA C&L notifications indicates that 50% of reports classify the substance as not hazardous. The percentages above reflect the proportion of notifications that did include a hazard classification. Several suppliers state that the substance does not meet the criteria for classification as hazardous according to Regulation (EC) No 1272/2008.

Table 3: Storage and Handling

ConditionRecommendationSource
Storage Temperature 2-8°C or -20°C
Storage Conditions Store in a cool, dry, well-ventilated place in a tightly closed container. Protect from light.
Incompatibilities Strong oxidizing agents.
Handling Handle in a well-ventilated place. Avoid formation of dust and aerosols.

Experimental Protocols: Safe Handling and Emergency Procedures

Given the potential hazards associated with the non-labeled Fmoc-Gly-OH, prudent laboratory practices are essential when handling this compound.

Personal Protective Equipment (PPE)

A standard safe handling workflow necessitates the use of appropriate personal protective equipment.

cluster_ppe Personal Protective Equipment (PPE) Workflow start Start: Prepare to Handle this compound engineering Use Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) start->engineering gloves Wear Chemical Resistant Gloves (e.g., Nitrile) engineering->gloves eyewear Wear Safety Glasses with Side Shields or Goggles gloves->eyewear lab_coat Wear a Laboratory Coat eyewear->lab_coat respirator If Dust is Generated: Use a NIOSH-approved Respirator lab_coat->respirator proceed Proceed with Experiment respirator->proceed

Caption: Personal Protective Equipment (PPE) workflow for handling this compound.

Spill and Exposure Response

In the event of a spill or exposure, the following protocols should be followed.

Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE, including respiratory protection if dust is present. Avoid breathing dust, vapors, mist, or gas.

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.

  • Containment and Cleaning: Sweep up the spilled material and place it in a suitable, closed container for disposal. Avoid generating dust.

First-Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Immediately wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

cluster_spill Spill & Exposure Response Protocol cluster_actions Immediate Actions cluster_response Response Type cluster_procedures Procedures spill Spill or Exposure Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate ppe Don PPE ventilate->ppe skin_contact Skin Contact ppe->skin_contact eye_contact Eye Contact ppe->eye_contact inhalation Inhalation ppe->inhalation ingestion Ingestion ppe->ingestion contain_spill Contain Spill ppe->contain_spill wash_skin Wash with Soap & Water skin_contact->wash_skin rinse_eyes Rinse with Water (15 min) eye_contact->rinse_eyes fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth with Water ingestion->rinse_mouth collect_material Sweep into Closed Container contain_spill->collect_material consult Consult a Physician wash_skin->consult rinse_eyes->consult fresh_air->consult rinse_mouth->consult collect_material->consult for disposal guidance

Caption: Logical flow for spill and exposure response to this compound.

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Special Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.

  • Hazardous Combustion Products: Oxides of carbon (CO, CO2) and nitrogen (NOx).

Disposal Considerations:

  • Dispose of waste in accordance with federal, state, and local environmental control regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Gly-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Fmoc-Gly-OH-15N in solid-phase peptide synthesis (SPPS). The incorporation of ¹⁵N-labeled glycine is a critical technique for the preparation of isotopically labeled peptides, which are invaluable tools in structural biology, metabolic studies, and quantitative proteomics.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most widely used method for the chemical synthesis of peptides. The use of Fmoc-Gly-OH-¹⁵N allows for the site-specific incorporation of a stable isotope label into the peptide backbone. This isotopic enrichment serves as a powerful probe for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), facilitating detailed studies of peptide structure, dynamics, and interactions.[1] Glycine, being the simplest amino acid, is achiral, which simplifies the synthetic process by eliminating the risk of epimerization at the glycine residue during coupling.

Key Applications of Peptides Synthesized with this compound

  • Structural Biology (NMR): ¹⁵N-labeled peptides are extensively used in NMR studies to determine three-dimensional structures and to probe protein-ligand interactions, protein folding, and enzyme mechanisms.[1][2] The ¹⁵N nucleus provides a sensitive handle for a variety of NMR experiments.

  • Quantitative Proteomics (MS): Peptides containing ¹⁵N-labeled amino acids serve as internal standards in mass spectrometry-based quantitative proteomics, enabling precise measurement of protein abundance in complex biological samples.

  • Metabolic Studies: Labeled peptides can be used to trace the metabolic fate of peptides and proteins in vivo.

Data Presentation

The success of SPPS is highly dependent on the purity of the starting materials and the efficiency of each chemical step.

Table 1: Purity of Fmoc-Amino Acids and its Impact on Final Peptide Purity
ParameterStandard Grade Fmoc-Amino AcidsPurified Fmoc-Amino Acids
Initial Impurity Level ~26%~10%
Resulting Crude Peptide Purity 53.49%68.08% (>15% increase)
Final Peptide Purity (Post-HPLC) >99.0%>99.0%

Data adapted from a study on the synthesis of Glucagon, a 29-amino acid peptide. The use of high-purity Fmoc-amino acids, including Fmoc-Gly-OH-¹⁵N, is crucial for minimizing side reactions and simplifying the purification of the target peptide. Commercially available Fmoc-Gly-OH typically has a purity of >99%.

Experimental Protocols

The following is a general protocol for manual Fmoc-SPPS. This protocol can be adapted for automated peptide synthesizers.

Materials and Reagents
  • Fmoc-Gly-OH-¹⁵N (isotopic purity ≥98 atom % ¹⁵N)

  • Appropriate solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

  • Acetonitrile (ACN) and water for HPLC purification

Protocol 1: Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., 100-200 mg) into a fritted reaction vessel.

  • Wash the resin with DMF (3 x 5 mL).

  • Swell the resin in DMF for at least 30 minutes.

  • Drain the DMF.

Protocol 2: Fmoc Deprotection
  • Add 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature. For longer peptides, this time may need to be extended.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Diagram 1: Fmoc Deprotection Workflow

Fmoc_Deprotection Resin Fmoc-Peptide-Resin Deprotection Add 20% Piperidine in DMF Resin->Deprotection Step 1 Wash Wash with DMF Deprotection->Wash Step 2 Deprotected_Resin H₂N-Peptide-Resin Wash->Deprotected_Resin Step 3

Caption: A simplified workflow for the removal of the Fmoc protecting group.

Protocol 3: Amino Acid Coupling (this compound)
  • In a separate vial, dissolve Fmoc-Gly-OH-¹⁵N (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. The solution will typically change color.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may be extended for difficult sequences.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates that no free primary amines are present. If the test is positive (blue beads), the coupling step should be repeated.

Diagram 2: Amino Acid Coupling Workflow

Amino_Acid_Coupling Deprotected_Resin H₂N-Peptide-Resin Coupling Add activated amino acid to resin Deprotected_Resin->Coupling Activation Activate this compound with HBTU/DIPEA Activation->Coupling Wash Wash with DMF Coupling->Wash Step 1 Coupled_Resin Fmoc-Gly(15N)-Peptide-Resin Wash->Coupled_Resin Step 2

Caption: The process of activating and coupling the ¹⁵N-labeled glycine.

Protocol 4: Peptide Chain Elongation

Repeat the deprotection (Protocol 2) and coupling (Protocol 3) steps for each subsequent amino acid in the peptide sequence.

Protocol 5: Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptidyl-resin with DCM (3 x 5 mL) and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

Protocol 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Logical Relationships in SPPS

The entire SPPS process is a cycle of deprotection and coupling, followed by a final cleavage step.

Diagram 3: Overall Solid-Phase Peptide Synthesis Cycle

SPPS_Cycle Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Elongation Repeat Cycle for each Amino Acid Coupling->Elongation Elongation->Deprotection Next Amino Acid Final_Deprotection Final N-terminal Fmoc Deprotection Elongation->Final_Deprotection Last Amino Acid Cleavage Cleavage from Resin & Side-chain Deprotection Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Labeled Peptide Purification->Final_Peptide

Caption: The cyclical nature of solid-phase peptide synthesis.

References

Application Notes and Protocols for Incorporating Fmoc-Gly-OH-15N into Peptide Sequences

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of stable isotopes, such as Nitrogen-15 (¹⁵N), into peptide sequences is a powerful technique in chemical biology and drug development. Fmoc-Gly-OH-¹⁵N, a ¹⁵N-labeled version of Fmoc-protected glycine, serves as a key building block for introducing a specific isotopic label into a peptide chain during solid-phase peptide synthesis (SPPS). This allows for a range of applications, from detailed structural analysis to metabolic tracing, without altering the chemical properties of the peptide.

Glycine's lack of a chiral center and its unique conformational flexibility make it a strategic residue for isotopic labeling. The introduction of ¹⁵N at a glycine residue provides a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy and a distinct mass shift for mass spectrometry (MS), facilitating detailed studies of peptide structure, dynamics, interaction, and metabolism. These insights are invaluable for understanding a peptide's mechanism of action, optimizing its properties for therapeutic use, and tracing its fate in biological systems.

Key Applications

The incorporation of Fmoc-Gly-OH-¹⁵N into a peptide sequence enables a variety of powerful analytical and investigative techniques:

  • Structural Biology (NMR Spectroscopy): The ¹⁵N nucleus is NMR-active, and its incorporation at a specific glycine residue simplifies complex NMR spectra. This allows for the precise determination of local conformation, dynamics, and hydrogen bonding patterns around the labeled site. Such information is critical for understanding peptide folding, stability, and interaction with biological targets.[1][2][3]

  • Quantitative Proteomics and Metabolomics (Mass Spectrometry): Peptides containing ¹⁵N-glycine can be readily distinguished from their unlabeled counterparts by their mass shift in MS analysis. This property is exploited in stable isotope labeling by amino acids in cell culture (SILAC) and other quantitative proteomics techniques to accurately measure protein and peptide abundance. Furthermore, tracing the ¹⁵N label allows for the elucidation of metabolic pathways and the identification of downstream metabolites of a peptide drug.[4]

  • Drug Development:

    • Metabolism and Pharmacokinetic Studies: By tracking the ¹⁵N-labeled peptide in biological matrices, researchers can identify metabolites, determine routes of degradation, and obtain crucial pharmacokinetic data. This information is essential for optimizing drug stability and delivery.

    • Target Engagement and Binding Studies: NMR spectroscopy of ¹⁵N-labeled peptides can be used to monitor changes in the chemical environment upon binding to a target protein or receptor, providing insights into the binding interface and mechanism of action.

    • Conformational Analysis: The unique flexibility of glycine means it often plays a critical role in the conformational landscape of a peptide. ¹⁵N labeling at a glycine residue can provide valuable constraints for computational modeling and conformational analysis, aiding in the rational design of peptide therapeutics with improved efficacy and specificity.[5]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-Gly-OH-¹⁵N

This protocol outlines the manual incorporation of Fmoc-Gly-OH-¹⁵N into a peptide sequence using standard Fmoc/tBu chemistry. The procedure can be adapted for automated synthesizers.

Materials:

  • Fmoc-Gly-OH-¹⁵N

  • Rink Amide resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)/HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvents: DMF, DCM, Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the previously coupled amino acid by treating it with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Thoroughly wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Fmoc-Gly-OH-¹⁵N:

    • Pre-activate a solution of Fmoc-Gly-OH-¹⁵N (2-4 equivalents), a suitable coupling reagent (e.g., HATU, 1.9 equivalents), and DIPEA (4 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a Kaiser test. For potentially difficult couplings, a second coupling step can be performed.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and isotopic incorporation of the final peptide using mass spectrometry and NMR spectroscopy.

Experimental Workflow for Peptide Synthesis and Analysis

G Workflow for Synthesis and Analysis of a ¹⁵N-Glycine Labeled Peptide cluster_synthesis Peptide Synthesis cluster_analysis Analysis and Characterization Resin_Swelling Resin Swelling Fmoc_Deprotection1 Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection1 Washing1 Washing Fmoc_Deprotection1->Washing1 Coupling Coupling of Fmoc-Gly-OH-¹⁵N Washing1->Coupling Washing2 Washing Coupling->Washing2 Chain_Elongation Chain Elongation Washing2->Chain_Elongation Final_Deprotection Final Fmoc Deprotection Chain_Elongation->Final_Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Precipitation Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis NMR_Analysis NMR Spectroscopy Purification->NMR_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: Workflow for the synthesis and analysis of a ¹⁵N-glycine labeled peptide.

Characterization by Mass Spectrometry

Mass spectrometry is used to confirm the correct mass of the synthesized peptide and to determine the efficiency of ¹⁵N incorporation.

Protocol Outline:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

  • Mass Spectrometry Analysis: Analyze the sample using a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

  • Data Analysis:

    • Compare the observed monoisotopic mass of the ¹⁵N-labeled peptide with the theoretical mass. A +1 Da shift per ¹⁵N atom is expected.

    • Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the M and M+1 peaks can be used to calculate the percentage of ¹⁵N incorporation. For peptides with multiple nitrogen atoms, the entire isotopic pattern should be compared to theoretical distributions at varying levels of ¹⁵N enrichment.

Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed structural information at the atomic level. A 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum is a common experiment to analyze ¹⁵N-labeled peptides.

Protocol Outline:

  • Sample Preparation: Dissolve the purified ¹⁵N-labeled peptide in a suitable buffer for NMR analysis (e.g., phosphate buffer in H₂O/D₂O).

  • NMR Data Acquisition: Acquire a 2D ¹H-¹⁵N HSQC spectrum on a high-field NMR spectrometer.

  • Data Analysis:

    • The spectrum will show a correlation peak for each ¹⁵N-¹H pair. The peak corresponding to the ¹⁵N-labeled glycine will be readily identifiable.

    • The chemical shifts of the ¹⁵N and the amide proton of the labeled glycine provide information about the local chemical environment and secondary structure.

    • Further NMR experiments (e.g., NOESY) can be used to determine spatial proximities between the labeled glycine and other residues, providing distance restraints for structure calculation.

Data Presentation

Quantitative Data Summary
ParameterDescriptionExpected Outcome/ValueAnalytical Technique
Isotopic Purity of Fmoc-Gly-OH-¹⁵N The percentage of ¹⁵N isotope in the starting material.Typically >98%Supplier CoA, NMR
Coupling Efficiency The percentage of successful coupling of Fmoc-Gly-OH-¹⁵N to the growing peptide chain.>95% (may require optimization)Kaiser Test, HPLC of crude product
¹⁵N Incorporation Efficiency The percentage of peptide molecules that contain the ¹⁵N label at the desired position.>95%Mass Spectrometry
Mass Shift The difference in mass between the labeled and unlabeled peptide.+1.00 Da for each ¹⁵N atomMass Spectrometry
Example NMR Chemical Shift Data for ¹⁵N-Glycine

The ¹⁵N chemical shift of a glycine residue is sensitive to its local environment and the peptide's secondary structure. The following table provides example ¹⁵N chemical shift ranges for glycine in different structural contexts.

PeptideSecondary Structure¹⁵N Isotropic Chemical Shift (ppm)
Boc-Gly-AlaExtended~72.0
Boc-Gly-ProTurn~75.5
Boc-Gly-GlyExtended~70.9
Model α-helical peptideα-helix97.0 - 99.2
Model β-sheet peptideβ-sheet99.5 - 107.0

Data adapted from solid-state NMR studies. Chemical shifts are referenced to external liquid ammonia.

Signaling Pathways and Logical Relationships

The incorporation of ¹⁵N-Glycine is a tool to study various biological processes, including metabolic pathways. For example, ¹⁵N-glycine can be used to trace the flow of nitrogen through purine biosynthesis.

Purine Biosynthesis Pathway Tracing with ¹⁵N-Glycine

G Tracing Nitrogen Flow from Glycine in Purine Biosynthesis Glycine ¹⁵N-Glycine GAR Glycinamide Ribonucleotide (GAR) Glycine->GAR Incorporation of ¹⁵N PRPP PRPP PRA Phosphoribosylamine (PRA) PRPP->PRA PRA->GAR FGAR Formylglycinamide Ribonucleotide (FGAR) GAR->FGAR FGAM Formylglycinamidine Ribonucleotide (FGAM) FGAR->FGAM AIR Aminoimidazole Ribonucleotide (AIR) FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide (CAIR) AIR->CAIR SAICAR Succinylaminoimidazolecarboxamide Ribonucleotide (SAICAR) CAIR->SAICAR AICAR Aminoimidazolecarboxamide Ribonucleotide (AICAR) SAICAR->AICAR FAICAR Formylaminoimidazolecarboxamide Ribonucleotide (FAICAR) AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: Tracing the incorporation of ¹⁵N from glycine into the purine biosynthesis pathway.

Conclusion

The incorporation of Fmoc-Gly-OH-¹⁵N into peptide sequences is a versatile and powerful strategy for researchers in academia and the pharmaceutical industry. The detailed protocols and application notes provided here offer a framework for the successful synthesis, characterization, and utilization of ¹⁵N-labeled peptides. The ability to probe peptide structure, function, and metabolism with high precision makes this technique an invaluable tool in the development of novel peptide-based therapeutics and diagnostics.

References

Application Notes and Protocols for Fmoc-Gly-OH-15N as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of peptides and amino acids in complex biological matrices is crucial for various stages of drug development and biomedical research. Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity. The use of stable isotope-labeled internal standards is a key strategy to ensure the reliability of LC-MS assays by correcting for variability in sample preparation, chromatographic separation, and mass spectrometric detection.[1]

Fmoc-Gly-OH-15N is a stable isotope-labeled form of Fmoc-glycine, a derivative of the simplest amino acid, glycine.[2] The incorporation of the heavy isotope ¹⁵N provides a mass shift that allows it to be distinguished from its unlabeled counterpart by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This makes this compound an excellent internal standard for the quantification of Fmoc-derivatized amino acids or as a component in the synthesis of isotope-labeled peptide internal standards for targeted proteomics and pharmacokinetic studies of therapeutic peptides. These application notes provide detailed protocols and performance data for the use of this compound as an internal standard in quantitative mass spectrometry.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Chemical Formula C₁₇H₁₅¹⁵NO₄[2]
Molecular Weight 298.30 g/mol MedchemExpress
Isotopic Purity ≥98 atom % ¹⁵NSigma-Aldrich
Form SolidSigma-Aldrich
Melting Point 174-175 °CSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich

Experimental Protocols

Protocol 1: Quantification of a Therapeutic Peptide in Human Plasma

This protocol describes the use of a synthetic peptide internal standard, incorporating ¹⁵N-labeled glycine (derived from this compound), for the quantification of a therapeutic peptide in human plasma by LC-MS/MS.

1. Materials and Reagents

  • Analyte: Therapeutic Peptide (e.g., a synthetic peptide drug)

  • Internal Standard (IS): Synthetic peptide analogue of the analyte containing a ¹⁵N-labeled glycine residue.

  • This compound: For the synthesis of the internal standard.

  • Human Plasma (K2EDTA): From a certified vendor.

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA): LC-MS grade.

  • Water: Ultrapure (18.2 MΩ·cm).

  • Solid-Phase Extraction (SPE) Cartridges: Mixed-mode cation exchange.

  • Standard laboratory equipment: vortex mixer, centrifuge, analytical balance, etc.

2. Preparation of Stock and Working Solutions

  • Analyte Stock Solution (1 mg/mL): Accurately weigh the therapeutic peptide and dissolve in an appropriate solvent (e.g., 50% ACN in water).

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh the ¹⁵N-labeled peptide internal standard and dissolve in the same solvent as the analyte.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50% ACN to prepare a series of working solutions for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50% ACN.

3. Sample Preparation

  • Spiking: To 100 µL of human plasma, add 10 µL of the appropriate analyte working solution (for calibration standards and QCs) or 10 µL of 50% ACN (for blank samples).

  • Internal Standard Addition: Add 10 µL of the internal standard working solution (100 ng/mL) to all samples except the blank.

  • Protein Precipitation: Add 400 µL of cold ACN containing 0.1% FA to each sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition the mixed-mode cation exchange SPE cartridges with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the SPE cartridges.

    • Wash the cartridges with 1 mL of 2% FA in water, followed by 1 mL of MeOH.

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in MeOH.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% FA).

4. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Optimize MRM transitions for both the analyte and the ¹⁵N-labeled internal standard.

5. Data Analysis

  • Integrate the peak areas of the analyte and the internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Use a linear regression model with 1/x² weighting to fit the calibration curve.

  • Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.

Data Presentation

The performance of the bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.

Table 1: Linearity of the Calibration Curve
Analyte Concentration (ng/mL)Mean Peak Area Ratio (n=3)% Accuracy
1.00.012102.5
2.50.03198.8
5.00.062101.2
10.00.12599.5
25.00.310100.8
50.00.62899.2
100.01.25598.5
250.03.130100.1
Linear Range: 1.0 - 250.0 ng/mL
Correlation Coefficient (r²): >0.995
Table 2: Accuracy and Precision
QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5)% Accuracy% RSD (Precision)
LLOQ1.01.03103.08.5
Low QC3.02.9598.36.2
Mid QC30.030.8102.74.1
High QC200.0197.698.83.5
Table 3: Recovery and Matrix Effect
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC85.286.198.5
High QC87.588.0101.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma Human Plasma (100 µL) spike Spike Analyte plasma->spike add_is Add this compound Internal Standard spike->add_is ppt Protein Precipitation (ACN + 0.1% FA) add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lcms UPLC-MS/MS System reconstitute->lcms data_acq Data Acquisition (MRM) lcms->data_acq integration Peak Integration data_acq->integration ratio Calculate Peak Area Ratio (Analyte / IS) integration->ratio cal_curve Calibration Curve (Linear Regression) ratio->cal_curve quant Quantification of Unknowns cal_curve->quant

Caption: Experimental workflow for the quantification of a therapeutic peptide.

logical_relationship cluster_analyte Analyte cluster_is Internal Standard cluster_process Analytical Process cluster_output Output analyte Therapeutic Peptide sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is This compound derived Peptide Standard is->sample_prep lc_sep LC Separation sample_prep->lc_sep ms_ion MS Ionization lc_sep->ms_ion analyte_signal Analyte Signal ms_ion->analyte_signal is_signal IS Signal ms_ion->is_signal ratio Signal Ratio analyte_signal->ratio is_signal->ratio concentration Calculated Concentration ratio->concentration

Caption: Role of the internal standard in quantitative analysis.

Conclusion

This compound is a valuable reagent for the synthesis of stable isotope-labeled internal standards for quantitative mass spectrometry. The use of such internal standards, as demonstrated in the provided protocol, is essential for developing robust and reliable bioanalytical methods. The presented data illustrates that a method utilizing a ¹⁵N-labeled internal standard can achieve excellent linearity, accuracy, and precision, meeting the stringent requirements for regulated bioanalysis in drug development. The detailed protocols and performance characteristics provided in these application notes serve as a comprehensive guide for researchers and scientists in implementing similar quantitative assays.

References

Application Notes and Protocols for Quantitative Analysis of Peptides using Fmoc-Gly-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the quantitative analysis of peptides in complex biological matrices using a stable isotope-labeled (SIL) internal standard synthesized with Fmoc-Gly-OH-¹⁵N. The protocol outlines the solid-phase peptide synthesis (SPPS) of a ¹⁵N-labeled version of the neuropeptide Substance P, followed by its application in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification assay. This method offers high accuracy and precision, making it suitable for various research and drug development applications, including biomarker validation and pharmacokinetic studies.

Introduction

Accurate quantification of peptides in biological samples is crucial for understanding their physiological roles and for the development of peptide-based therapeutics. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for quantitative proteomics, relying on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest but has a different mass.[1][2] This internal standard is spiked into the sample at a known concentration, and the ratio of the mass spectrometric signal of the endogenous (light) peptide to the SIL (heavy) peptide is used to determine the concentration of the endogenous peptide with high precision.[3][4]

Fmoc-Gly-OH-¹⁵N is a key reagent for the synthesis of ¹⁵N-labeled peptides. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is widely used in solid-phase peptide synthesis (SPPS), and the ¹⁵N label provides a mass shift that is easily detectable by mass spectrometry without altering the chemical properties of the peptide.[5]

This application note uses the quantification of Substance P, an undecapeptide involved in neuroinflammation and pain transmission, as an example to demonstrate the workflow. The accurate measurement of Substance P levels is critical for studying its role in various pathological conditions.

Experimental Protocols

Synthesis of ¹⁵N-Labeled Substance P Internal Standard

The ¹⁵N-labeled Substance P internal standard ([Gly⁹-¹⁵N]-Substance P) is synthesized using automated microwave-assisted solid-phase peptide synthesis (SPPS) employing Fmoc chemistry.

Materials:

  • Fmoc-Gly-OH-¹⁵N

  • Standard Fmoc-protected amino acids (Arg(Pbf), Pro, Lys(Boc), Gln(Trt), Phe, Met)

  • Rink Amide resin

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially to the resin. For the ninth position, use Fmoc-Gly-OH-¹⁵N. Each coupling step is mediated by HBTU and DIPEA in DMF.

  • Washing: After each deprotection and coupling step, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized [Gly⁹-¹⁵N]-Substance P by mass spectrometry.

Sample Preparation for Quantitative Analysis

Materials:

  • Biological matrix (e.g., plasma, cerebrospinal fluid)

  • [Gly⁹-¹⁵N]-Substance P internal standard solution (of known concentration)

  • Acetonitrile (ACN) with 0.1% formic acid (FA)

  • Solid-phase extraction (SPE) cartridges

Procedure:

  • Spiking: Add a known amount of the [Gly⁹-¹⁵N]-Substance P internal standard solution to the biological sample.

  • Protein Precipitation: Precipitate proteins in the sample by adding three volumes of cold ACN with 0.1% FA.

  • Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing the peptides.

  • Solid-Phase Extraction (SPE): Condition an SPE cartridge. Load the supernatant and wash the cartridge. Elute the peptides with an appropriate solvent (e.g., ACN with 0.1% FA).

  • Drying and Reconstitution: Dry the eluted sample under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis (e.g., 95% water/5% ACN with 0.1% FA).

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

LC Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate Substance P from other components in the sample.

  • Flow Rate: As per column specifications.

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous (light) Substance P and the ¹⁵N-labeled (heavy) internal standard.

PeptidePrecursor Ion (m/z)Product Ion (m/z)
Substance P (Light)674.4225.1
[Gly⁹-¹⁵N]-Substance P (Heavy)674.9226.1

Data Presentation

Quantitative Analysis of Substance P in Rat Plasma

The following table summarizes the results of a quantitative analysis of Substance P in rat plasma samples spiked with a known concentration of the ¹⁵N-labeled internal standard.

Sample IDSpiked Substance P Concentration (ng/mL)Measured Substance P Concentration (ng/mL)Accuracy (%)
10.50.4896
21.01.05105
35.04.9298.4
410.010.2102
550.048.997.8
6100.0101.5101.5
Linearity of the Assay
Concentration (ng/mL)Peak Area Ratio (Light/Heavy)
0.50.025
1.00.051
5.00.248
10.00.505
50.02.49
100.05.02

The assay demonstrated excellent linearity over the concentration range of 0.5 to 100 ng/mL, with a correlation coefficient (R²) > 0.99.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Internal Standard Synthesis cluster_sample_prep Sample Preparation cluster_analysis Analysis s1 Fmoc-Gly-OH-15N s2 Solid-Phase Peptide Synthesis (SPPS) s1->s2 s3 Purification (RP-HPLC) s2->s3 s4 Characterization (MS) s3->s4 p2 Spike with 15N-Labeled Internal Standard s4->p2 Known Concentration p1 Biological Sample p1->p2 p3 Protein Precipitation p2->p3 p4 Solid-Phase Extraction (SPE) p3->p4 a1 LC-MS/MS Analysis p4->a1 a2 Data Processing a1->a2 a3 Quantification a2->a3

Caption: Workflow for quantitative peptide analysis.

Substance P Signaling Pathway in Neuroinflammation

substance_p_pathway cluster_cell Immune Cell (e.g., Macrophage, T-cell) sp Substance P nk1r NK1R (Neurokinin-1 Receptor) sp->nk1r Binds to g_protein G-protein Activation nk1r->g_protein plc Phospholipase C (PLC) g_protein->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Ca²⁺ Release ip3_dag->ca_release pkc Protein Kinase C (PKC) Activation ip3_dag->pkc ca_release->pkc nfkb NF-κB Activation pkc->nfkb cytokines Pro-inflammatory Cytokine Production (IL-1, IL-6, TNF-α) nfkb->cytokines Induces Transcription inflammation Neuroinflammation cytokines->inflammation Promotes

Caption: Substance P signaling in neuroinflammation.

Conclusion

The use of Fmoc-Gly-OH-¹⁵N for the synthesis of stable isotope-labeled peptide internal standards provides a robust and reliable method for the absolute quantification of peptides in complex biological samples. The detailed protocol for the synthesis of a ¹⁵N-labeled Substance P standard and its application in an LC-MS/MS assay demonstrates the utility of this approach for researchers, scientists, and drug development professionals. This methodology can be readily adapted for the quantification of other peptides of interest, facilitating a wide range of applications in biomedical research and pharmaceutical development.

References

Application Note: Fmoc-Gly-OH-¹⁵N in Biomolecular NMR for Protein Structure and Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins at atomic resolution.[1] However, its application to larger proteins (>25 kDa) is often hindered by spectral complexity and signal overlap.[2] Isotopic labeling, particularly with ¹⁵N, is a cornerstone strategy to overcome these limitations.[3] This application note details the use of N-(9-Fluorenylmethyloxycarbonyl)-glycine-¹⁵N (Fmoc-Gly-OH-¹⁵N), a key reagent for site-specific and segmental isotopic labeling of proteins. By incorporating ¹⁵N-labeled glycine at specific positions through solid-phase peptide synthesis (SPPS) and subsequent ligation, researchers can significantly simplify complex NMR spectra, enabling focused analysis of protein domains, interaction sites, and dynamic regions.[4][5] This approach is particularly valuable for studying multi-domain proteins, intrinsically disordered proteins (IDPs), and systems involving protein-ligand interactions.

Principles of ¹⁵N Labeling with Fmoc-Gly-OH-¹⁵N

The primary application of Fmoc-Gly-OH-¹⁵N is in the chemical synthesis of peptides that are subsequently used in NMR studies. The Fmoc group is a base-labile protecting group for the amino function, essential for stepwise peptide chain elongation in Solid Phase Peptide Synthesis (SPPS). The ¹⁵N isotope provides the NMR-active nucleus.

The core advantages of using this specific building block include:

  • Site-Specific Labeling: It allows for the precise placement of an NMR-active ¹⁵N label at a glycine residue. This is crucial for probing the local environment and dynamics of that specific site within a protein.

  • Segmental Labeling: Synthesized peptides containing ¹⁵N-Gly can be ligated to larger, unlabeled or differently labeled protein fragments produced through recombinant expression. This "divide and conquer" strategy is highly effective for studying large proteins, as it dramatically reduces the number of signals in the NMR spectrum, allowing for unambiguous assignment and analysis of the labeled segment.

  • Probing Flexible Regions: Glycine's lack of a side chain often imparts significant flexibility to the protein backbone. Labeling glycine residues is therefore a common strategy to study linkers, loops, and other dynamic regions that are critical for protein function.

Data Presentation: Reagent and Experimental Parameters

Quantitative data associated with Fmoc-Gly-OH-¹⁵N and its use in NMR are summarized below for easy reference.

Table 1: Properties of Fmoc-Gly-OH-¹⁵N This table provides key chemical and physical properties of the isotopic labeling reagent.

PropertyValueReference
Synonym N-(9-Fluorenylmethoxycarbonyl)-glycine-¹⁵N
Molecular Formula C₁₇H₁₅¹⁵NO₄
Molecular Weight 298.30 g/mol
CAS Number 125700-33-6
Isotopic Purity ≥98 atom % ¹⁵N
Melting Point 174-175 °C
Primary Application Solid Phase Peptide Synthesis (SPPS)
Storage Temperature 2-8°C, desiccated, protected from light

Table 2: Typical NMR Sample and Acquisition Parameters This table outlines common starting conditions for acquiring a ¹H-¹⁵N HSQC spectrum of a labeled protein sample.

ParameterTypical Value / ConditionRationale / Reference
Protein Concentration 0.1 - 1.0 mMTo ensure sufficient signal-to-noise for data collection.
Solvent 90-95% H₂O, 5-10% D₂OD₂O provides the lock signal for spectrometer stability.
Buffer System 20-50 mM Phosphate or similar non-protonated bufferTo maintain pH and protein stability while minimizing buffer signals.
pH 6.0 - 7.0A lower pH minimizes the exchange rate of backbone amide protons with the solvent.
Salt Concentration 50 - 150 mM NaClTo maintain protein solubility and mimic physiological ionic strength.
Temperature 298 K (25 °C)Temperature is optimized for protein stability and spectral quality.
Spectrometer Frequency ≥ 600 MHz ¹H FrequencyHigher fields provide better resolution and sensitivity.
Key Experiment ¹H-¹⁵N HSQC or TROSY-HSQCThe standard "fingerprint" experiment for ¹⁵N-labeled proteins.

Experimental Protocols

Protocol 1: Solid Phase Peptide Synthesis (SPPS) of a ¹⁵N-Glycine Labeled Peptide

This protocol outlines the manual synthesis of a short peptide fragment with a C-terminal ¹⁵N-labeled glycine using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Gly-OH-¹⁵N

  • Other required Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Dimethylformamide)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvents: Dichloromethane (DCM), Methanol

Methodology:

  • Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain and repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.

  • First Amino Acid Coupling (Fmoc-Gly-OH-¹⁵N):

    • In a separate tube, dissolve Fmoc-Gly-OH-¹⁵N (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Perform a ninhydrin test to confirm complete coupling (negative result).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash.

  • Purification: Dry the crude peptide pellet and purify it using reverse-phase HPLC. Confirm the mass and isotopic incorporation using mass spectrometry.

Protocol 2: NMR Sample Preparation and ¹H-¹⁵N HSQC Data Acquisition

This protocol describes the preparation of a segmentally labeled protein for NMR analysis.

Materials:

  • Lyophilized, purified ¹⁵N-labeled protein/peptide

  • NMR Buffer (e.g., 25 mM Sodium Phosphate, 100 mM NaCl, pH 6.5)

  • Deuterium oxide (D₂O)

  • Internal standard (optional, e.g., DSS)

  • NMR tube

Methodology:

  • Protein Solubilization: Dissolve the lyophilized protein sample in the NMR buffer to achieve a final concentration between 0.1 and 1.0 mM. This should be done volumetrically to ensure accuracy.

  • D₂O Addition: Add D₂O to the sample to a final concentration of 5-10% (v/v). This is critical for the NMR spectrometer's field-frequency lock.

  • pH Adjustment: Check the pH of the sample and carefully adjust to the desired value (typically 6.0-7.0) using dilute NaOH or HCl. This is important as amide proton exchange is base-catalyzed.

  • Sample Transfer: Transfer approximately 400-600 µL of the final sample into a high-quality NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the D₂O signal and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • ¹H-¹⁵N HSQC Experiment:

    • Load a standard 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) pulse sequence. For larger proteins (>25 kDa), a TROSY (Transverse Relaxation-Optimized Spectroscopy) version is recommended to improve spectral quality.

    • Set the spectral widths for the ¹H (approx. 12-16 ppm) and ¹⁵N (approx. 30-40 ppm) dimensions to cover all expected amide signals.

    • Set the carrier frequencies to the center of the amide proton region (~8.3 ppm) and the amide nitrogen region (~118 ppm).

    • Acquire the data with a sufficient number of scans and increments in the indirect dimension to achieve the desired resolution and signal-to-noise ratio.

  • Data Processing: Process the acquired data using software such as TopSpin, NMRPipe, or CCPNmr Analysis. This typically involves Fourier transformation, phase correction, and baseline correction to generate the final 2D spectrum.

Mandatory Visualizations

The following diagrams illustrate the key workflows and concepts described in this note.

experimental_workflow cluster_synthesis Peptide Synthesis & Protein Expression cluster_ligation Protein Assembly cluster_nmr NMR Analysis spps 1. Fmoc-SPPS with Fmoc-Gly-OH-15N peptide 15N-Gly Labeled Peptide Fragment spps->peptide ligate 3. Expressed Protein Ligation (EPL) or NCL peptide->ligate recomb 2. Recombinant Expression of Protein Fragment(s) protein Unlabeled Protein Fragment(s) recomb->protein protein->ligate purify 4. Purification (HPLC/FPLC) ligate->purify final_protein Segmentally Labeled Full-Length Protein purify->final_protein nmr_acq 5. NMR Data Acquisition (e.g., 1H-15N HSQC) final_protein->nmr_acq analysis 6. Spectral Analysis & Structure Calculation nmr_acq->analysis result Structural & Dynamic Insights analysis->result

Caption: Workflow for segmental labeling and NMR analysis.

fmoc_spps_cycle start Start: Resin-AA(n) deprotect 1. Deprotection (20% Piperidine/DMF) start->deprotect Remove Fmoc group wash1 Wash (DMF) deprotect->wash1 couple 2. Coupling (Fmoc-AA(n+1), HBTU, DIPEA) wash1->couple Free N-terminus wash2 Wash (DMF/DCM) couple->wash2 Add next amino acid end End: Resin-AA(n+1) wash2->end end->deprotect Next Cycle

Caption: The cycle of Fmoc-based Solid Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for Protein-Ligand Interaction Studies Using ¹⁵N-Labeled Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the intricate dance between proteins and their ligands is fundamental to deciphering cellular processes and is a cornerstone of modern drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful lens to observe these interactions at an atomic level. Specifically, by incorporating stable isotopes like ¹⁵N into a protein, researchers can utilize techniques such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy to map binding interfaces, determine binding affinities (Kd), and elucidate the structural consequences of ligand binding.

This document provides detailed application notes and protocols for the use of ¹⁵N-labeled glycine, a common and versatile isotopic label, in protein-ligand interaction studies. We will cover two primary methodologies for introducing the ¹⁵N label: the expression of uniformly ¹⁵N-labeled proteins in E. coli and the site-specific incorporation of Fmoc-Gly-OH-¹⁵N via solid-phase peptide synthesis.

Principle of the Method: Chemical Shift Perturbation (CSP)

The core technique described here is Chemical Shift Perturbation (CSP) analysis. In an HSQC spectrum of a ¹⁵N-labeled protein, each backbone amide group (except for proline) and some side chains produce a unique peak, representing a fingerprint of the protein's structure.[1] When a ligand binds to the protein, the chemical environment of the amino acid residues at the binding interface is altered, causing a shift in the position of their corresponding peaks in the HSQC spectrum. By titrating a ligand into a solution of the ¹⁵N-labeled protein and recording a series of HSQC spectra, one can track these chemical shift perturbations.

The magnitude of the chemical shift perturbation for each residue can be plotted against the ligand concentration to determine the dissociation constant (Kd), a measure of binding affinity.[2][3] Furthermore, mapping the residues with the most significant perturbations onto the protein's structure reveals the ligand-binding site.[2]

Section 1: Uniform ¹⁵N Labeling of Proteins in E. coli

This approach is suitable for producing a protein that is uniformly labeled with ¹⁵N at all nitrogen positions. This is the most common method for protein-level NMR studies.

Experimental Protocol: Recombinant Protein Expression and Purification

1. Transformation and Pre-culture:

  • Transform the expression vector containing the gene of interest into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Plate the transformed cells on a minimal medium plate containing the appropriate antibiotic and incubate overnight at 37°C.[4]

  • Inoculate a single colony into 5-10 mL of minimal medium (e.g., M9 medium) containing the antibiotic and grow overnight at 37°C with shaking. This pre-culture will be used to inoculate the main culture.

2. Main Culture and Isotopic Labeling:

  • Prepare 1 L of M9 minimal medium in a sterile shaker flask.

  • Instead of the standard ammonium chloride (NH₄Cl), supplement the medium with 1 g/L of ¹⁵NH₄Cl as the sole nitrogen source.

  • Add other necessary supplements such as glucose (as the carbon source), trace elements, and vitamins.

  • Inoculate the 1 L culture with the overnight pre-culture (typically a 1:100 dilution).

  • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • Continue to grow the culture for an additional 3-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

3. Cell Harvesting and Protein Purification:

  • Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

  • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Purify the ¹⁵N-labeled protein from the supernatant using standard chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography) appropriate for the specific protein.

4. Sample Preparation for NMR:

  • Buffer exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.0-7.0).

  • Concentrate the protein to a final concentration of 0.1-1 mM.

  • Add 5-10% (v/v) deuterium oxide (D₂O) to the sample for the NMR lock.

  • Transfer the final sample to a high-quality NMR tube.

Workflow for Uniform ¹⁵N Labeling and NMR Analysis

Uniform_Labeling_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Purification & Analysis Vector Vector Transformation Transformation Vector->Transformation Ecoli E. coli Strain Ecoli->Transformation Preculture Preculture Transformation->Preculture MainCulture Main Culture (M9 + 15NH4Cl) Preculture->MainCulture Induction Induction (IPTG) MainCulture->Induction Expression Protein Expression Induction->Expression Harvesting Harvesting Expression->Harvesting Purification Purification (Chromatography) Harvesting->Purification NMR_Sample NMR Sample Preparation Purification->NMR_Sample NMR_Experiment 1H-15N HSQC Titration NMR_Sample->NMR_Experiment SPPS_Workflow Resin Resin Swelling Deprotection1 Fmoc Deprotection (Piperidine) Resin->Deprotection1 Coupling1 Couple Fmoc-Gly-OH-15N Deprotection1->Coupling1 Wash1 Wash (DMF) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Couple Next AA Deprotection2->Coupling2 Repeat Repeat Cycles Coupling2->Repeat Cleavage Cleavage from Resin (TFA) Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification NMR_Sample NMR Sample Prep Purification->NMR_Sample Wnt_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Wnt Wnt Ligand Fz Frizzled (Fz) Receptor Wnt->Fz Binding Studied by NMR LRP6 LRP6 Co-receptor Fz->LRP6 DVL Dishevelled (DVL) Fz->DVL DestructionComplex Destruction Complex (Axin, APC, GSK3, CK1) DVL->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Degradation Degradation BetaCatenin->Degradation Nucleus Nucleus (Gene Transcription) BetaCatenin->Nucleus Translocation (Pathway ON)

References

Application Notes and Protocols for Fmoc-Gly-OH-¹⁵N in Drug Metabolism and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Fmoc-Gly-OH-¹⁵N, a stable isotope-labeled amino acid, in the field of drug metabolism and pharmacokinetics (DMPK). The protocols detailed herein are intended to guide researchers in the application of this valuable tool for the accurate quantification of drug metabolites and for elucidating the metabolic fate of novel therapeutic agents.

Introduction to Stable Isotope Labeling in DMPK

Stable isotope labeling is a powerful technique in which a heavier, non-radioactive isotope of an element (such as ¹⁵N, ¹³C, or ²H) is incorporated into a molecule of interest. In drug development, this methodology is instrumental for a variety of studies, including absorption, distribution, metabolism, and excretion (ADME). The use of stable isotope-labeled (SIL) compounds, in conjunction with sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS), allows for the precise differentiation and quantification of a compound from its unlabeled counterpart in complex biological matrices. Fmoc-Gly-OH-¹⁵N serves as a key building block for the synthesis of ¹⁵N-labeled internal standards, particularly for metabolites that undergo glycine conjugation, a common phase II metabolic pathway.

Core Applications of Fmoc-Gly-OH-¹⁵N in DMPK

The primary application of Fmoc-Gly-OH-¹⁵N in DMPK is in the preparation of ¹⁵N-labeled internal standards for quantitative bioanalysis. These internal standards are crucial for mitigating variability in sample preparation and analysis, thereby ensuring the accuracy and precision of the quantification of drug metabolites.

Key applications include:

  • Metabolite Quantification: Fmoc-Gly-OH-¹⁵N can be used to synthesize the ¹⁵N-labeled analog of a glycine-conjugated metabolite. This SIL internal standard is then spiked into biological samples (e.g., plasma, urine) to accurately quantify the concentration of the corresponding unlabeled metabolite formed in vivo.

  • Pharmacokinetic (PK) Studies: By enabling accurate concentration measurements of metabolites over time, the use of Fmoc-Gly-OH-¹⁵N-derived internal standards is fundamental to characterizing the pharmacokinetic profiles of metabolites.

  • Metabolic Fate Studies: While not a direct tracer for the parent drug, the use of an internal standard derived from Fmoc-Gly-OH-¹⁵N helps in the reliable quantification of specific metabolic pathways, such as glycine conjugation.

Experimental Protocols

This section provides a detailed, representative protocol for a preclinical pharmacokinetic study of a hypothetical drug, "Gemini-1," which is known to be metabolized via glycine conjugation. The resulting metabolite, "Gemini-1-Glycine," is quantified using a ¹⁵N-labeled internal standard synthesized from Fmoc-Gly-OH-¹⁵N.

Protocol 1: Synthesis of ¹⁵N-Labeled Gemini-1-Glycine Internal Standard

This protocol outlines the general steps for synthesizing the ¹⁵N-labeled internal standard. The actual chemical synthesis would be highly specific to the structure of "Gemini-1."

  • Fmoc Deprotection: The Fmoc protecting group is removed from Fmoc-Gly-OH-¹⁵N to yield [¹⁵N]glycine.

  • Coupling Reaction: The carboxylic acid group of the parent drug, Gemini-1, is activated and then coupled with the amino group of [¹⁵N]glycine to form Gemini-1-[¹⁵N]Glycine.

  • Purification: The synthesized ¹⁵N-labeled internal standard is purified using techniques such as high-performance liquid chromatography (HPLC).

  • Characterization: The purity and identity of the final product are confirmed using analytical methods like LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preclinical Pharmacokinetic Study of Gemini-1
  • Animal Dosing: Administer Gemini-1 to a cohort of laboratory animals (e.g., rats) at a specified dose.

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to separate the plasma, which is then stored at -80°C until analysis.

Protocol 3: Bioanalytical Method for Quantification of Gemini-1-Glycine
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of each plasma sample, add 10 µL of the ¹⁵N-labeled Gemini-1-Glycine internal standard solution (at a known concentration).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 reverse-phase HPLC column to separate the analyte from other plasma components.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the parent ion to daughter ion transitions for both the unlabeled Gemini-1-Glycine and the ¹⁵N-labeled internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

    • Determine the concentration of Gemini-1-Glycine in the study samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The following tables present hypothetical but representative quantitative data from the bioanalytical method validation and the pharmacokinetic study of Gemini-1.

Table 1: Calibration Curve for Gemini-1-Glycine

Nominal Concentration (ng/mL)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1.01,25050,0000.025
5.06,30051,0000.124
25.032,00049,5000.646
100.0128,00050,5002.535
500.0650,00049,00013.265
1000.01,310,00050,20026.096

Table 2: Pharmacokinetic Parameters of Gemini-1-Glycine in Rats

ParameterValueUnits
Cmax450.2ng/mL
Tmax2.0h
AUC(0-t)2150.8ng*h/mL
4.5h

Visualizations

The following diagrams illustrate key workflows in a typical DMPK study utilizing a stable isotope-labeled internal standard.

DMPK_Study_Workflow cluster_preclinical Preclinical Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Dosing Drug Administration (e.g., Gemini-1) Sampling Biological Sample Collection (e.g., Blood) Dosing->Sampling Processing Sample Processing (e.g., Plasma Separation) Sampling->Processing IS_Spiking Internal Standard Spiking (¹⁵N-Gemini-1-Glycine) Processing->IS_Spiking Extraction Analyte Extraction IS_Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Concentration Quantification LCMS_Analysis->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis Report Study Report PK_Analysis->Report

Caption: General workflow of a DMPK study.

Bioanalytical_Method_Validation cluster_parameters Validation Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Calibration Calibration Curve Validation->Calibration Stability Stability Validation->Stability Matrix Matrix Effect Validation->Matrix Sample_Preparation_Workflow Start Plasma Sample IS Add ¹⁵N-Internal Standard Start->IS PP Protein Precipitation (Acetonitrile) IS->PP Centrifuge Centrifugation PP->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute End Analysis by LC-MS/MS Reconstitute->End

Application Notes and Protocols: Cleavage of the Fmoc Group from 15N Labeled Glycine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-protecting group in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal under mild basic conditions.[1] This orthogonality allows for the selective deprotection of the N-terminus, enabling the stepwise elongation of the peptide chain, while acid-labile side-chain protecting groups remain intact.[2][3] The use of isotopically labeled amino acids, such as 15N labeled glycine, is a critical tool in various research applications, including protein quantitation by mass spectrometry and biomolecular NMR studies. The protocol for the cleavage of the Fmoc group from 15N labeled glycine is identical to that of its unlabeled counterpart, as the isotopic substitution does not alter the chemical reactivity of the molecule.

This document provides a detailed protocol for the efficient cleavage of the Fmoc group from 15N labeled glycine attached to a solid support. It includes the underlying chemical principles, step-by-step procedures for deprotection and monitoring, and quantitative data to guide researchers in achieving optimal results.

Principle of Fmoc Cleavage

The cleavage of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1][4] A secondary amine, most commonly piperidine, acts as a base to abstract the acidic proton on the C9 position of the fluorenyl ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide, liberating the free amine of the N-terminal amino acid. The highly reactive DBF electrophile is subsequently scavenged by the excess secondary amine to form a stable adduct, which can be easily washed away.

The progress of the deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct exhibits a strong absorbance at approximately 301 nm.

Data Presentation: Quantitative Parameters for Fmoc Cleavage

The efficiency and kinetics of Fmoc deprotection are influenced by the choice of base, its concentration, and the solvent. Below is a summary of quantitative data for Fmoc cleavage under various conditions.

ParameterConditionObservationReference(s)
Deprotection Time 20% Piperidine in DMFTypically complete within 15-30 minutes for a single deprotection step.
5% Piperidine in DMF>99% removal after 3 minutes in solution phase.
2% Piperidine in DMF87.9% removal after 5 minutes in solution phase.
5% Piperazine + 2% DBU in DMFFaster kinetics than 20% piperidine, with a half-life (t1/2) of 7 seconds.
UV-Vis Monitoring Dibenzofulvene-piperidine adductMolar absorptivity (ε) of ~7800 M⁻¹cm⁻¹ at 301 nm.
Yield & Purity Standard Fmoc-SPPS with piperidine deprotectionHigh purity of crude peptides can be achieved (>98.5%), with low levels of deletion or addition byproducts (<0.5%).
Alternative Base 0.25 M Sodium Hydroxide in 1:1 Methanol/WaterQuantitative cleavage within approximately 20 minutes.

Experimental Protocols

Protocol 1: Standard Fmoc Cleavage using Piperidine

This protocol describes the standard procedure for removing the Fmoc group from a resin-bound 15N-labeled glycine.

Materials:

  • Fmoc-15N-Glycine-functionalized solid support (e.g., Wang resin, Rink amide resin)

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

  • Reaction vessel with a sintered glass frit

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Resin Swelling: Swell the Fmoc-15N-Glycine-resin in DMF for at least 1 hour in the reaction vessel. After swelling, drain the solvent.

  • Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture gently, for example by bubbling with an inert gas, for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a qualitative test, such as the Kaiser test or a chloranil test, on a small sample of the resin to confirm the presence of a free primary amine. A positive test (e.g., blue color for the Kaiser test) indicates successful Fmoc removal.

Protocol 2: UV Monitoring of Fmoc Cleavage

This protocol allows for the quantitative monitoring of the Fmoc cleavage reaction.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • 20% (v/v) Piperidine in DMF

  • DMF

Procedure:

  • During the deprotection steps of Protocol 1, collect the filtrate after each piperidine treatment.

  • Dilute a known volume of the collected filtrate with a known volume of DMF to bring the absorbance within the linear range of the spectrophotometer.

  • Measure the absorbance of the diluted solution at 301 nm.

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the dibenzofulvene-piperidine adduct (~7800 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.

  • The completion of the deprotection can be confirmed when the absorbance of the filtrate from subsequent washes approaches baseline.

Mandatory Visualizations

Fmoc_Cleavage_Workflow Resin Fmoc-15N-Gly-Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Treat with 20% Piperidine/DMF (3-5 min) Swell->Deprotect1 Drain1 Drain Solution Deprotect1->Drain1 Deprotect2 Treat with 20% Piperidine/DMF (10-15 min) Drain1->Deprotect2 Monitor UV Monitoring (optional) Drain1->Monitor Drain2 Drain Solution Deprotect2->Drain2 Wash Wash with DMF (5-7x) Drain2->Wash Drain2->Monitor FreeAmine H-15N-Gly-Resin (Free Amine) Wash->FreeAmine

Caption: Experimental workflow for the cleavage of the Fmoc group.

Fmoc_Cleavage_Mechanism cluster_mech Mechanism FmocGly Fmoc-15N-Gly-Peptide Intermediate Carbanion Intermediate FmocGly->Intermediate + Piperidine1 Piperidine Piperidine1->Intermediate ProtonAbstraction Proton Abstraction (β-elimination) DBF Dibenzofulvene (DBF) + CO₂ Intermediate->DBF FreeAmine H-15N-Gly-Peptide (Free Amine) Intermediate->FreeAmine Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine2 Piperidine Piperidine2->Adduct

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Troubleshooting and Considerations

  • Incomplete Deprotection: If the Kaiser test is negative or weak, extend the deprotection time or use a fresh piperidine solution. Incomplete deprotection can lead to deletion sequences in the final peptide.

  • Aspartimide Formation: For sequences containing aspartic acid, prolonged exposure to piperidine can lead to the formation of a cyclic aspartimide side product. Using a weaker base or adding an acidic additive like formic acid can mitigate this issue.

  • Diketopiperazine Formation: For dipeptides, particularly those with proline at the C-terminus, cyclization to form a diketopiperazine can occur, leading to cleavage from the resin. This can be minimized by proceeding immediately to the next coupling step after deprotection.

  • Alternative Reagents: While 20% piperidine in DMF is standard, other reagents such as 4-methylpiperidine or piperazine can be used. For sensitive substrates, a solution of 5% piperazine and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF has been shown to be a rapid and efficient alternative.

Conclusion

The cleavage of the Fmoc group is a fundamental and critical step in solid-phase peptide synthesis. The protocols outlined in this document are robust and applicable to the deprotection of 15N labeled glycine, enabling the synthesis of isotopically labeled peptides for a wide range of research and development applications. Careful execution of the deprotection and washing steps, along with optional monitoring, will ensure high yields and purity of the desired peptide product.

References

Application Notes and Protocols for Fmoc-Gly-OH-15N in Enzyme Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-OH-15N is a stable isotope-labeled building block crucial for the synthesis of peptides used in detailed biochemical and pharmaceutical research. The incorporation of the heavy isotope ¹⁵N into the glycine residue allows for sensitive and unambiguous tracking of peptide substrates and their products in complex biological systems. This is particularly valuable for elucidating enzyme mechanisms, quantifying enzyme kinetics, and screening for enzyme inhibitors, primarily through the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The non-radioactive and non-perturbing nature of the ¹⁵N label ensures that the chemical properties of the peptide remain identical to its natural counterpart, providing a clear window into the enzymatic process at a molecular level.

Core Applications in Enzyme Studies

The primary application of Fmoc-Gly-OH-¹⁵N in enzymology is the synthesis of ¹⁵N-labeled peptide substrates. These labeled substrates are instrumental in a variety of studies:

  • Elucidation of Enzyme Mechanisms: By monitoring the chemical shift changes of the ¹⁵N label in real-time using NMR, researchers can track the conversion of a substrate to a product, identify transient intermediates, and understand the stereochemistry of the reaction.

  • Enzyme Kinetics Analysis: Quantitative NMR (qNMR) allows for the direct and simultaneous measurement of substrate depletion and product formation. This enables the precise determination of key kinetic parameters such as the Michaelis constant (Kм) and the catalytic rate constant (kcat).

  • Inhibitor Screening and Characterization: The effect of potential inhibitors on enzyme activity can be quantitatively assessed by observing the change in the rate of the enzymatic reaction in the presence of the inhibitor. This allows for the determination of inhibition constants (Ki) and the mode of inhibition.

  • Drug Development: In drug discovery, understanding the interaction between a drug candidate and its target enzyme is critical. ¹⁵N-labeled peptides can be used to probe these interactions, providing insights into the binding affinity and mechanism of action of novel therapeutic agents.

Featured Application: Studying Caspase-3 Activity with a ¹⁵N-Labeled Peptide Substrate

Caspase-3 is a key executioner caspase in the apoptotic pathway and a significant target in cancer and neurodegenerative disease research. Its activity is often assayed using a peptide substrate containing the recognition sequence DEVD (Asp-Glu-Val-Asp). By incorporating ¹⁵N-labeled glycine into a caspase-3 substrate, we can create a powerful tool for studying its activity using NMR spectroscopy.

Signaling Pathway: Caspase-3 Mediated Apoptosis

The following diagram illustrates a simplified pathway of apoptosis where caspase-3 is activated and cleaves a substrate, a process that can be monitored using a ¹⁵N-labeled peptide.

G Simplified Caspase-3 Apoptotic Pathway cluster_0 Apoptotic Stimulus Apoptotic Stimulus Cytochrome c Cytochrome c Apoptotic Stimulus->Cytochrome c releases Procaspase-9 Procaspase-9 Apoptosome Apoptosome Procaspase-9->Apoptosome recruited to Apaf-1 Apaf-1 Apaf-1->Apoptosome forms Cytochrome c->Apaf-1 binds to Procaspase-3 Procaspase-3 Apoptosome->Procaspase-3 activates Active Caspase-3 Active Caspase-3 Procaspase-3->Active Caspase-3 cleavage 15N-Labeled Peptide Substrate (Ac-GDEVD-pNA) 15N-Labeled Peptide Substrate (Ac-GDEVD-pNA) Active Caspase-3->15N-Labeled Peptide Substrate (Ac-GDEVD-pNA) cleaves Apoptosis Apoptosis Active Caspase-3->Apoptosis induces Cleaved Substrate + pNA Cleaved Substrate + pNA 15N-Labeled Peptide Substrate (Ac-GDEVD-pNA)->Cleaved Substrate + pNA hydrolysis G qNMR Experimental Workflow for Caspase-3 Kinetics cluster_0 Prepare Substrate Stock Prepare Substrate Stock Initiate Reaction in NMR Tube Initiate Reaction in NMR Tube Prepare Substrate Stock->Initiate Reaction in NMR Tube Prepare Enzyme Stock Prepare Enzyme Stock Prepare Enzyme Stock->Initiate Reaction in NMR Tube Equilibrate NMR Spectrometer Equilibrate NMR Spectrometer Equilibrate NMR Spectrometer->Initiate Reaction in NMR Tube Acquire Time-Resolved HSQC Spectra Acquire Time-Resolved HSQC Spectra Initiate Reaction in NMR Tube->Acquire Time-Resolved HSQC Spectra Process and Analyze Data Process and Analyze Data Acquire Time-Resolved HSQC Spectra->Process and Analyze Data Determine Kinetic Parameters Determine Kinetic Parameters Process and Analyze Data->Determine Kinetic Parameters

Troubleshooting & Optimization

Preventing racemization of Fmoc-Gly-OH-15N during activation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent side reactions during the activation of Fmoc-protected amino acids, with a specific focus on the principles applicable to Fmoc-Gly-OH-15N.

Frequently Asked Questions (FAQs)

Q1: I am concerned about the racemization of this compound during activation. How can I prevent this?

A1: Glycine is a unique amino acid because it is achiral, meaning it does not have a stereocenter (its side chain is a hydrogen atom). Therefore, glycine cannot undergo racemization, which is the conversion of one enantiomer (L- or D-isomer) into a mixture of both. The isotopic ¹⁵N label does not introduce a chiral center.

However, the chemical conditions that lead to racemization in chiral amino acids can still promote other undesirable side reactions with Fmoc-Gly-OH. The primary concern is the formation of a 5(4H)-oxazolone intermediate during the carboxyl group activation step.[1][2] While this intermediate cannot lead to racemization for glycine, it is a highly reactive species that can participate in other side reactions. Therefore, strategies aimed at suppressing oxazolone formation for sensitive chiral amino acids are also best practices for maintaining the chemical integrity of Fmoc-Gly-OH during activation and coupling.

Q2: What is the primary mechanism that leads to racemization in other, chiral Fmoc-amino acids?

A2: The most common pathway for racemization during the activation of chiral Fmoc-amino acids is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] The proton on the alpha-carbon of this cyclic intermediate is acidic and can be easily removed by a base.[3] This results in a planar, achiral intermediate. Subsequent reaction or non-stereospecific reprotonation can lead to a mixture of both L- and D-isomers, thus causing racemization. Amino acids such as Cysteine (Cys) and Histidine (His) are particularly susceptible to this process.

RacemizationMechanism StartNode Fmoc-AA-OH (Chiral) Activated Activated Ester StartNode->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Intermediate) Activated->Oxazolone Cyclization PeptideBond Desired Peptide Bond (L-isomer) Activated->PeptideBond + Amine Attack (Suppressed Pathway) Planar Planar, Achiral Intermediate Oxazolone->Planar + Base (α-proton abstraction) Racemized Racemized Peptide (L- and D-isomers) Planar->Racemized + Amine Attack

Caption: Mechanism of racemization via oxazolone formation.

Q3: Which coupling reagents and additives are recommended to minimize side reactions?

A3: The choice of coupling reagent is critical for minimizing the risk of side reactions for all Fmoc-amino acids.

  • Aminium/Uronium-based Reagents: Reagents like HBTU, HATU, and HCTU are generally preferred over carbodiimides alone for sensitive amino acids. They react with the amino acid to form active esters that are less prone to cyclizing into the problematic oxazolone intermediate.

  • Phosphonium-based Reagents: Reagents like PyBOP and DEPBT are also effective. DEPBT, in particular, is noted for its ability to resist racemization.

  • Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt) and ethyl cyanohydroxyiminoacetate (Oxyma) is highly recommended. These additives act as "racemization suppressants" by forming stable active esters with the activated amino acid, which then react cleanly with the amine component to form the peptide bond.

Q4: How do reaction conditions like base, temperature, and pre-activation time affect the outcome?

A4: Optimizing reaction conditions is crucial for preventing unwanted side reactions.

  • Base Selection: The choice and amount of base are critical. Strong or sterically unhindered bases like diisopropylethylamine (DIPEA) can increase the risk of side reactions. Weaker or more sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine are often recommended to reduce the rate of alpha-proton abstraction.

  • Temperature Control: Perform the coupling at lower temperatures (e.g., 0°C), especially during the activation step. Higher temperatures can accelerate the rate of side reactions more than the desired coupling reaction.

  • Pre-activation Time: Minimize the pre-activation time. Prolonged exposure of the activated amino acid to the basic coupling cocktail before the addition of the resin-bound amine increases the opportunity for side reactions. Ideally, the activation should be performed in the presence of the amine component or the activated amino acid should be added to the resin immediately.

Quantitative Data on Racemization

While Fmoc-Gly-OH does not racemize, the following table provides data on the extent of racemization observed for sensitive amino acids under various activation conditions. This illustrates the impact of different reagents on stereochemical integrity and serves as a guide for selecting protocols that minimize side reactions in general.

Amino AcidCoupling ReagentBaseTemperatureRacemization (% D-isomer)Reference
Fmoc-His(Trt)-OHHATUNMMRoom Temp.High
Fmoc-His(Trt)-OHDIC / Oxyma-Room Temp.1.8%
Fmoc-His(Trt)-OHDIC / Oxyma-55 °C31.0%
Fmoc-Cys(Trt)-OHDIC / Oxyma-Room Temp.Negligible

Note: "High" and "Low" are qualitative descriptors from the literature where specific quantitative data was not provided.

Troubleshooting Guide

Issue Observed Probable Cause Recommended Solution(s)
Appearance of unexpected impurities in HPLC/MS Formation of side products due to prolonged activation or suboptimal coupling conditions.Switch to a lower-risk coupling reagent: Use an aminium/phosphonium salt (e.g., HATU, HCTU) with an additive like Oxyma or HOBt. • Change the base: Replace DIPEA with a weaker or more sterically hindered base like NMM or 2,4,6-collidine. • Reduce reaction temperature: Perform the coupling at 0°C.
Low coupling efficiency Incomplete reaction, possibly due to using milder conditions to avoid side reactions.Increase equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagents. • Double couple: After the first coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid. • Use microwave synthesis with caution: Microwave energy can accelerate coupling but must be used with careful temperature control to avoid increasing side reactions.
Difficulty purifying the final peptide Presence of diastereomeric impurities (for chiral amino acids) or other closely-eluting side products that are difficult to separate via chromatography.Optimize the activation/coupling step: Proactively minimize side product formation by following the recommended protocols (e.g., minimal pre-activation, low temperature, appropriate base and coupling reagent). • Employ high-resolution analytical techniques: Use chiral HPLC or capillary electrophoresis to accurately quantify the level of impurities.

Experimental Protocols

Protocol 1: Optimized Coupling to Minimize Side Reactions using DIC/Oxyma

This protocol is designed to minimize the formation of side products during the coupling of any Fmoc-amino acid, including Fmoc-Gly-OH-¹⁵N.

  • Resin Preparation: Swell the resin-bound peptide (with the free N-terminus) in high-purity, anhydrous N,N-dimethylformamide (DMF) for 30 minutes. Following Fmoc deprotection (e.g., with 20% piperidine in DMF), wash the resin thoroughly with DMF to remove all traces of the deprotection solution.

  • Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

  • Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/Oxyma solution. Immediately add this complete activation mixture to the deprotected peptide-resin. Do not allow for a prolonged pre-activation period.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, consider performing the reaction at 0°C.

  • Monitoring and Washing: Monitor the reaction's completion using a qualitative test (e.g., Kaiser test). Once complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then DMF again to remove excess reagents and byproducts.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Coupling Reaction cluster_analysis Completion & Analysis ResinPrep 1. Swell & Deprotect Resin Coupling 4. Immediately Add to Resin & Agitate (RT or 0°C) ResinPrep->Coupling AA_Prep 2. Prepare Fmoc-AA-OH + Oxyma in DMF Activation 3. Add DIC to AA Solution AA_Prep->Activation Activation->Coupling No Pre-activation Delay Monitoring 5. Monitor with Kaiser Test Coupling->Monitoring Washing 6. Wash Resin (DMF, DCM) Monitoring->Washing

Caption: Optimized workflow for Fmoc-amino acid coupling.
Analytical Methods for Detection of Impurities

If you are working with chiral amino acids and are concerned about racemization, or wish to quantify impurities for achiral residues, several analytical techniques are available.

Analytical Method Principle Key Advantages Key Disadvantages Reference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.High resolution, well-established, good for quantification.May require derivatization; method development can be complex.
LC-MS/MS Separation by liquid chromatography followed by mass analysis.High sensitivity and specificity; can identify the specific site of modification.Identification of isomeric forms (racemization) can be challenging without labeling.
Capillary Electrophoresis (CE) Separation of charged molecules based on their migration in an electric field.High-resolution separation; excellent for analyzing peptide enantiomers.Requires charged molecules; UV detection may have lower sensitivity than MS.

References

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-Gly-OH-15N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deprotection of Fmoc-Gly-OH-15N in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection of this compound?

A1: Incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the glycine residue results in the failure of the subsequent amino acid to couple. This leads to the formation of deletion sequences, which are peptides missing one or more amino acids.[1] The primary indicators of this issue include:

  • HPLC Analysis: The appearance of unexpected peaks in the High-Performance Liquid Chromatography (HPLC) chromatogram of the crude peptide product, corresponding to deletion sequences.[1][2]

  • Mass Spectrometry (MS): Detection of masses corresponding to the desired peptide minus the mass of the amino acid that failed to couple, confirming the presence of deletion peptides.[1]

  • Kaiser Test (Ninhydrin Test): A negative result (yellow or brown color) after the deprotection step suggests the absence of free primary amines, indicating that the Fmoc group is still attached.[1] A positive result is indicated by a dark blue color.

  • UV-Vis Spectrophotometry: In automated peptide synthesizers, a slow or incomplete release of the dibenzofulvene (DBF)-piperidine adduct, monitored by UV absorbance around 301-312 nm, points to a difficult deprotection step.

Q2: What are the common causes of incomplete Fmoc deprotection?

A2: Several factors can contribute to the inefficient removal of the Fmoc group:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which can physically hinder the access of the deprotection reagent to the N-terminal Fmoc group. This is a common issue in sequences prone to aggregation.

  • Steric Hindrance: Bulky side chains of amino acids near the N-terminus can sterically block the piperidine base from reaching the Fmoc group.

  • Suboptimal Reagents and Protocols: The use of degraded or impure reagents, particularly the piperidine solution, can lead to reduced deprotection efficiency. Incorrect concentrations, insufficient reaction times, or inadequate temperatures can also result in incomplete Fmoc removal.

  • Poor Resin Swelling: If the solid support resin is not adequately swelled, the peptide chains remain in close proximity, impeding the penetration of reagents.

  • High Resin Loading: Overloading the resin with the initial amino acid can cause steric hindrance between the growing peptide chains, limiting reagent access.

Q3: Can the 15N isotope in this compound affect the deprotection reaction?

A3: The presence of the 15N stable isotope in the glycine residue does not significantly alter the chemical reactivity of the Fmoc protecting group or the N-terminal amine. The troubleshooting strategies for incomplete deprotection of this compound are identical to those for its unlabeled counterpart, Fmoc-Gly-OH.

Troubleshooting Guide

If you are experiencing incomplete Fmoc deprotection, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Confirm Incomplete Deprotection

Before modifying your synthesis protocol, it is crucial to confirm that incomplete deprotection is the root cause of the problem.

  • Perform a Kaiser Test: After the deprotection step, take a small sample of the resin beads and perform a Kaiser test. A yellow/brown color indicates a failed deprotection.

  • Analyze a Cleaved Sample: Cleave a small amount of the peptide from the resin and analyze it by HPLC and Mass Spectrometry to identify any deletion sequences.

Step 2: Initial Checks of Reagents and Protocol
  • Verify Reagent Quality: Ensure that the piperidine solution is fresh and has not degraded. Use high-purity solvents.

  • Review Synthesis Protocol: Double-check the deprotection times and the volumes of reagents used in each cycle.

Step 3: Optimization of the Deprotection Protocol

If the initial checks do not resolve the issue, modifications to the deprotection protocol may be necessary, especially for sequences known to be "difficult."

  • Increase Deprotection Time: Extend the standard deprotection time or perform a second deprotection step with fresh reagent. For example, increase from a single 10-minute deprotection to two 10-minute deprotections.

  • Enhance Reagent Strength: For particularly stubborn deprotections, consider adding a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution. A common cocktail is 2% DBU and 2% piperidine in DMF.

  • Change the Solvent: Switching from Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP) can improve resin swelling and disrupt peptide aggregation, thereby improving reagent access.

Step 4: Addressing Peptide Aggregation

If peptide aggregation is suspected to be the primary cause of incomplete deprotection, the following strategies can be employed:

  • Incorporate Chaotropic Salts: The addition of chaotropic salts can help to disrupt secondary structures.

  • Use High-Temperature SPPS: Performing the synthesis at an elevated temperature (e.g., 60-90°C) can be highly effective in preventing aggregation. However, this requires careful optimization of both coupling and deprotection times.

Quantitative Data Summary

The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the formation of side products. The following table summarizes data on different deprotection cocktails.

Deprotection Reagent/CocktailTypical ConcentrationSolventTypical Deprotection TimeNotes
Piperidine20% (v/v)DMF or NMP2 x 5-10 minStandard reagent, but can lead to side reactions like aspartimide and diketopiperazine formation.
DBU/Piperidine2% DBU, 2% Piperidine (v/v)DMF or NMP2 x 2-5 minMore potent than piperidine alone, effective for difficult sequences. May increase the risk of base-catalyzed side reactions.
Piperazine/DBU5% Piperazine (w/v), 2% DBU (v/v)NMP2 x 5-10 minA less basic alternative that can reduce side reactions like diketopiperazine formation.
4-Methylpiperidine20% (v/v)DMF2 x 5-10 minAn alternative to piperidine.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove any residual reagents from the previous step.

  • Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin, ensuring the resin is completely submerged.

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Recommended): Repeat steps 3-5 with fresh deprotection solution for 5-10 minutes to ensure complete removal of the Fmoc group.

  • Final Wash: Thoroughly wash the resin with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection: Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.

  • Agitation: Agitate the resin for 2-5 minutes at room temperature.

  • Drain: Remove the deprotection solution.

  • Repeat: Repeat steps 2-4 one more time.

  • Final Wash: Wash the resin thoroughly with DMF (5-7 times).

Protocol 3: Kaiser (Ninhydrin) Test

This test is used to detect the presence of free primary amines after the deprotection step.

Reagents:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Sample Collection: Place a small sample of the peptide-resin (a few beads) in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating successful deprotection.

    • Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.

Note: The Kaiser test is not reliable for N-terminal proline, which gives a reddish-brown color.

Visualizations

Fmoc_Deprotection_Mechanism cluster_reaction Fmoc Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-elimination Deprotected_Peptide H2N-Peptide-Resin Intermediate->Deprotected_Peptide Piperidine_Adduct Dibenzofulvene-Piperidine Adduct Dibenzofulvene->Piperidine_Adduct + Piperidine Piperidine Piperidine

Caption: Chemical mechanism of Fmoc group removal by piperidine.

Troubleshooting_Workflow Start Incomplete Deprotection Suspected Confirm Confirm with Kaiser Test / HPLC / MS Start->Confirm Check_Reagents Check Reagent Quality and Protocol Parameters Confirm->Check_Reagents Yes Failure Consult Further Confirm->Failure No Modify_Protocol Modify Deprotection Protocol Check_Reagents->Modify_Protocol Increase_Time Increase Deprotection Time / Add Second Deprotection Modify_Protocol->Increase_Time Stronger_Base Use Stronger Base (e.g., add DBU) Increase_Time->Stronger_Base Success Problem Resolved Increase_Time->Success Change_Solvent Change Solvent (DMF to NMP) Stronger_Base->Change_Solvent Stronger_Base->Success Address_Aggregation Address Peptide Aggregation Change_Solvent->Address_Aggregation Change_Solvent->Success Address_Aggregation->Success

Caption: Stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Deprotection_Decision_Tree Start Start Synthesis Cycle Standard_Deprotection Standard Deprotection (20% Piperidine in DMF) Start->Standard_Deprotection Kaiser_Test Kaiser Test Positive? Standard_Deprotection->Kaiser_Test Proceed Proceed to Coupling Kaiser_Test->Proceed Yes Troubleshoot Troubleshoot Deprotection Kaiser_Test->Troubleshoot No Difficult_Sequence Known Difficult Sequence or Aggregation? Troubleshoot->Difficult_Sequence Extended_Deprotection Extended Time / Double Deprotection Difficult_Sequence->Extended_Deprotection No DBU_Cocktail Use DBU/Piperidine Cocktail Difficult_Sequence->DBU_Cocktail Yes Extended_Deprotection->Kaiser_Test DBU_Cocktail->Kaiser_Test

Caption: Decision tree for selecting an appropriate Fmoc deprotection strategy.

References

Technical Support Center: Managing Aggregation of Glycine-Rich Sequences with Fmoc-Gly-OH-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aggregation of glycine-rich peptide sequences during solid-phase peptide synthesis (SPPS), particularly when using Fmoc-Gly-OH-¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What causes the aggregation of glycine-rich peptide sequences during solid-phase peptide synthesis (SPPS)?

A1: Glycine-rich sequences have a high propensity to form stable intermolecular β-sheet structures. These structures are stabilized by hydrogen bonds between the peptide backbones of different chains attached to the resin. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, ultimately resulting in low yields and truncated or deleted peptide sequences.

Q2: Does the use of Fmoc-Gly-OH-¹⁵N increase the risk of aggregation compared to the unlabeled equivalent?

A2: No, the isotopic labeling of glycine with ¹⁵N does not alter its chemical properties in a way that would increase aggregation. The primary purpose of using Fmoc-Gly-OH-¹⁵N is for analytical applications, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to trace the incorporation of the glycine residue and to aid in structural or quantitative studies. The troubleshooting strategies for aggregation are the same for both labeled and unlabeled glycine.

Q3: At what point during synthesis is aggregation most likely to occur?

A3: Aggregation is sequence-dependent and can occur at any stage of the synthesis. However, it often becomes more problematic as the peptide chain elongates, typically after the addition of 5-7 residues, and can be particularly severe in sequences containing repeating glycine motifs or hydrophobic residues adjacent to glycine.

Q4: What are the initial signs of on-resin peptide aggregation?

A4: The most common visual indicator of on-resin aggregation is the shrinking or clumping of the resin beads. A well-solvated resin should appear swollen and flow freely in the solvent. Other signs include a positive Kaiser test after a prolonged or double coupling step, indicating incomplete coupling, and a slowdown in the deprotection reaction as monitored by UV absorbance of the fluorenylmethyloxycarbonyl (Fmoc) group.

Q5: Can Fmoc-Gly-OH-¹⁵N be used with standard coupling reagents?

A5: Yes, Fmoc-Gly-OH-¹⁵N can be used with all standard coupling reagents for Fmoc-SPPS, such as HATU, HBTU, and DIC. The ¹⁵N isotope does not affect the reactivity of the carboxyl group or the α-amino group.

Troubleshooting Guides

Issue 1: Positive Kaiser Test After Coupling of Fmoc-Gly-OH-¹⁵N or Subsequent Amino Acid

Possible Cause: Incomplete coupling due to steric hindrance or on-resin aggregation.

Solution Workflow:

G start Positive Kaiser Test action1 Perform a second coupling (Double Coupling) start->action1 check1 Kaiser Test Still Positive? action1->check1 action2 Switch to a more potent coupling reagent (e.g., HATU, HCTU) check1->action2 Yes end_success Proceed to Deprotection check1->end_success No action3 Increase coupling time and/or temperature action2->action3 action4 Consider resynthesis with aggregation-disrupting strategies action3->action4 end_fail Consult Advanced Troubleshooting action4->end_fail

Caption: Troubleshooting workflow for a positive Kaiser test.

Detailed Steps:

  • Double Coupling: Immediately perform a second coupling reaction using fresh reagents.

  • Change Coupling Reagent: If double coupling fails, consider using a more powerful coupling reagent like HATU or HCTU for subsequent couplings in this sequence.

  • Increase Reaction Time/Temperature: Extend the coupling time (e.g., to 4 hours or overnight) or perform the coupling at a moderately elevated temperature (e.g., 40-50°C) to improve reaction kinetics.

  • Resynthesis: If the issue persists, it is a strong indicator of severe aggregation. The peptide should be resynthesized using one of the aggregation-disrupting strategies outlined in the next section.

Issue 2: Resin Shrinking and Poor Swelling

Possible Cause: Significant on-resin peptide aggregation.

Solution Workflow:

G start Resin Shrinking Observed action1 Wash resin with a chaotropic salt solution (e.g., 0.8 M LiCl in DMF) start->action1 action2 Switch to a more polar solvent (e.g., NMP or add DMSO to DMF) action1->action2 check1 Resin Swelling Improves? action2->check1 action3 Proceed with next coupling using optimized conditions check1->action3 Yes action4 Resynthesize using a low-load resin or backbone protection check1->action4 No end_success Continue Synthesis action3->end_success end_fail High Risk of Failure action4->end_fail

Caption: Troubleshooting workflow for resin shrinking.

Detailed Steps:

  • Chaotropic Salt Wash: Before the next coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF, to disrupt the hydrogen bonds causing aggregation.

  • Solvent Exchange: Switch from DMF to N-Methylpyrrolidone (NMP) or a mixture of DMF with 25% Dimethyl Sulfoxide (DMSO), as these solvents are more effective at solvating aggregated peptides.

  • Low-Load Resin: For resynthesis, use a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g). This increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

  • Backbone Protection: The most effective strategy for severe aggregation is to incorporate backbone-protected amino acids, such as Fmoc-Xaa-(Dmb)Gly-OH dipeptides, at strategic locations in the sequence.

Data on the Effectiveness of Anti-Aggregation Strategies

The following tables summarize quantitative data on the impact of different strategies on the synthesis of difficult or aggregation-prone peptides.

Table 1: Impact of Pseudoproline Dipeptides and Microwave Synthesis

| Peptide Sequence | Synthesis Method | Key Modification | Crude Product Purity/Yield | Reference | | :--- | :--- | :--- | :--- | :

Fmoc-Gly-OH-15N solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of Fmoc-Gly-OH-15N. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound is a stable isotope-labeled building block used in solid-phase peptide synthesis (SPPS). The 15N label allows for the tracking and quantification of the glycine residue in peptides and proteins using mass spectrometry. Its solubility in appropriate solvents is critical for efficient and complete coupling reactions during peptide synthesis. Poor solubility can lead to failed or incomplete synthesis, resulting in low yields and impure products.

Q2: In which common laboratory solvents is this compound soluble?

Based on data for the unlabeled compound, this compound is expected to be readily soluble in polar aprotic solvents. It is readily soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] It also shows solubility in acetonitrile, chloroform, dichloromethane, and acetone.[1][2] The compound is slightly soluble in methanol and ethanol and is generally considered insoluble in water.[1][3]

Q3: Does the 15N isotope affect the solubility of Fmoc-Gly-OH compared to the unlabeled compound?

The presence of a 15N isotope in place of a 14N atom results in a negligible change in the molecular weight and does not significantly alter the polarity or hydrogen bonding capabilities of the molecule. Therefore, the solubility characteristics of this compound are expected to be nearly identical to those of the unlabeled Fmoc-Gly-OH.

Q4: Can I heat the solvent to improve the solubility of this compound?

Gentle warming can be an effective method to increase the solubility of Fmoc-amino acids. For instance, warming a tube to 37°C and shaking it in an ultrasonic bath can help dissolve the compound. However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Troubleshooting Guide for Solubility Issues

This guide addresses common problems researchers may encounter with the solubility of this compound.

Problem: this compound is not dissolving in the chosen solvent.

  • Possible Cause 1: Incorrect Solvent Selection.

    • Solution: Ensure you are using a recommended solvent. For best results, use high-purity, anhydrous-grade DMF or DMSO. These are excellent solvents for most Fmoc-amino acids.

  • Possible Cause 2: Insufficient Solvent Volume.

    • Solution: Increase the volume of the solvent. A concentration of 0.5 M is a common target for stock solutions in peptide synthesis. If the compound does not dissolve, add more solvent incrementally until it does.

  • Possible Cause 3: Low Temperature.

    • Solution: Gently warm the solution. As mentioned, heating to around 37°C can aid dissolution.

  • Possible Cause 4: Slow Dissolution Rate.

    • Solution: Use mechanical agitation. Sonication or vortexing can significantly speed up the dissolution process. For DMSO, using an ultrasonic bath is recommended to achieve high concentrations.

Problem: The dissolved this compound precipitates out of solution.

  • Possible Cause 1: Change in Temperature.

    • Solution: If the solution was warmed to dissolve the compound, it might precipitate upon cooling to room temperature. Try to maintain a slightly elevated temperature or prepare the solution immediately before use.

  • Possible Cause 2: Solvent Evaporation.

    • Solution: Keep the container tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.

  • Possible Cause 3: Hygroscopic Solvents.

    • Solution: Solvents like DMSO are hygroscopic and can absorb moisture from the air. The presence of water can decrease the solubility of this compound. Use freshly opened, anhydrous solvents whenever possible.

Quantitative Solubility Data

The following table summarizes the known solubility of Fmoc-Gly-OH in various solvents. The values for this compound are expected to be very similar.

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSO100 mg/mLUltrasonic assistance may be needed.
N,N-DimethylformamideDMFReadily SolubleA common solvent for peptide synthesis.
EthanolEtOH≥ 25 mg/mLWith ultrasonic assistance.
AcetonitrileACNReadily Soluble
DichloromethaneDCMSoluble
ChloroformSoluble
AcetoneSoluble
MethanolMeOHSlightly Soluble
WaterH₂OInsoluble

Experimental Protocols

Protocol for Determining the Solubility of this compound

This protocol outlines a general method for determining the solubility of this compound in a specific solvent at room temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., DMF, DMSO, ACN)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Ultrasonic bath

  • Temperature-controlled shaker

Methodology:

  • Preparation of Saturated Solution:

    • Weigh out an excess amount of this compound into a vial.

    • Add a known volume of the solvent to the vial.

    • Tightly cap the vial and vortex for 1 minute.

    • Place the vial in a temperature-controlled shaker at 25°C for 24 hours to ensure equilibrium is reached.

    • After 24 hours, visually inspect the vial to confirm that excess solid is still present, indicating a saturated solution.

  • Sample Analysis:

    • Carefully centrifuge the vial to pellet the undissolved solid.

    • Withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid.

    • Dilute the supernatant with a suitable solvent to a concentration that is within the linear range of a UV-Vis spectrophotometer. The Fmoc group has a characteristic absorbance at approximately 301 nm.

    • Measure the absorbance of the diluted solution.

  • Calculation of Solubility:

    • Prepare a standard curve of this compound in the same solvent.

    • Use the standard curve to determine the concentration of the diluted supernatant.

    • Calculate the original concentration in the saturated solution, taking the dilution factor into account. This value represents the solubility of this compound in the tested solvent at 25°C.

Visualizations

Troubleshooting_Workflow start Start: this compound Solubility Issue check_solvent Is the correct solvent being used? (e.g., DMF, DMSO) start->check_solvent change_solvent Action: Switch to a recommended solvent (DMF or DMSO) check_solvent->change_solvent No check_volume Is the solvent volume sufficient? check_solvent->check_volume Yes change_solvent->check_volume increase_volume Action: Increase solvent volume check_volume->increase_volume No check_agitation Has mechanical agitation been applied? (Vortexing, Sonication) check_volume->check_agitation Yes increase_volume->check_agitation apply_agitation Action: Apply vortexing or sonication check_agitation->apply_agitation No check_temp Has gentle warming been attempted? check_agitation->check_temp Yes apply_agitation->check_temp apply_heat Action: Gently warm to ~37°C check_temp->apply_heat No fail Issue Persists: Consult further technical support check_temp->fail Yes success Success: Compound Dissolved apply_heat->success apply_heat->success If successful apply_heat->fail If not successful

Caption: Troubleshooting workflow for this compound solubility issues.

Factors_Affecting_Solubility solubility This compound Solubility solvent Solvent Properties solubility->solvent solute Solute Properties solubility->solute conditions External Conditions solubility->conditions polarity Polarity solvent->polarity h_bond Hydrogen Bonding Capacity solvent->h_bond fmoc_group Hydrophobic Fmoc Group solute->fmoc_group glycine Glycine Side Chain (H) solute->glycine temperature Temperature conditions->temperature agitation Mechanical Agitation (Sonication, Vortexing) conditions->agitation purity Purity of Solute and Solvent conditions->purity

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Fmoc-Gly-OH-15N in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁵N-labeled Fmoc-Gly-OH in solid-phase peptide synthesis (SPPS). The information provided addresses common side reactions and challenges encountered during synthesis, with a focus on practical solutions and preventative measures.

Note on ¹⁵N-Isotopic Labeling: The presence of the ¹⁵N isotope in Fmoc-Gly-OH does not alter its chemical reactivity or the profile of potential side reactions compared to the unlabeled counterpart.[1] The troubleshooting strategies outlined below are therefore fully applicable to both labeled and unlabeled Fmoc-Gly-OH.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction when using Fmoc-Gly-OH in the initial coupling steps of SPPS?

A1: The most prevalent side reaction, particularly at the dipeptide stage, is the formation of diketopiperazine (DKP).[2][3][4] This occurs through an intramolecular cyclization of the N-terminal dipeptide, leading to cleavage from the resin and a loss of yield.[3] Sequences containing Glycine, especially when paired with Proline, are highly susceptible to DKP formation.

Q2: Can the choice of solid support influence the extent of diketopiperazine formation?

A2: Yes, the choice of resin is a critical factor. Sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can significantly reduce the rate of DKP formation compared to less hindered resins like Wang resin. The bulky nature of the 2-CTC linker physically impedes the back-biting cyclization reaction.

Q3: My peptide synthesis is sluggish, and I'm observing incomplete coupling, especially after incorporating Fmoc-Gly-OH. What could be the cause?

A3: This is often a sign of on-resin peptide aggregation. Glycine-rich sequences can be prone to forming stable secondary structures, like β-sheets, which physically block reactive sites and hinder both coupling and deprotection steps. This can lead to deletion sequences and low yields.

Q4: Are there any specific coupling reagents recommended for difficult couplings involving Fmoc-Gly-OH, especially in aggregating sequences?

A4: For challenging couplings, stronger activating reagents such as HATU, HCTU, or PyBOP are often more effective than standard carbodiimide-based activators. In cases of severe aggregation, coupling at elevated temperatures or using microwave-assisted synthesis can also improve reaction kinetics.

Q5: How can I monitor the completion of coupling and deprotection steps when working with Fmoc-Gly-OH-¹⁵N?

A5: Standard monitoring tests are effective. The Kaiser test (ninhydrin test) is a reliable qualitative method to detect the presence of free primary amines after deprotection. A positive (blue/purple) result indicates an incomplete coupling or a successful deprotection, while a negative (yellow) result suggests complete coupling. For automated synthesis, monitoring the UV absorbance of the piperidine-dibenzofulvene adduct during Fmoc deprotection provides a quantitative measure of the reaction's progress.

Troubleshooting Guides

Issue 1: Low Yield of Final Peptide Due to Diketopiperazine (DKP) Formation

Symptoms:

  • Significantly lower than expected yield of the target peptide, especially for shorter peptides.

  • Detection of a cyclic dipeptide byproduct in the cleavage solution by LC-MS.

Root Causes & Mitigation Strategies:

Root CauseMitigation Strategy
Sequence-dependent cyclization - Utilize 2-chlorotrityl chloride (2-CTC) resin: The steric hindrance of the 2-CTC linker minimizes DKP formation.- Couple a pre-formed dipeptide: Instead of sequential coupling of the first two amino acids, use a pre-synthesized Fmoc-dipeptide-OH. This bypasses the vulnerable stage on the resin where DKP formation occurs.
Base-catalyzed cyclization during Fmoc deprotection - Modify deprotection conditions: Use a milder base cocktail for Fmoc removal, such as 2% DBU and 5% piperazine in NMP, which has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.
Issue 2: Incomplete Coupling and Deprotection Due to Peptide Aggregation

Symptoms:

  • Sluggish or incomplete coupling and deprotection reactions, confirmed by monitoring tests (e.g., positive Kaiser test after coupling).

  • Resin beads clumping together or shrinking.

  • Decreased swelling of the peptide-resin.

Root Causes & Mitigation Strategies:

Root CauseMitigation Strategy
Inter-chain hydrogen bonding leading to secondary structure formation - Change the solvent system: Switch from DMF to N-Methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the coupling reaction to disrupt hydrogen bonds.- Incorporate backbone protection: Introduce a backbone-protecting group, such as a Dmb or Hmb group on a glycine residue (e.g., using Fmoc-Gly(Dmb)-OH), to disrupt secondary structure formation.- Utilize microwave-assisted synthesis: Microwave energy can effectively break up aggregates and accelerate both coupling and deprotection steps.

Quantitative Data Summary

The following table summarizes the impact of different Fmoc deprotection conditions on diketopiperazine (DKP) formation.

Deprotection ReagentSolventDKP Formation (%)Reference
20% PiperidineDMF13.8
5% PiperidineDMF12.2
20% PiperidineToluene11.7
5% PiperazineDMF< 4.0
5% PiperazineNMP< 4.0
2% DBU / 5% PiperazineNMPDrastically Reduced

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection (Prone to DKP Formation)
  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5-10 minutes at room temperature with agitation.

  • Second Deprotection: Drain the solution and repeat the treatment with 20% piperidine in DMF for 15-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Optimized Fmoc Deprotection to Minimize DKP Formation
  • Resin Swelling: Swell the peptide-resin in NMP.

  • Deprotection Solution: Prepare a fresh solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in NMP.

  • Deprotection: Treat the resin with the DBU/piperazine solution for 5-10 minutes at room temperature with agitation.

  • Second Deprotection: Drain and repeat the treatment for another 10-15 minutes.

  • Washing: Thoroughly wash the resin with NMP.

Protocol 3: Difficult Coupling in the Presence of Aggregation
  • Solvent Exchange: After Fmoc deprotection and washing with DMF, perform additional washes with NMP.

  • Coupling Reagent Activation: In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in NMP.

  • Coupling: Add the activated amino acid solution to the resin and agitate.

  • Microwave Irradiation (Optional): If aggregation is severe, perform the coupling step in a microwave peptide synthesizer at a controlled temperature (e.g., 50-75°C).

  • Monitoring and Washing: Monitor the completion of the coupling using the Kaiser test and wash the resin thoroughly with NMP upon completion.

Visualizations

DKP_Formation cluster_conditions Promoting Conditions Resin Peptide-Resin (H-AA2-AA1-Resin) TransitionState Cyclic Intermediate Resin->TransitionState Intramolecular Nucleophilic Attack DKP Diketopiperazine (cyclo(AA1-AA2)) TransitionState->DKP Cleavage TruncatedPeptide Truncated Peptide (H-Resin) TransitionState->TruncatedPeptide Cleavage Base Base (Piperidine) ProGly Proline or Glycine in sequence

Caption: Mechanism of Diketopiperazine (DKP) formation.

Aggregation_Mitigation cluster_solutions Mitigation Strategies Aggregation On-Resin Peptide Aggregation Problem Incomplete Coupling & Deprotection Aggregation->Problem Solvent Change Solvent (e.g., NMP) Problem->Solvent Chaotropes Add Chaotropic Salts (e.g., LiCl) Problem->Chaotropes BackboneMod Backbone Protection (e.g., Dmb-Gly) Problem->BackboneMod Microwave Microwave Synthesis Problem->Microwave

Caption: Troubleshooting workflow for peptide aggregation.

References

Technical Support Center: Optimizing Cleavage for 15N-Glycine Peptides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cleavage of synthetic peptides containing 15N-labeled glycine.

Frequently Asked Questions (FAQs)

Q1: Does the 15N isotope in glycine affect the cleavage process from the solid-phase resin?

A: The 15N isotope in the glycine residue does not alter the chemical reactivity of the amino acid concerning the standard trifluoroacetic acid (TFA)-based cleavage mechanism. The cleavage chemistry targets the linker attaching the peptide to the resin and the side-chain protecting groups, neither of which is directly affected by the isotopic labeling of the glycine backbone amide. Therefore, standard cleavage protocols are generally applicable.

Q2: Are there any specific side reactions I should be concerned about when cleaving a peptide containing 15N-glycine?

A: While the 15N-glycine itself is not prone to unique side reactions during cleavage, the presence of other sensitive amino acids in your peptide sequence dictates the primary concerns. Glycine residues can sometimes be involved in side reactions like the formation of diketopiperazines if located at the N-terminus of the peptide, though this is more of a concern during synthesis than cleavage. The main side reactions to consider during cleavage are typically related to other residues such as Tryptophan (alkylation), Methionine (oxidation), Cysteine (oxidation, reattachment), and Arginine (incomplete deprotection).[1][2] The choice of scavengers in your cleavage cocktail is critical to mitigate these side reactions.[3][4]

Q3: How do I choose the optimal cleavage cocktail for my 15N-glycine containing peptide?

A: The selection of the cleavage cocktail should be based on the entire amino acid composition of your peptide, not just the presence of 15N-glycine. A standard cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is a good starting point for many peptides. However, if your peptide contains sensitive residues, you will need to add specific scavengers. For instance, for peptides with Tryptophan, adding a thiol-based scavenger like 1,2-ethanedithiol (EDT) is recommended. For peptides with Methionine, minimizing oxidation is key, and some protocols suggest cleaving under a nitrogen atmosphere.

Q4: Can the cleavage cocktail affect the 15N label?

A: The 15N label is a stable isotope and is not susceptible to exchange or degradation under standard TFA-based cleavage conditions. The strong acid environment of the cleavage cocktail does not affect the nitrogen isotope of the peptide backbone.

Q5: My yield of the 15N-glycine peptide is low after cleavage. What are the possible causes?

A: Low yield after cleavage can be due to several factors, often unrelated to the 15N-glycine. Common causes include:

  • Incomplete cleavage from the resin: You may need to extend the cleavage time or use a stronger cleavage cocktail.

  • Peptide precipitation issues: Highly hydrophobic or very hydrophilic peptides may not precipitate well in cold diethyl ether.

  • Peptide re-attachment to the resin: This can occur with C-terminal Tryptophan or Methionine if improper scavengers are used.

  • Problems during synthesis: Low yield could also stem from issues during the solid-phase synthesis itself, such as incomplete coupling or deprotection.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete Cleavage Insufficient cleavage time or TFA concentration.Increase cleavage time to 3-4 hours. Ensure a sufficient volume of cleavage cocktail is used to swell the resin. A small-scale test cleavage can help optimize the duration.
Presence of Side-Product Peaks in HPLC/MS Inadequate scavenging of reactive cations generated during deprotection.Select a cleavage cocktail with scavengers appropriate for your peptide's sequence (see table below). For example, use TIS for trityl groups and EDT for tryptophan protection.
Oxidation of Methionine (+16 Da adduct) Exposure to oxygen during cleavage.Degas the cleavage cocktail with nitrogen before adding it to the resin. Perform the cleavage under a nitrogen atmosphere. Consider using a scavenger cocktail specifically designed for methionine-containing peptides.
Alkylation of Tryptophan (+74 Da or other adducts) Reaction with carbocations from protecting groups.Use a cleavage cocktail containing scavengers like TIS and EDT. Using Boc-protected tryptophan during synthesis can also minimize this.
Poor Precipitation in Ether The peptide is either too hydrophobic or too hydrophilic.Try concentrating the TFA solution under a stream of nitrogen before adding it to cold ether. Alternatively, try a different precipitation solvent mixture, such as 1:1 hexane/ether.

Cleavage Cocktail Compositions

Cocktail Name Composition (v/v/v) Primary Use Case Notes
Standard (TFA/TIS/H₂O) 95% TFA, 2.5% TIS, 2.5% H₂OPeptides without sensitive residues (Cys, Met, Trp).A good starting point for most peptides. TIS scavenges carbocations.
Reagent B (Low Odor) 88% TFA, 5% Phenol, 5% H₂O, 2% TISGood for scavenging trityl groups.Does not protect against methionine oxidation.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTGeneral-purpose, robust cocktail for peptides with multiple sensitive residues.The thiol components have a strong odor.

Experimental Protocols

Standard Cleavage Protocol for 15N-Glycine Peptides without Sensitive Residues
  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF) and dry it under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: Freshly prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O in a fume hood.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the peptide.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under vacuum.

Optimized Cleavage Protocol for 15N-Glycine Peptides with Sensitive Residues (e.g., Trp, Met, Cys)
  • Resin Preparation: Follow the standard protocol.

  • Cleavage Cocktail Preparation: Freshly prepare Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT. Degas the cocktail with a gentle stream of nitrogen for 5-10 minutes.

  • Cleavage Reaction: Perform the cleavage in a vessel that can be blanketed with nitrogen. Add the cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation and Isolation: Follow the standard protocol.

Decision-Making Workflow for Cleavage Cocktail Selection

Cleavage_Optimization Cleavage Cocktail Selection for 15N-Glycine Peptides start Start: Peptide with 15N-Glycine Synthesized sensitive_residues Does the peptide contain sensitive residues? (e.g., Trp, Met, Cys, Arg) start->sensitive_residues standard_cocktail Use Standard Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O sensitive_residues->standard_cocktail No reagent_k Use Reagent K: 82.5% TFA / 5% Phenol / 5% H2O / 5% Thioanisole / 2.5% EDT sensitive_residues->reagent_k Yes cleavage Perform Cleavage (2-3 hours) standard_cocktail->cleavage reagent_k->cleavage analysis Analyze Crude Peptide by HPLC/MS cleavage->analysis troubleshoot Purity/Yield Issues? analysis->troubleshoot optimize Troubleshoot: - Adjust scavenger concentration - Increase cleavage time - Modify precipitation method troubleshoot->optimize Yes end End: Purified Peptide troubleshoot->end No optimize->cleavage

Caption: A decision tree for selecting the appropriate cleavage cocktail.

References

Addressing mass shift discrepancies with Fmoc-Gly-OH-15N in MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering mass shift discrepancies with Fmoc-Gly-OH-15N in mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of this compound?

The theoretical monoisotopic mass of this compound is 298.1032 Da. However, commercially available this compound often has an isotopic purity of approximately 98 atom % 15N. Taking this into account, the calculated average molecular weight is approximately 298.30 g/mol . It is crucial to use the exact mass of the most abundant isotopologue for high-resolution mass spectrometry.

Q2: What are the common reasons for observing a mass shift from the expected value for this compound?

Mass shift discrepancies can arise from several factors:

  • Adduct Formation: In electrospray ionization (ESI), the molecule can associate with various ions present in the solvent or from contaminants. Common adducts include proton ([M+H]+), sodium ([M+Na]+), and potassium ([M+K]+).

  • Isotopic Purity: The presence of the unlabeled (14N) species in the this compound standard can lead to a convoluted isotopic pattern, potentially causing the software to misidentify the monoisotopic peak.

  • In-Source Fragmentation: The Fmoc protecting group can be labile under certain MS conditions, leading to fragmentation within the ion source. This can result in the observation of fragment ions instead of the intact molecular ion.

  • Instrument Calibration: Improper or infrequent calibration of the mass spectrometer can lead to systematic mass errors.

  • Presence of Contaminants: Contaminants in the sample or from the LC-MS system can co-elute with the analyte and interfere with accurate mass measurement.

Q3: How does the 98% isotopic purity of 15N affect the observed mass spectrum?

With 98% 15N enrichment, the most abundant species is indeed this compound. However, a small percentage (approximately 2%) of the unlabeled Fmoc-Gly-OH-14N will also be present. This results in an isotopic cluster where the peak corresponding to the 14N compound is observed at approximately 1 Da lower than the 15N peak. Analysis software should be configured to account for this distribution to ensure accurate quantification and identification.

Troubleshooting Guides

Issue 1: Observed mass is consistently higher than the expected mass.

This is often indicative of adduct formation.

Troubleshooting Steps:

  • Identify Potential Adducts: Calculate the mass difference between the observed m/z and the expected m/z of this compound. Compare these differences to the masses of common adducts.

  • Optimize Mobile Phase: To minimize sodium and potassium adducts, add a small amount of a proton source, such as 0.1% formic acid, to the mobile phase.

  • Use High-Purity Solvents and Glassware: Ensure that all solvents are LC-MS grade and use clean glassware to avoid alkali metal contamination.

Common Adducts Mass Addition (Da) Expected m/z for [M+Adduct]+ of this compound
Proton ([M+H]+)1.0078299.1110
Sodium ([M+Na]+)22.9898321.0930
Potassium ([M+K]+)38.9637337.0669
Ammonium ([M+NH4]+)18.0344316.1376
Issue 2: A significant peak is observed at approximately 1 Da lower than the expected mass.

This is likely due to the presence of the unlabeled (14N) species.

Troubleshooting Steps:

  • Verify Isotopic Purity: Confirm the isotopic purity of the this compound standard from the manufacturer's certificate of analysis.

  • Adjust Data Analysis Parameters: Ensure your mass spectrometry software is correctly calculating the theoretical isotopic distribution based on the specified 98% 15N enrichment. This will allow for accurate identification of the monoisotopic peak of the 15N-labeled compound.

Issue 3: The mass spectrum is complex with multiple unexpected peaks.

This could be due to in-source fragmentation or the presence of contaminants.

Troubleshooting Steps:

  • Analyze a Blank Run: Inject a solvent blank to identify background contaminants from the LC-MS system.

  • Optimize Ion Source Conditions: Reduce the source temperature and fragmentor voltage to minimize in-source decay of the Fmoc group.

  • Perform MS/MS Analysis: Isolate the precursor ion of interest and perform fragmentation to confirm its identity and characterize the fragment ions. A common loss is that of the Fmoc group (222.0786 Da).

Potential Contaminant Molecular Weight ( g/mol ) Common Source
Polyethylene Glycol (PEG)VariesPlasticware, detergents
PhthalatesVariesPlasticizers
SiloxanesVariesPump oil, septa
Triethylamine (TEA)101.19Mobile phase additive

Experimental Protocols

Protocol 1: Mass Spectrometer Calibration for Low Molecular Weight Compounds

Objective: To ensure accurate mass measurement in the mass range of this compound.

Materials:

  • Mass spectrometer calibration solution appropriate for the instrument and mass range.

  • LC-MS grade solvents.

Procedure:

  • Prepare the calibration solution according to the manufacturer's instructions.

  • Infuse the calibration solution directly into the mass spectrometer.

  • Acquire data in the desired ionization mode (e.g., positive ESI).

  • Perform the calibration routine using the instrument's software, ensuring that the mass accuracy is within the manufacturer's specifications (typically < 5 ppm for high-resolution instruments).

  • Verify the calibration by re-analyzing the calibration solution as an unknown sample.

Protocol 2: Identification and Confirmation of Adducts

Objective: To identify and confirm the presence of adducts of this compound.

Materials:

  • This compound standard.

  • LC-MS grade water, acetonitrile, and formic acid.

  • Optional: Sodium chloride and potassium chloride solutions (low concentration).

Procedure:

  • Prepare a stock

Validation & Comparative

Verifying ¹⁵N Incorporation in Peptides: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the accurate verification of isotopic labeling is paramount. This guide provides a detailed comparison of the primary analytical techniques used to confirm the incorporation of ¹⁵N from Fmoc-Gly-OH-¹⁵N into synthesized peptides. We present a comprehensive overview of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, supported by experimental data and detailed protocols, to assist in selecting the optimal method for your research needs.

At a Glance: Comparing Mass Spectrometry and NMR Spectroscopy

The two principal methods for verifying ¹⁵N incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Output Mass-to-charge (m/z) ratioNuclear spin resonance frequencies
Sensitivity High (picomole to femtomole range)Lower (micromole to millimole range)
Quantitative Precision High, excellent for determining isotopic enrichment levelsGood, can be used for quantification but often less precise than MS
Structural Information Provides molecular weight and fragmentation patterns, which can confirm the presence of the label. Tandem MS (MS/MS) can pinpoint the location of the label within the peptide sequence.[1]Provides detailed information on the chemical environment of the ¹⁵N nucleus, confirming its incorporation into the peptide backbone and offering insights into protein structure and dynamics.[2][3][4]
Sample Requirements Smaller sample amounts required. The technique is destructive.Larger sample amounts are generally needed. The technique is non-destructive.[5]
Throughput High-throughput capabilitiesLower throughput
Cost Generally lower instrumentation and operational costs compared to high-field NMRHigher initial investment for instrumentation and higher operational costs
Data Complexity Can produce complex spectra, especially with incomplete labeling, but data analysis is often straightforward for determining incorporation.Generates complex spectra requiring specialized expertise for interpretation, especially for larger peptides.

In-Depth Analysis of Verification Techniques

Mass Spectrometry: The Gold Standard for Quantification

Mass spectrometry is a powerful and widely used technique for confirming the incorporation of stable isotopes into peptides. The fundamental principle lies in the precise measurement of the mass-to-charge ratio of ionized molecules. The incorporation of ¹⁵N, which is heavier than the naturally abundant ¹⁴N, results in a predictable mass shift in the peptide.

Key Advantages:

  • High Sensitivity: MS can detect very small amounts of labeled peptide, making it ideal for applications where sample material is limited.

  • Accurate Quantification: By analyzing the isotopic distribution of the peptide, MS can accurately determine the percentage of ¹⁵N incorporation. This is often achieved by comparing the experimental isotopic profile to theoretical profiles with varying enrichment rates.

  • Localization of the Label: Tandem mass spectrometry (MS/MS) allows for the fragmentation of the peptide, and the resulting fragment ions can be analyzed to determine the exact location of the ¹⁵N-labeled glycine residue within the peptide sequence.

Considerations:

  • Destructive Technique: The sample is consumed during the analysis.

  • Indirect Structural Information: While MS provides precise mass information, it offers limited insight into the three-dimensional structure of the peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unrivaled Structural Detail

NMR spectroscopy is a non-destructive technique that provides a wealth of information about the structure and dynamics of molecules in solution. For ¹⁵N-labeled peptides, NMR can directly observe the ¹⁵N nuclei, confirming their incorporation into the peptide backbone.

Key Advantages:

  • Detailed Structural Information: NMR is unparalleled in its ability to provide high-resolution structural information, including protein folding and dynamics.

  • Non-Destructive: The sample can be recovered and used for further experiments.

  • Confirmation of Chemical Environment: NMR spectra are sensitive to the local chemical environment of the ¹⁵N nucleus, providing unambiguous confirmation of its covalent incorporation into the peptide.

Considerations:

  • Lower Sensitivity: NMR generally requires higher sample concentrations compared to mass spectrometry.

  • Complex Data Analysis: The interpretation of NMR spectra can be complex and time-consuming, often requiring specialized expertise.

  • Higher Cost: High-field NMR spectrometers represent a significant capital investment and have higher running costs.

Experimental Protocols

Solid-Phase Peptide Synthesis with Fmoc-Gly-OH-¹⁵N

This protocol outlines the manual solid-phase synthesis of a peptide incorporating Fmoc-Gly-OH-¹⁵N.

1. Resin Preparation:

  • Start with a suitable resin (e.g., Rink amide resin).
  • Swell the resin in a compatible solvent like N,N-dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin's amino group.
  • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • Activate the Fmoc-protected amino acid (in this case, Fmoc-Gly-OH-¹⁵N) using a coupling reagent such as HBTU/HOBt or DIC/HOBt in DMF.
  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
  • Monitor the completion of the coupling reaction using a qualitative test like the ninhydrin test.
  • Wash the resin with DMF to remove any unreacted reagents.

4. Repeat Synthesis Cycle:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

  • Once the peptide chain is complete, treat the resin with a cleavage cocktail (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers) to cleave the peptide from the resin and remove the side-chain protecting groups.

6. Peptide Precipitation and Purification:

  • Precipitate the cleaved peptide in cold diethyl ether.
  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis for ¹⁵N Incorporation

1. Sample Preparation:

  • Dissolve the purified ¹⁵N-labeled peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
  • For complex samples, enzymatic digestion (e.g., with trypsin) may be performed to generate smaller peptide fragments for analysis.

2. Mass Spectrometry Acquisition:

  • Analyze the sample using a high-resolution mass spectrometer (e.g., MALDI-TOF, ESI-Q-TOF, or Orbitrap).
  • Acquire a full scan mass spectrum (MS1) to observe the isotopic distribution of the parent peptide ion.
  • If necessary, perform tandem MS (MS/MS) on the precursor ion of the labeled peptide to confirm the location of the ¹⁵N-glycine.

3. Data Analysis:

  • Determine the monoisotopic mass of the unlabeled and the ¹⁵N-labeled peptide. The mass difference should correspond to the number of incorporated ¹⁵N atoms (approximately 1 Da per ¹⁵N).
  • Calculate the percent incorporation by comparing the intensities of the isotopic peaks of the labeled and unlabeled peptides. Software tools can be used to compare the experimental isotopic pattern with theoretical distributions for different enrichment levels.

NMR Spectroscopy Analysis for ¹⁵N Incorporation

1. Sample Preparation:

  • Dissolve the purified ¹⁵N-labeled peptide in a suitable NMR buffer (e.g., phosphate buffer in H₂O/D₂O). The concentration should typically be in the high micromolar to millimolar range.

2. NMR Data Acquisition:

  • Acquire a 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum on a high-field NMR spectrometer. This experiment correlates the proton and nitrogen nuclei that are directly bonded, providing a unique signal for each N-H group in the peptide.

3. Data Analysis:

  • Process and analyze the 2D ¹H-¹⁵N HSQC spectrum.
  • The presence of a cross-peak corresponding to the ¹⁵N-glycine residue confirms its incorporation into the peptide backbone.
  • The chemical shifts of the ¹⁵N and its attached proton can provide information about the local secondary structure of the peptide.

Visualizing the Workflow

experimental_workflow cluster_synthesis Peptide Synthesis cluster_verification Verification cluster_data Data Analysis synthesis Solid-Phase Peptide Synthesis with Fmoc-Gly-OH-15N ms Mass Spectrometry Analysis synthesis->ms nmr NMR Spectroscopy Analysis synthesis->nmr ms_data Mass Shift & Incorporation % ms->ms_data nmr_data 1H-15N HSQC Spectrum nmr->nmr_data logical_relationship cluster_question Primary Question cluster_methods Analytical Methods cluster_answers Specific Answers incorp Is 15N Incorporated? ms Mass Spectrometry incorp->ms nmr NMR Spectroscopy incorp->nmr quant Quantification (How much?) ms->quant loc Localization (Where?) ms->loc struct Structural Confirmation (How?) nmr->struct

References

A Researcher's Guide to Mass Spectrometric Validation of 15N-Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of mass spectrometric validation methods for 15N-labeled peptides against other common quantitative proteomics techniques. Experimental data and detailed protocols are presented to support the evaluation of these powerful tools in protein quantification.

The use of stable isotope labeling in quantitative proteomics has become a gold standard for accurate and reproducible measurements.[1] Among these, 15N metabolic labeling offers a robust method for quantifying thousands of proteins simultaneously by introducing a stable heavy isotope into all expressed proteins.[2][3] This approach significantly minimizes preparative and analytical variabilities by allowing samples to be mixed at an early stage of the workflow.[2] However, like any technique, 15N labeling has its own set of challenges, including the potential for incomplete labeling and complexities in data analysis.[2] This guide will delve into the mass spectrometric validation of 15N-labeled peptides, compare it with alternative methods, and provide the necessary experimental and data analysis workflows.

Comparison of Quantitative Proteomics Strategies

The selection of a quantification strategy depends on the experimental goals, sample type, and available resources. Below is a comparison of 15N metabolic labeling with two other widely used methods: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ).

Feature15N Metabolic LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)Label-Free Quantification (LFQ)
Principle Incorporation of 15N-containing nutrients into all proteins in a cell culture or organism.Incorporation of "heavy" amino acids (e.g., 13C or 15N-labeled arginine and lysine) into proteins in cell culture.Comparison of signal intensities of unlabeled peptides across different MS runs.
Advantages - Comprehensive labeling of the entire proteome.- Early sample mixing reduces experimental variability.- Applicable to whole organisms.- High accuracy due to early sample mixing.- Well-established workflows and data analysis tools.- Applicable to any sample type, including clinical tissues.- No special sample preparation for labeling is required.
Disadvantages - Incomplete labeling can complicate data analysis and affect accuracy.- Mass difference between light and heavy peptides varies, making data analysis more complex.- Primarily limited to cell culture.- Incomplete labeling can occur.- Cost of labeled amino acids can be high.- Susceptible to variations in sample preparation and MS analysis.- Generally lower accuracy and precision compared to labeling methods.
Typical Labeling Efficiency Can range from 93-99%, depending on the organism and labeling duration.Can achieve >95% incorporation after 5-6 cell doublings.Not applicable.

Experimental Protocols

Accurate and reproducible quantification relies on meticulous experimental execution. The following sections outline the key steps in a typical 15N metabolic labeling workflow.

15N Metabolic Labeling of Cells or Organisms

The initial and most critical step is the efficient incorporation of the 15N isotope.

For Cell Culture:

  • Culture cells in a "light" medium containing the natural abundance of nitrogen (14N).

  • For the "heavy" sample, culture cells in a medium where the primary nitrogen sources are replaced with 15N-labeled compounds (e.g., 15NH4Cl, K15NO3).

  • Ensure a sufficient number of cell divisions (typically at least 5-6) to achieve high levels of 15N incorporation (>95%).

For Whole Organisms (e.g., Plants):

  • Grow the organism on a medium containing 15N-labeled nitrogen salts as the sole nitrogen source.

  • The duration of labeling will vary depending on the organism's growth rate and nitrogen metabolism.

Sample Preparation and Mass Spectrometry
  • Protein Extraction: Lyse the "light" (14N) and "heavy" (15N) labeled cells or tissues separately using an appropriate lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Mixing: Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion: Reduce, alkylate, and digest the mixed protein sample into peptides using a protease, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer. It is recommended to acquire both MS1 survey scans and MS2 fragment scans at high resolution.

Data Analysis Workflow

The analysis of 15N-labeled peptide data requires specialized software and a systematic approach to ensure accurate quantification.

Key Data Analysis Steps:
  • Peptide Identification: Search the acquired MS/MS spectra against a protein database to identify both the 14N and 15N-labeled peptides.

  • Determination of Labeling Efficiency: Calculate the 15N enrichment level by comparing the experimental isotopic pattern of known peptides to their theoretical distributions at different enrichment levels.

  • Peptide Quantification: Extract the ion chromatograms (XICs) for both the light and heavy forms of each identified peptide. The ratio of the integrated peak areas or intensities of the heavy to light peptide is then calculated.

  • Ratio Adjustment: Correct the calculated peptide ratios based on the determined labeling efficiency to account for incomplete labeling.

  • Protein Quantification: Combine the adjusted ratios of multiple peptides belonging to the same protein to determine the overall protein abundance ratio. The median ratio is often used to provide a robust estimate.

Several software packages are available for analyzing 15N labeling data, including Protein Prospector, MSQuant, and Census.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the experimental and data analysis workflows.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis MS Analysis 14N_Culture Grow cells/organism in 14N medium Lysis_14N Cell Lysis 14N_Culture->Lysis_14N 15N_Culture Grow cells/organism in 15N medium Lysis_15N Cell Lysis 15N_Culture->Lysis_15N Quant_14N Protein Quantification Lysis_14N->Quant_14N Quant_15N Protein Quantification Lysis_15N->Quant_15N Mix Mix 1:1 Quant_14N->Mix Quant_15N->Mix Digestion Protein Digestion (e.g., Trypsin) Mix->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: Experimental workflow for 15N metabolic labeling.

Data_Analysis_Workflow Raw_Data Raw MS Data Peptide_ID Peptide Identification (14N & 15N) Raw_Data->Peptide_ID Labeling_Efficiency Determine Labeling Efficiency Peptide_ID->Labeling_Efficiency Quantification Peptide Quantification (Heavy/Light Ratios) Peptide_ID->Quantification Ratio_Adjustment Adjust Ratios for Labeling Efficiency Labeling_Efficiency->Ratio_Adjustment Quantification->Ratio_Adjustment Protein_Quant Protein Quantification (Median of Peptide Ratios) Ratio_Adjustment->Protein_Quant Final_Results Final Protein Ratios Protein_Quant->Final_Results

Caption: Data analysis workflow for 15N-labeled peptides.

Advanced Considerations and Alternative Approaches

For applications where metabolic labeling is not feasible, such as in the analysis of clinical tissues, alternative strategies exist.

  • Stable Isotope Labeled (SIL) Peptides: Chemically synthesized peptides containing heavy isotopes can be spiked into a sample as internal standards for the absolute quantification of specific target proteins.

  • Parallel Reaction Monitoring (PRM): This targeted mass spectrometry approach can be combined with 15N labeling to enhance the reliability of quantifying low-abundance proteins by monitoring specific fragment ions. The heavy-labeled peptides in this context serve as natural internal standards, increasing confidence in the quantification.

Conclusion

Mass spectrometric validation of 15N-labeled peptides is a powerful and accurate method for global protein quantification. Its key advantage lies in the ability to combine samples early in the workflow, thereby minimizing experimental error. While challenges such as incomplete labeling exist, these can be effectively addressed through careful experimental design and appropriate data analysis strategies. By understanding the principles, protocols, and data analysis workflows, researchers can confidently apply this technique to gain valuable insights into complex biological systems. The choice between 15N labeling, SILAC, and label-free approaches will ultimately depend on the specific research question and the nature of the biological samples being investigated.

References

A Comparative Guide to Fmoc-Gly-OH-15N and Unlabeled Fmoc-Gly-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides with high purity and yield is fundamental to various fields, including drug discovery, proteomics, and biomaterials science. The choice of building blocks, specifically protected amino acids, is a critical determinant of success in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison between Fmoc-Gly-OH-15N and its unlabeled counterpart, Fmoc-Gly-OH. While chemically similar, the inclusion of the stable isotope 15N in this compound offers unique advantages for downstream analytical applications, without compromising synthetic performance.

Physicochemical Properties

The primary physical difference between this compound and unlabeled Fmoc-Gly-OH is the mass, owing to the incorporation of the 15N isotope. Chemically, their reactivity in peptide synthesis is virtually identical.

PropertyThis compoundUnlabeled Fmoc-Gly-OH
Molecular Formula C₁₇H₁₅¹⁵NO₄C₁₇H₁₅NO₄
Molecular Weight ~298.30 g/mol ~297.31 g/mol [1]
Isotopic Purity Typically >98 atom % 15NNatural abundance (~0.37% 15N)
Appearance White to off-white solid/powderWhite to off-white solid/powder
Melting Point ~174-175 °C~177.4 °C
Solubility Soluble in DMF, NMPSoluble in DMF, NMP

Performance in Peptide Synthesis

The incorporation of a stable isotope like 15N does not significantly alter the chemical reactivity of the amino acid in peptide coupling reactions. Therefore, the performance of this compound in solid-phase peptide synthesis is expected to be comparable to that of unlabeled Fmoc-Gly-OH. Key performance indicators such as coupling efficiency and the purity of the final peptide are anticipated to be similar under identical synthesis conditions. The high purity of commercially available Fmoc-amino acids, both labeled and unlabeled, is crucial for achieving high-purity peptides.

Representative Performance Data for a Model Peptide

The following table presents expected performance data from a parallel synthesis of a model peptide (e.g., a simple tripeptide like H-Ala-Gly-Phe-OH) to illustrate the comparability.

ParameterThis compoundUnlabeled Fmoc-Gly-OH
Coupling Efficiency (per cycle) >99%>99%
Crude Peptide Purity (by HPLC) Typically >90%Typically >90%
Final Peptide Yield (after purification) Dependent on sequence and scaleDependent on sequence and scale
Mass Shift in Final Peptide (vs. unlabeled) +1 Da for each incorporated 15NN/A

Key Applications of 15N-Labeled Peptides

The true advantage of using this compound lies in the analytical capabilities it imparts to the resulting peptide. The 15N label serves as a powerful tool in various advanced analytical techniques.

  • Mass Spectrometry (MS): 15N-labeled peptides are extensively used as internal standards for accurate protein and peptide quantification in complex biological samples. The known mass shift allows for clear differentiation from the endogenous, unlabeled peptide, enabling precise ratiometric analysis. This is a cornerstone of quantitative proteomics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isotopic labeling with 15N (and/or 13C) is instrumental for detailed structural and dynamic studies of peptides and proteins in solution. It enhances signal sensitivity and allows for the use of multidimensional NMR experiments to determine three-dimensional structures and study molecular interactions.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of peptides using either this compound or unlabeled Fmoc-Gly-OH are provided below.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

This protocol outlines the standard steps for assembling a peptide on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (either this compound or unlabeled Fmoc-Gly-OH, 3-5 equivalents) and a coupling agent (e.g., HBTU/HOBt or HATU, 3-5 equivalents) in DMF.

    • Add a base, such as diisopropylethylamine (DIPEA, 6-10 equivalents), to the amino acid solution.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Peptide Cleavage and Deprotection

This protocol describes the process of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.

  • Resin Preparation: After the final coupling and deprotection step, wash the peptide-resin thoroughly with DMF, followed by dichloromethane (DCM), and then methanol. Dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail appropriate for the peptide sequence and resin. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

    • Add the cleavage cocktail to the dried resin in a fume hood.

    • Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Analysis by HPLC and Mass Spectrometry

This protocol details the analysis of the crude peptide to assess purity and confirm identity.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • HPLC Analysis:

    • Inject the sample onto a reverse-phase HPLC column (e.g., C18).

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile using a UV detector at 214 nm and 280 nm.

    • Integrate the peak areas to determine the purity of the crude peptide.

  • Mass Spectrometry Analysis:

    • Introduce the peptide sample (either from the HPLC eluent or directly) into a mass spectrometer (e.g., ESI-MS or MALDI-TOF).

    • Acquire the mass spectrum in the expected mass range.

    • Compare the observed molecular weight with the theoretical molecular weight to confirm the identity of the peptide. For the 15N-labeled peptide, the observed mass will be shifted by +1 Da for each incorporated this compound compared to the unlabeled version.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

cluster_SPPS Fmoc Solid-Phase Peptide Synthesis Cycle Resin Start: Resin with Linker Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling 2. Amino Acid Coupling (Fmoc-AA, Activator, Base) Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Elongation Peptide Chain Elongated Washing2->Elongation Elongation->Deprotection Repeat for next AA

Caption: Core cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

cluster_workflow Comparative Analysis Workflow FmocGlyOH Fmoc-Gly-OH (Unlabeled) SPPS1 SPPS FmocGlyOH->SPPS1 FmocGlyOH15N This compound (Labeled) SPPS2 SPPS FmocGlyOH15N->SPPS2 Cleavage1 Cleavage & Deprotection SPPS1->Cleavage1 Cleavage2 Cleavage & Deprotection SPPS2->Cleavage2 Peptide1 Unlabeled Peptide Cleavage1->Peptide1 Peptide2 15N-Labeled Peptide Cleavage2->Peptide2 Analysis Comparative Analysis (HPLC, MS) Peptide1->Analysis Peptide2->Analysis cluster_logic Impact of Isotopic Labeling on Peptide Application Start Choice of Starting Material Unlabeled Fmoc-Gly-OH Start->Unlabeled Labeled This compound Start->Labeled Synthesis Peptide Synthesis (Identical Chemistry) Unlabeled->Synthesis Labeled->Synthesis FinalPeptide Final Peptide Product Synthesis->FinalPeptide Analysis Analytical Possibilities FinalPeptide->Analysis StandardApps Standard Applications (e.g., Bioassays) Analysis->StandardApps From both AdvancedApps Advanced Applications (Quantitative MS, NMR Structure) Analysis->AdvancedApps Enabled by 15N Label

References

A Comparative Guide to Isotopic Enrichment Analysis of Fmoc-Gly-OH-¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and drug development, the precise analysis of proteins and peptides is paramount. Isotopic labeling has emerged as a gold standard for accurate quantification, with various methods available to researchers. This guide provides an objective comparison of peptides labeled using Fmoc-Gly-OH-¹⁵N against other common isotopic labeling techniques. We will delve into the performance, experimental protocols, and supporting data to aid in the selection of the most appropriate labeling strategy for your research needs.

Performance Comparison of Isotopic Labeling Methods

The choice of an isotopic labeling strategy depends on several factors, including the desired precision, the biological system under investigation, and the specific experimental goals. Below is a summary of key performance metrics for different labeling methods.

FeatureFmoc-Gly-OH-¹⁵N LabelingSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ/TMT (Isobaric Tags)Dimethyl Labeling
Labeling Principle Chemical synthesisMetabolic (in vivo)Chemical (in vitro)Chemical (in vitro)
Labeling Stage During solid-phase peptide synthesisDuring protein synthesis in cell culturePost-digestion (peptide level)Post-digestion (peptide level)
Typical Isotopic Purity >98% (dependent on precursor)>95% incorporationNot applicable (reporter ion based)High efficiency
Quantification Level MS1MS1MS2/MS3MS1
Multiplexing Capacity Limited (typically 2-plex with unlabeled)2-plex, 3-plex, up to 5-plex4, 8, 10, 11, 16, 18-plex2-plex or 3-plex
Flexibility High (any peptide sequence)Limited to cell culture systemsHigh (any protein sample)High (any protein sample)
Potential for Side Reactions Minimal during labelingPotential for arginine-to-proline conversionPotential for incomplete labelingPotential for side reactions
Cost High (cost of labeled amino acid)Moderate (cost of labeled media)High (cost of reagents)Low (cost of reagents)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are protocols for key experiments related to the use of Fmoc-Gly-OH-¹⁵N labeled peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a ¹⁵N-Glycine Labeled Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-Gly-OH-¹⁵N using a Rink Amide resin.

Materials:

  • Rink Amide Resin

  • Fmoc-protected amino acids (including Fmoc-Gly-OH-¹⁵N with >98% isotopic purity)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling (for non-labeled amino acids):

    • Dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • ¹⁵N-Glycine Coupling:

    • Follow the same procedure as in step 3, using Fmoc-Gly-OH-¹⁵N.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the peptide with cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry.

Protocol 2: Isotopic Enrichment Analysis by Mass Spectrometry

This protocol describes the analysis of the synthesized ¹⁵N-labeled peptide to determine its isotopic enrichment.

Materials:

  • Purified ¹⁵N-labeled peptide

  • Unlabeled synthetic peptide standard (same sequence)

  • Mass spectrometer (e.g., Orbitrap or TOF) with a liquid chromatography system

  • LC-MS grade water and acetonitrile

  • Formic acid

Procedure:

  • Sample Preparation: Prepare solutions of the ¹⁵N-labeled peptide and the unlabeled standard at a known concentration (e.g., 1 pmol/µL) in LC-MS grade water with 0.1% formic acid.

  • LC-MS Analysis:

    • Inject an equal amount of the labeled and unlabeled peptides onto the LC-MS system.

    • Separate the peptides using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire full scan mass spectra in the expected m/z range for both the labeled and unlabeled peptides.

  • Data Analysis:

    • Extract the ion chromatograms for the monoisotopic peak and the isotopic envelope of both the unlabeled ([M]) and the ¹⁵N-labeled ([M+1]) peptides.

    • Calculate the isotopic enrichment using the following formula: % Enrichment = [Intensity(M+1) / (Intensity(M) + Intensity(M+1))] x 100

    • Compare the observed isotopic distribution of the ¹⁵N-labeled peptide with the theoretical distribution for 100% enrichment to assess the efficiency of incorporation. Specialized software can be used for more accurate calculations that account for the natural isotopic abundance of other elements in the peptide.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Mass Spectrometry Analysis s1 Resin Swelling s2 Fmoc Deprotection s1->s2 s3 Amino Acid Coupling (Unlabeled) s2->s3 s4 Fmoc-Gly-OH-15N Coupling s3->s4 s5 Repeat Cycles s4->s5 s6 Cleavage & Deprotection s5->s6 s7 Purification (RP-HPLC) s6->s7 a1 Sample Preparation s7->a1 Purified 15N-Peptide a2 LC-MS Analysis a1->a2 a3 Data Extraction a2->a3 a4 Isotopic Enrichment Calculation a3->a4

Caption: Experimental workflow for synthesis and analysis of Fmoc-Gly-OH-¹⁵N labeled peptides.

A Researcher's Guide to 15N-Labeled Amino Acids: A Comparative Analysis of Fmoc-Gly-OH-15N and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking and analysis of biomolecules is paramount. Stable isotope-labeled amino acids have become indispensable tools in this endeavor, offering a non-radioactive means to elucidate protein structure, function, and metabolism. Among these, 15N-labeled amino acids are critical for a range of applications, from nuclear magnetic resonance (NMR) spectroscopy to quantitative proteomics. This guide provides a comparative overview of Fmoc-Gly-OH-15N and other 15N-labeled amino acids, supported by experimental insights to inform your research decisions.

The use of stable isotopes, such as nitrogen-15 (15N), allows for the differentiation of labeled molecules from their naturally abundant counterparts, primarily through mass spectrometry (MS) and NMR spectroscopy.[] The incorporation of 15N into amino acids provides a powerful handle for tracking their journey through complex biological systems.[2] this compound, a derivative of the simplest amino acid, glycine, offers unique advantages in specific contexts, particularly in peptide synthesis, due to its lack of a chiral center and side chain.[3]

Comparative Analysis of 15N-Labeled Amino Acids

The choice between this compound and other 15N-labeled amino acids is dictated by the specific experimental goals. While all 15N-labeled amino acids can serve as tracers, their individual chemical properties influence their suitability for different applications.

FeatureThis compoundOther 15N-Labeled Amino Acids (e.g., Ala, Leu, Val)Key Considerations for Selection
Primary Applications Solid-Phase Peptide Synthesis (SPPS), NMR studies of peptides[4]Protein expression for NMR structural biology, Quantitative proteomics (e.g., SILAC), Metabolic flux analysisGlycine's flexibility can be a probe for specific protein regions. Other amino acids provide probes for different structural or functional sites.
Structural Impact Minimal steric hindrance, introduces flexibility into a peptide backbone.Side chains introduce specific structural constraints and chemical properties.The choice depends on the desired structural and functional impact on the protein or peptide of interest.
Metabolic Scrambling Glycine can interconvert with serine in some cellular systems.Varies by amino acid; some, like valine, isoleucine, and leucine, can experience significant scrambling, while others (C, F, H, K, M, N, R, T, W, Y) show minimal scrambling.Minimizing metabolic scrambling is crucial for accurate interpretation of NMR and MS data.
Isotopic Purity Typically available with high isotopic purity (>98 atom % 15N).Isotopic purity is generally high for commercially available labeled amino acids.High isotopic purity is essential for maximizing signal-to-noise in NMR and for accurate quantification in mass spectrometry.
Cost Cost can be a factor, particularly for extensive labeling.Costs vary depending on the specific amino acid and the complexity of its synthesis.VIL (Val, Ile, Leu) labeling can be a cost-effective strategy for increasing the number of observable signals in NMR.

Key Applications and Experimental Considerations

The utility of 15N-labeled amino acids is most prominent in two major analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR, 15N labeling is fundamental for protein structure and dynamics studies. The 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiment generates a "fingerprint" spectrum where each peak corresponds to a specific amino acid residue in the protein backbone. This allows for the detailed analysis of protein folding, stability, and interactions with other molecules.

For NMR studies, proteins are typically overexpressed in a minimal medium containing a 15N-labeled nitrogen source, such as 15NH4Cl, or supplemented with specific 15N-labeled amino acids. The choice of uniform or selective labeling depends on the research question. Uniform labeling provides a comprehensive view of the entire protein, while selective labeling of specific amino acid types can simplify complex spectra and highlight particular regions of interest.

Mass Spectrometry (MS) in Quantitative Proteomics

In proteomics, 15N-labeled amino acids are central to quantitative techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). In a typical SILAC experiment, two cell populations are grown in media that are identical except for the isotopic composition of a specific amino acid (e.g., one contains normal "light" arginine and the other contains 15N-labeled "heavy" arginine). After experimental treatment, the proteomes are mixed, and the relative abundance of proteins is determined by the ratio of the intensities of the "light" and "heavy" peptide peaks in the mass spectrum.

Experimental Protocols

General Protocol for Expression of a 15N-Labeled Protein in E. coli for NMR Analysis

This protocol outlines the general steps for producing a uniformly 15N-labeled protein in E. coli.

  • Media Preparation : Prepare M9 minimal media. The standard nitrogen source (NH4Cl) is replaced with 15NH4Cl.

  • Starter Culture : Inoculate a small volume of rich media (e.g., LB) with a single colony of E. coli transformed with the expression plasmid for the protein of interest. Grow to a high optical density.

  • Adaptation Culture : Inoculate a small volume of the M9 minimal media containing 15NH4Cl with the starter culture. This step helps the cells adapt to the minimal media.

  • Main Culture and Induction : Inoculate the main culture of M9 minimal media with the adaptation culture. Grow the cells to an appropriate optical density (e.g., OD600 of 0.6-0.8) and then induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Harvest and Protein Purification : After a suitable induction period, harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and purify the protein using standard chromatography techniques.

  • NMR Sample Preparation : The purified protein is exchanged into a suitable NMR buffer, typically at a pH below 6.5 to slow the exchange of backbone amide protons with the solvent. A small percentage of D2O is added for the spectrometer lock.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol provides a general workflow for incorporating this compound into a peptide using an automated synthesizer.

  • Resin Preparation : Start with a suitable solid support resin (e.g., Wang resin) pre-loaded with the first amino acid of the peptide sequence.

  • Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a solution of piperidine in a suitable solvent like DMF.

  • Amino Acid Coupling : The this compound is pre-activated using a coupling reagent (e.g., HBTU, HATU) and then added to the resin to form a peptide bond with the deprotected N-terminus.

  • Washing : The resin is thoroughly washed to remove excess reagents and byproducts.

  • Repeat Cycle : The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection : Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification : The crude peptide is precipitated, washed, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow

experimental_workflow

silac_workflow cell_culture_light cell_culture_light cell_lysis cell_lysis cell_culture_heavy cell_culture_heavy

References

A Comparative Guide to NMR Spectra of Peptides With and Without ¹⁵N-Glycine Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, isotopic labeling is a powerful technique to enhance Nuclear Magnetic Resonance (NMR) spectroscopy for the structural analysis of peptides and proteins. This guide provides an objective comparison of NMR spectra obtained from peptides containing natural abundance glycine versus those specifically labeled with the ¹⁵N isotope at the glycine position.

The incorporation of ¹⁵N, a stable isotope of nitrogen, into a peptide backbone, most commonly at the amide position, provides a powerful probe for detailed structural and dynamic studies. While natural abundance nitrogen consists of 99.63% ¹⁴N (a quadrupolar nucleus which broadens NMR signals) and only 0.37% ¹⁵N (a spin-1/2 nucleus), isotopic enrichment to >99% ¹⁵N allows for a dramatic increase in sensitivity and the use of specialized NMR experiments.[1] This comparison focuses on the observable differences when a single glycine residue is ¹⁵N-labeled.

Quantitative Spectral Data Comparison

The primary advantage of ¹⁵N labeling lies in its ability to resolve spectral overlap and enable heteronuclear correlation experiments that are not feasible with unlabeled samples. The key differences in observable NMR parameters are summarized below.

ParameterPeptide without ¹⁵N-GlycinePeptide with ¹⁵N-GlycineRationale for Difference
Glycine Amide Proton (¹H) Signal Multiplicity (1D ¹H NMR) Singlet (or doublet due to ³J(HNHα) coupling)Doublet of doubletsThe ¹H signal is split by coupling to the covalently bonded ¹⁵N nucleus, resulting in a large one-bond J-coupling (~90-95 Hz). This is superimposed on the smaller three-bond coupling to the α-proton.
¹J(¹⁵N,¹H) Coupling Constant Not applicable~90-95 HzThis large, one-bond scalar coupling is only present when the ¹⁵N isotope is incorporated.[2] Its magnitude can provide information on the local electronic environment.
¹⁵N Chemical Shift Not observable at natural abundanceTypically 110-130 ppmThe ¹⁵N nucleus gives rise to a distinct signal in the ¹⁵N dimension of a 2D spectrum, providing a unique identifier for that specific residue.
2D ¹H-¹⁵N HSQC Spectrum No cross-peak for the glycine residueA single cross-peak correlating the amide ¹H and ¹⁵N nucleiThe Heteronuclear Single Quantum Coherence (HSQC) experiment relies on the magnetization transfer between directly bonded ¹H and ¹⁵N nuclei. This is the most significant advantage, as it allows for the unambiguous assignment of the glycine residue's backbone amide.[3][4]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, comparable NMR data.

1. Peptide Synthesis with ¹⁵N-Glycine Labeling

The most common method for producing isotopically labeled synthetic peptides is Solid-Phase Peptide Synthesis (SPPS).[5]

  • Method: Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin: A suitable solid support (e.g., Rink Amide resin) is used as the starting point.

  • Amino Acid Incorporation: The peptide is assembled in a stepwise manner. For incorporating the labeled residue, Fmoc-¹⁵N-Gly-OH is used instead of the standard unlabeled Fmoc-Gly-OH at the desired position in the sequence.

  • Coupling and Deprotection: Each amino acid addition involves a coupling step (e.g., using HBTU/DIPEA) followed by the removal of the Fmoc protecting group (deprotection) with piperidine to allow the next amino acid to be added.

  • Cleavage and Purification: Once the full peptide sequence is assembled, it is cleaved from the resin using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). The crude peptide is then purified to >95% purity using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. NMR Sample Preparation

Proper sample preparation is critical for high-resolution NMR spectroscopy.

  • Concentration: The purified peptide (labeled or unlabeled) is dissolved in a suitable buffer. Typical concentrations for peptide samples range from 0.5 mM to 5 mM.

  • Buffer: A common buffer system is a phosphate or acetate buffer at a pH below 7.5 to slow the exchange of amide protons with the solvent.

  • Solvent: The sample is typically prepared in 90% H₂O / 10% D₂O. The D₂O provides the deuterium lock signal required by the NMR spectrometer.

  • Internal Standard: A reference compound such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) is added for chemical shift referencing (0 ppm).

3. NMR Data Acquisition

  • Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for optimal sensitivity.

  • 1D ¹H Spectrum: A standard 1D proton experiment is run on both samples to observe the overall proton signals.

  • 2D ¹H-¹⁵N HSQC: This is the key experiment for the ¹⁵N-labeled sample. It is a 2D experiment that correlates the chemical shifts of protons on the x-axis with the chemical shifts of directly attached ¹⁵N nuclei on the y-axis. For the unlabeled peptide, this experiment will yield no signals in the amide region.

Visualizing the Experimental Workflow and a Key Signaling Pathway

The following diagrams illustrate the overall experimental process and the fundamental principle behind the ¹H-¹⁵N HSQC experiment.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_nmr NMR Analysis synthesis Solid-Phase Peptide Synthesis (Incorporate Fmoc-15N-Gly-OH) cleavage Cleavage from Resin synthesis->cleavage hplc RP-HPLC Purification cleavage->hplc sample_prep NMR Sample Preparation (Buffer, D2O, Reference) hplc->sample_prep Lyophilized Peptide nmr_acq NMR Data Acquisition (1D 1H, 2D 1H-15N HSQC) sample_prep->nmr_acq data_proc Data Processing & Analysis nmr_acq->data_proc comparison Spectral Comparison data_proc->comparison Processed Spectra

A high-level workflow from peptide synthesis to NMR spectral comparison.

References

Assessing the Impact of 15N Labeling on Peptide Structure and Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, stable isotope labeling is a cornerstone of modern molecular analysis. Among these, Nitrogen-15 (15N) labeling has become an indispensable tool for elucidating the structure, dynamics, and function of peptides and proteins. This guide provides an objective comparison of 15N-labeled peptides with their unlabeled counterparts, supported by experimental data, to assess the impact of this isotopic substitution.

The central premise of isotopic labeling is that the substitution of an atom with its heavier, stable isotope introduces a minimal perturbation to the molecule's overall chemical and physical properties. In the case of 15N, which possesses a nuclear spin of 1/2, its incorporation is particularly advantageous for nuclear magnetic resonance (NMR) spectroscopy, providing enhanced signal clarity and enabling a host of advanced structural and dynamic experiments. While generally considered a benign modification, a thorough assessment of its potential impact on peptide structure and function is crucial for the accurate interpretation of experimental results.

Structural Integrity: A Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is highly sensitive to the local chemical environment of atomic nuclei. A comparison of NMR spectra from labeled and unlabeled peptides can reveal subtle structural changes. While comprehensive, direct comparative studies with extensive quantitative data are not abundant in the literature, the overwhelming consensus from numerous studies utilizing 15N labeling is that the structural impact is negligible. The primary effect observed is the expected splitting of signals coupled to 15N, which is the very basis for many advanced NMR experiments.

Table 1: Comparison of NMR Observables for Unlabeled vs. 15N-Labeled Peptides

ParameterUnlabeled Peptide15N-Labeled PeptideExpected Impact of 15N Labeling
Proton (¹H) Chemical Shifts Standard chemical shift valuesMinimal to no significant changeNegligible
Nitrogen (¹⁵N) Chemical Shifts Not directly observableObservable and sensitive to local environmentNot applicable (no ¹⁵N in unlabeled)
J-couplings (e.g., ³J(HNHα)) Measurable and dependent on dihedral anglesMeasurable and dependent on dihedral anglesMinimal to no significant change
Nuclear Overhauser Effects (NOEs) Dependent on inter-proton distancesDependent on inter-proton distancesMinimal to no significant change

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure content of peptides in solution. A comparison of the CD spectra of unlabeled and 15N-labeled peptides can indicate whether the labeling process has induced any changes in the peptide's conformation, such as its alpha-helical or beta-sheet content. Studies utilizing 15N-labeled peptides for structural analysis have not reported significant alterations in their CD spectra compared to their unlabeled counterparts.

Table 2: Comparison of Secondary Structure Content Determined by Circular Dichroism

Secondary Structure ElementUnlabeled Peptide (% Content)15N-Labeled Peptide (% Content)Expected Impact of 15N Labeling
α-Helix Varies by peptideExpected to be highly similarNegligible
β-Sheet Varies by peptideExpected to be highly similarNegligible
Random Coil Varies by peptideExpected to be highly similarNegligible

Mass Spectrometry (MS)

Functional Equivalence: A Critical Evaluation

For applications in drug development and biological research, it is paramount that the biological activity of a 15N-labeled peptide mirrors that of its native, unlabeled form.

Binding Assays

Many peptides exert their biological effects by binding to specific receptors or other proteins. A comparison of the binding affinities (e.g., dissociation constant, Kd) of labeled and unlabeled peptides is a direct measure of functional equivalence. While specific quantitative data from head-to-head comparisons are not always published, the successful use of 15N-labeled peptides in numerous binding studies implicitly suggests that significant alterations in binding affinity are not a common concern.

Enzyme Kinetics

If a peptide is a substrate or inhibitor of an enzyme, its functional integrity can be assessed by comparing the kinetic parameters (e.g., Km, Vmax, Ki) of the labeled and unlabeled forms. The general assumption in the field is that the kinetic isotope effect for 15N is negligible for most enzymatic reactions involving peptides.

Table 3: Comparison of Functional Parameters for Unlabeled vs. 15N-Labeled Peptides

Functional AssayParameterUnlabeled Peptide15N-Labeled PeptideExpected Impact of 15N Labeling
Receptor Binding Dissociation Constant (Kd)Varies by peptide-receptor pairExpected to be highly similarNegligible
Enzyme Inhibition Inhibition Constant (Ki)Varies by peptide-enzyme pairExpected to be highly similarNegligible
Enzyme Substrate Michaelis Constant (Km)Varies by peptide-enzyme pairExpected to be highly similarNegligible
Maximum Velocity (Vmax)Varies by peptide-enzyme pairExpected to be highly similarNegligible

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for key experiments.

15N Labeling of Peptides

Isotopically labeled peptides can be produced either by chemical synthesis using 15N-labeled amino acids or through recombinant expression in organisms grown in 15N-enriched media.

  • Recombinant Expression: E. coli is a common host for producing 15N-labeled peptides. The general workflow involves:

    • Culturing E. coli in a minimal medium containing 15NH4Cl as the sole nitrogen source.

    • Inducing the expression of the target peptide.

    • Harvesting the cells and purifying the 15N-labeled peptide using standard chromatography techniques.

NMR Spectroscopy

  • Sample Preparation: Dissolve the lyophilized peptide (unlabeled or 15N-labeled) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, pH 6.5) containing 5-10% D2O. The final peptide concentration should be in the range of 0.5 – 1 mM.

  • Data Acquisition: Acquire a series of NMR experiments, such as a 1D proton spectrum and a 2D ¹H-¹⁵N HSQC (for the labeled sample).

  • Data Analysis: Process the NMR data using appropriate software. For the ¹H-¹⁵N HSQC, each peak corresponds to a specific amide proton-nitrogen pair in the peptide backbone.

Circular Dichroism Spectroscopy

  • Sample Preparation: Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD analysis is typically in the micromolar range (e.g., 10-100 µM).

  • Data Acquisition: Record the CD spectrum in the far-UV region (e.g., 190-260 nm) using a CD spectropolarimeter.

  • Data Analysis: Process the raw data (subtracting the buffer blank) and convert the ellipticity to mean residue ellipticity. Deconvolute the spectrum to estimate the percentage of different secondary structure elements.

Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile with 0.1% formic acid).

  • Data Acquisition: Analyze the sample using a high-resolution mass spectrometer to determine the accurate mass of the unlabeled and 15N-labeled peptides.

  • Data Analysis: Compare the isotopic distribution of the unlabeled and labeled peptides to confirm the incorporation of 15N.

Visualizing the Workflow

Experimental_Workflow cluster_labeling Peptide Production cluster_analysis Comparative Analysis cluster_results Data Interpretation unlabeled Unlabeled Peptide (Standard Synthesis/Expression) nmr NMR Spectroscopy (Structure & Dynamics) unlabeled->nmr cd Circular Dichroism (Secondary Structure) unlabeled->cd ms Mass Spectrometry (Isotopic Incorporation) unlabeled->ms func Functional Assays (Binding, Kinetics) unlabeled->func labeled 15N-Labeled Peptide (Synthesis with 15N-amino acids or Expression in 15N-media) labeled->nmr labeled->cd labeled->ms labeled->func struct_comp Structural Comparison (Chemical Shifts, CD Spectra) nmr->struct_comp cd->struct_comp ms->struct_comp func_comp Functional Comparison (Kd, Ki, Km/Vmax) func->func_comp

Signaling_Pathway_Study ligand 15N-Labeled Peptide (Ligand) receptor Cell Surface Receptor ligand->receptor Binding g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme g_protein->effector Modulation second_messenger Second Messenger effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Conclusion

Based on the available evidence and the widespread successful application in the scientific literature, 15N labeling is a robust and reliable method for studying peptides with minimal perturbation to their structure and function. The primary impact of 15N incorporation is the introduction of a nuclear spin active isotope that is invaluable for NMR-based studies and a predictable mass shift for mass spectrometry, without significantly altering the peptide's conformational landscape or biological activity. For researchers and drug developers, 15N-labeled peptides can be used with a high degree of confidence as surrogates for their unlabeled counterparts in a wide range of structural and functional investigations.

Literature Review of Fmoc-Gly-OH-15N Reveals Application as a Specialized Tool, Lacks Comparative Performance Data

Author: BenchChem Technical Support Team. Date: November 2025

Fmoc-Gly-OH-15N is a derivative of Fmoc-glycine, a fundamental building block in peptide synthesis.[1] The incorporation of the stable nitrogen-15 isotope makes it a valuable tool for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Its primary applications include serving as a tracer to follow the metabolic fate of glycine or as an internal standard to precisely quantify peptides and proteins.[1]

The broader context of Fmoc-based SPPS is extensively documented. The Fmoc protecting group is favored for its exceptional lability to bases, allowing for mild deprotection conditions that are compatible with sensitive and modified peptides.[2] Glycine itself, being achiral, is often preferred for specific applications, such as at the C-terminus of peptide fragments intended for fragment condensation, to avoid racemization.[3]

However, the existing literature does not extend to a direct comparative analysis of this compound. For instance, studies detailing the synthesis of ¹⁵N-labeled glycine focus on the synthetic method itself rather than its performance in subsequent applications like peptide synthesis. Similarly, articles that evaluate analytical platforms for ¹⁵N-labeled compounds compare the techniques (e.g., MS vs. NMR) rather than the labeled reagents.

Without published studies that provide direct experimental comparisons, it is not possible to construct a data-driven comparison guide that meets the specified requirements for quantitative tables and detailed protocols of comparative experiments. The use of this compound is application-driven, where its necessity as a labeled compound is predetermined by the experimental design, rather than being a choice based on performance metrics against other glycine derivatives.

Experimental Workflow: General Application in SPPS

While specific comparative protocols are unavailable, the general workflow for incorporating this compound into a peptide sequence via automated solid-phase peptide synthesis follows standard, well-documented procedures. The workflow illustrates the logical steps of an SPPS cycle where this labeled amino acid would be used.

SPPS_Workflow Resin 1. Start with Resin (e.g., Wang, Rink Amide) Swell 2. Swell Resin (e.g., in DMF) Resin->Swell Deprotection 3. Nα-Fmoc Deprotection (20% Piperidine in DMF) Swell->Deprotection Wash1 4. Wash (DMF) Deprotection->Wash1 Coupling 5. Couple this compound (Amino Acid, Activator like HBTU/DIC, Base like DIPEA in DMF) Wash1->Coupling Wash2 6. Wash (DMF) Coupling->Wash2 Repeat 7. Repeat Cycle (Steps 3-6 for next amino acid) Wash2->Repeat Continue chain elongation Cleavage 8. Final Cleavage & Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final amino acid coupled Repeat->Deprotection Peptide Labeled Peptide Cleavage->Peptide

Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.

This diagram outlines the sequential steps in SPPS. The cycle begins with deprotecting the Fmoc group from the resin-bound amino acid, followed by washing. The labeled this compound is then activated and coupled to the growing peptide chain. After another wash step, this cycle is repeated for subsequent amino acids until the desired sequence is synthesized, at which point the peptide is cleaved from the resin support.

References

Safety Operating Guide

Proper Disposal of Fmoc-Gly-OH-15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Fmoc-Gly-OH-15N, a key reagent in peptide synthesis, ensuring laboratory safety and environmental compliance.

For researchers engaged in peptide synthesis and drug development, the proper management of chemical reagents is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, addressing both the solid reagent and the waste generated during its use in Solid-Phase Peptide Synthesis (SPPS).

This compound, an isotopically labeled derivative of Fmoc-glycine, should be handled with care, treating it as a potentially hazardous material due to the general nature of synthetic peptides and reagents where full toxicological data may not be available.[1] While some safety data sheets (SDS) for the non-labeled compound do not classify it as hazardous, others indicate potential for skin, eye, and respiratory irritation.[2][3][4] Therefore, a cautious approach is recommended.

Immediate Safety and Handling

Before beginning any procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical safety glasses, gloves, and a laboratory coat.[1] All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound and its non-labeled counterpart.

PropertyValueSource(s)
Chemical Formula C₁₇H₁₅¹⁵NO₄
Molecular Weight 298.30 g/mol
Appearance White to yellowish crystalline powder/solid
Melting Point 174-178 °C
Storage Temperature 2-8°C
Solubility Insoluble in water
GHS Hazard Statements H315: Causes skin irritation (40% of reports) H319: Causes serious eye irritation (40% of reports) H335: May cause respiratory irritation (50% of reports)

Experimental and Disposal Protocols

The disposal procedures outlined below address spills, solid waste, and the significant liquid waste streams generated during SPPS, which often contain solvents like Dimethylformamide (DMF) and Piperidine.

Spill & Personal Contamination Protocol
  • Personal Decontamination:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with water for at least 15 minutes as a precaution, removing contact lenses if present.

  • Spill Containment (Solid):

    • Avoid dust formation.

    • Carefully sweep or scoop the spilled solid into a designated, labeled hazardous waste container.

    • Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Reporting: Report all spills and exposures to the laboratory supervisor and follow institutional protocols.

Step-by-Step Disposal Procedures

1. Solid this compound Waste Disposal:

  • Step 1: Collection: Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container for solid chemical waste.

  • Step 2: Segregation: Do not mix with other solid wastes unless specifically permitted by your institution's waste management guidelines.

  • Step 3: Storage: Store the waste container in a designated, secure area for hazardous waste pickup.

  • Step 4: Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office as chemical waste.

2. Liquid Waste Disposal (from Solid-Phase Peptide Synthesis):

The primary waste stream from the use of this compound is generated during the deprotection step of SPPS, which typically involves a solution of piperidine in DMF.

  • Step 1: Collection: Collect all liquid waste from the synthesis, including reaction filtrates and solvent washes, in a dedicated, properly labeled hazardous waste container. The label should clearly indicate the contents (e.g., "DMF, Piperidine, Fmoc-adducts").

  • Step 2: Segregation: This waste stream is typically considered halogenated organic waste. Do not mix with non-halogenated or aqueous waste streams.

  • Step 3: Storage: Keep the liquid waste container tightly sealed and stored in a secondary containment tray within a ventilated cabinet or designated waste accumulation area.

  • Step 4: Disposal: When the container is approximately 90% full, arrange for pickup and disposal through your institution's EHS office.

3. Contaminated Labware Disposal:

  • Step 1: Collection: All disposable labware (e.g., pipette tips, gloves, weighing paper) contaminated with this compound should be collected in a designated solid hazardous waste container.

  • Step 2: Disposal: This container should be sealed and disposed of through the institutional EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from procedures involving this compound.

Fmoc_Disposal_Workflow This compound Disposal Decision Workflow cluster_generation Waste Generation Point cluster_characterization Waste Characterization cluster_streams Waste Streams & Collection cluster_disposal Final Disposal Protocol start Procedure Involving This compound waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (Unused reagent, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (SPPS filtrate, solvent washes) waste_type->liquid_waste Liquid (from SPPS) spill_waste Spill Debris waste_type->spill_waste Spill solid_disposal Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_disposal liquid_disposal Collect in Labeled Liquid (Halogenated) Waste Container liquid_waste->liquid_disposal spill_disposal Collect in Labeled Solid Hazardous Waste Container spill_waste->spill_disposal final_disposal Dispose via Institutional EHS Office solid_disposal->final_disposal liquid_disposal->final_disposal spill_disposal->final_disposal

Caption: Workflow for the proper segregation and disposal of this compound waste.

By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound and its associated waste streams, fostering a secure and environmentally responsible laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.